molecular formula C7H5BrClNO2 B1524783 5-Bromo-2-chloro-6-methylnicotinic acid CAS No. 1256809-64-9

5-Bromo-2-chloro-6-methylnicotinic acid

Cat. No.: B1524783
CAS No.: 1256809-64-9
M. Wt: 250.48 g/mol
InChI Key: GCRXOERAOBJTJI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H5BrClNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRXOERAOBJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224815
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarboxylic acid
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256809-64-9
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarboxylic acid
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Record name 5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid
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Foundational & Exploratory

5-Bromo-2-chloro-6-methylnicotinic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-6-methylnicotinic acid

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Its multifunctional structure, featuring a carboxylic acid group, a pyridine core, and multiple halogen substituents, makes it a valuable and versatile building block in synthetic and medicinal chemistry. Substituted nicotinic acids are key pharmacophores in numerous active pharmaceutical ingredients (APIs), and understanding the precise physicochemical properties of novel analogues like this one is paramount for successful drug design, formulation development, and process chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for this specific compound is not extensively available in public literature, this document emphasizes the authoritative, field-proven methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the chemical's identity and structure.

IdentifierValueSource
IUPAC Name 5-Bromo-2-chloro-6-methylpyridine-3-carboxylic acid[1]
CAS Number 1256809-64-9[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Canonical SMILES Cc1c(cc(c(n1)Cl)C(=O)O)Br[1]

Chemical Structure:

The structure consists of a central pyridine ring functionalized at key positions:

  • A carboxylic acid group at position 3, which imparts acidic properties.

  • A chloro group at position 2.

  • A bromo group at position 5.

  • A methyl group at position 6.

The electronic properties of the pyridine ring are significantly influenced by the electron-withdrawing effects of the halogen atoms and the carboxylic acid group, and the electron-donating nature of the methyl group.

Core Physicochemical Properties: Data and Methodologies

A precise understanding of properties such as melting point, acidity, solubility, and lipophilicity is critical for predicting a compound's behavior in both chemical reactions and biological systems.

Summary of Physicochemical Data
PropertyValueNotes
Melting Point (°C) Data not available.High melting point expected for a crystalline solid.
Boiling Point (°C) Data not available.Likely to decompose upon heating. A predicted value for the related isomer 5-Bromo-6-chloronicotinic acid is 370.0 ± 42.0 °C.[2]
pKa Data not available.Predicted value for the related isomer 5-Bromo-6-chloronicotinic acid is 2.85 ± 0.10.[2]
Aqueous Solubility Data not available.Expected to be low in neutral water, but higher in alkaline solutions. The related 5-Bromo-6-chloronicotinic acid is soluble in methanol.[2]
Thermal Properties: Melting Point

Expert Insight: The melting point is a critical indicator of both purity and the energetic stability of the crystal lattice. A sharp melting range typically signifies high purity. For substituted aromatic acids, intermolecular forces, particularly hydrogen bonding from the carboxylic acid dimers and dipole-dipole interactions from the halogens, result in a high lattice energy that must be overcome.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC):

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid.

  • Method Parameters:

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well past the expected melt (e.g., 250 °C).

    • Atmosphere: Purge the sample cell with dry nitrogen at a flow rate of 50 mL/min to create an inert environment and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Acidity (pKa)

Expert Insight: The pKa value governs the ionization state of the molecule at a given pH. As a carboxylic acid, this compound will exist predominantly in its neutral, protonated form (R-COOH) at low pH and its ionized, deprotonated carboxylate form (R-COO⁻) at high pH. This property is fundamental to its aqueous solubility, membrane permeability, and receptor binding interactions. The electron-withdrawing halogens are expected to increase the acidity (lower the pKa) compared to unsubstituted nicotinic acid.

Protocol for pKa Determination by Potentiometric Titration:

  • System Preparation: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure complete dissolution. Record the exact concentration.

  • Titration:

    • Place the solution in a jacketed beaker maintained at 25 ± 0.5 °C.

    • Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution using an automated titrator.

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The peak of the derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.

Solubility

Expert Insight: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability. For an acidic compound, solubility is highly pH-dependent. The intrinsic solubility (solubility of the neutral form) is often low, but it increases dramatically as the pH rises above the pKa and the highly polar carboxylate salt is formed.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Medium Preparation: Prepare buffered solutions at various relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to each buffer solution in separate glass vials. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for a short period. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: Report the solubility in mg/mL or µg/mL at each specific pH and temperature.

Spectroscopic and Structural Characterization Workflow

Spectroscopic analysis provides an incontrovertible fingerprint of the molecule, confirming its structure and identifying any impurities. The logical flow of this characterization is crucial for a comprehensive analysis.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Physicochemical Profile MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework MS->NMR FTIR FT-IR Spectroscopy Identifies Functional Groups NMR->FTIR HPLC Purity Assessment (HPLC) Quantifies Impurities FTIR->HPLC Identity Confirmed DSC Thermal Analysis (DSC) Determines Melting Point HPLC->DSC Potentiometry Potentiometric Titration Measures pKa DSC->Potentiometry ShakeFlask Solubility (Shake-Flask) Measures pH-dependent solubility Potentiometry->ShakeFlask Raw_Material Raw Material Sample Raw_Material->MS Initial Check

Caption: Logical workflow for the comprehensive characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful technique for elucidating the precise molecular structure. For this compound, we expect distinct signals corresponding to each unique proton and carbon environment.

  • ¹H NMR Expectations (in DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A very broad singlet far downfield (>13 ppm), which may exchange with residual water.

    • Aromatic Proton (-CH-): One singlet in the aromatic region (typically 8-9 ppm). The single aromatic proton is at position 4, and its coupling to adjacent positions is absent due to substitution.

    • Methyl Protons (-CH₃): One singlet in the aliphatic region (~2.5-2.7 ppm).

  • ¹³C NMR Expectations (in DMSO-d₆):

    • Seven distinct carbon signals are expected.

    • Carboxylic Carbon (-COOH): ~165-170 ppm.

    • Pyridine Ring Carbons: Five signals in the aromatic region (~120-160 ppm), including two signals for carbons bearing halogens (C-Br, C-Cl) and one for the carbon attached to the methyl group.

    • Methyl Carbon (-CH₃): ~18-25 ppm.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the ¹H signals to confirm proton ratios. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations to definitively confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Insight: FT-IR is excellent for rapidly identifying the presence of key functional groups. The spectrum will be dominated by vibrations from the carboxylic acid and the substituted aromatic ring.

Expected Characteristic Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): Strong, sharp band around ~1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the ~1400-1600 cm⁻¹ region.

  • C-Cl / C-Br Stretches: Typically found in the fingerprint region below 1000 cm⁻¹.

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Interpretation: Label the major peaks and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight and offers invaluable structural information through fragmentation patterns. The most critical diagnostic feature for this compound is the unique isotopic signature arising from the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

Expected Mass Spectrum (High-Resolution ESI-MS):

  • Molecular Ion Cluster [M-H]⁻ (Negative Mode): An intense cluster of peaks will be observed. The pattern will show four main peaks corresponding to the different isotopic combinations of Br and Cl, centered around m/z 248/250/252. The exact mass measurement of these ions should match the theoretical calculation to within 5 ppm, confirming the elemental composition.

  • Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate anion.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive [M+H]⁺ and negative [M-H]⁻ ionization modes.

  • Analysis: Compare the observed isotopic pattern of the molecular ion with the theoretically predicted pattern. Analyze fragmentation data to further support the proposed structure.

Safety and Handling

While specific toxicological data for this compound is not available, data from structurally related halo-pyridines and nicotinic acids should be used to guide handling procedures.

  • GHS Hazard Classification (Anticipated, based on analogues[3][4]):

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

  • Recommended Handling Precautions:

    • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.

    • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. This guide establishes a framework for its comprehensive physicochemical characterization. The outlined protocols, grounded in standard regulatory and scientific principles, provide a robust pathway for researchers to generate the high-quality data needed to unlock the full potential of this versatile molecule in their development programs. The key to successful application lies not just in the final data, but in the rigorous and validated methodologies used to obtain it.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-6-methylnicotinic acid (CAS: 1256809-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-6-methylnicotinic acid is a halogenated and methylated derivative of nicotinic acid, a fundamental scaffold in medicinal chemistry.[1] Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and two different halogen atoms (bromine and chlorine) on the pyridine ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites allows for selective functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 1256809-64-9N/A
Molecular Formula C₇H₅BrClNO₂N/A
Molecular Weight 250.48 g/mol N/A
Appearance White to off-white solidInferred from similar compounds
Solubility Likely soluble in organic solvents like DMF, DMSO, and alcoholsInferred from similar compounds

Synthesis and Mechanistic Insights

A potential synthetic pathway is illustrated below:

Synthesis_Pathway A 2-Hydroxy-6-methyl- nicotinic acid B 5-Bromo-2-hydroxy-6- methylnicotinic acid A->B Bromination (e.g., NBS or Br2) C 5-Bromo-2-chloro-6- methylnicotinic acid B->C Chlorination (e.g., POCl3 or SOCl2)

Caption: Plausible synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 2-Hydroxy-6-methylnicotinic acid

This initial step involves the electrophilic bromination of the pyridine ring. The electron-donating hydroxyl group at the 2-position and the methyl group at the 6-position will direct the incoming electrophile. The bromination is anticipated to occur at the 5-position, which is activated by both groups.

  • To a solution of 2-hydroxy-6-methylnicotinic acid[2] in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

  • The reaction may require a catalyst, such as a Lewis acid, to facilitate the electrophilic substitution.

  • The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product, 5-bromo-2-hydroxy-6-methylnicotinic acid, is isolated through extraction and purified by recrystallization or column chromatography.

Step 2: Chlorination of 5-Bromo-2-hydroxy-6-methylnicotinic acid

The conversion of the 2-hydroxy group to a chloro group is a crucial transformation. This is typically achieved using a chlorinating agent that can also act as a dehydrating agent. A common and effective method for this type of transformation on pyridinone systems is the use of phosphorus oxychloride (POCl₃).[3]

  • A mixture of 5-bromo-2-hydroxy-6-methylnicotinic acid and phosphorus oxychloride (POCl₃) is heated, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF).[3]

  • The reaction is heated at reflux for several hours to ensure complete conversion.

  • After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of the protons. The spectrum is expected to show a singlet for the methyl group and a singlet for the aromatic proton on the pyridine ring. The carboxylic acid proton will likely appear as a broad singlet.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule. A published ¹³C NMR spectrum is available and can be used as a reference.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the aromatic ring.

Applications in Drug Discovery and Development

Substituted nicotinic acids are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[4] While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The dual halogen substitution provides two distinct points for further chemical modification through cross-coupling reactions. The chlorine and bromine atoms exhibit different reactivities, allowing for selective functionalization. For instance, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents at the 5-position. The chloro group at the 2-position can subsequently be targeted for nucleophilic aromatic substitution or other coupling reactions.

This differential reactivity is highly advantageous for building molecular complexity and generating libraries of compounds for high-throughput screening.

Applications A 5-Bromo-2-chloro-6- methylnicotinic acid B Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Pd-catalyzed C Diverse Functionalized Nicotinic Acid Derivatives B->C Introduction of R1 group D Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Ligands) C->D Further derivatization and biological screening

Caption: Potential application workflow in medicinal chemistry.

Potential therapeutic areas where derivatives of this scaffold could be relevant include:

  • Oncology: As precursors to kinase inhibitors.

  • Neuroscience: For the development of ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.[5]

  • Inflammation and Immunology: As building blocks for anti-inflammatory agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted and differentially halogenated pyridine core offers a wealth of opportunities for the creation of novel and complex molecular architectures. While detailed synthetic and application data in the public domain are limited, this guide provides a solid foundation for researchers to understand its properties, devise synthetic strategies, and explore its potential in the development of new chemical entities with therapeutic promise. As with any chemical substance, appropriate safety precautions should be taken during handling and use.

References

5-Bromo-2-chloro-6-methylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-chloro-6-methylnicotinic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its fundamental physicochemical properties, synthesis methodologies, and its potential applications as a versatile building block in modern medicinal chemistry.

Core Compound Identification and Properties

This compound is a polysubstituted pyridine derivative. As a member of the nicotinic acid family, a form of vitamin B3, its structural modifications through halogenation (bromine and chlorine) and methylation make it a valuable scaffold for creating more complex molecules with tailored biological activities. The strategic placement of bromo, chloro, and methyl groups on the pyridine ring significantly influences the compound's electronic properties, reactivity, and lipophilicity, which are critical parameters in drug design.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1]
CAS Number 1256809-64-9[1][2]
Molecular Structure

The structural arrangement of the atoms dictates the compound's chemical behavior. The presence of both an electron-withdrawing carboxylic acid group and halogen atoms, along with an electron-donating methyl group, creates a unique electronic landscape on the pyridine ring, influencing its reactivity in further synthetic transformations.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Representative Approach

Experimental Workflow: Halogenation of a Nicotinic Acid Derivative

This protocol outlines the chlorination of a brominated hydroxynicotinic acid intermediate. The rationale for this approach is that the hydroxyl group can be converted to a chloro group using a suitable chlorinating agent.

G start Start: 5-Bromo-2-hydroxy-6-methylnicotinic acid reagents Add Thionyl Chloride (SOCl₂) and catalytic DMF start->reagents reflux Heat mixture to reflux (e.g., 70-80°C) for several hours reagents->reflux monitor Monitor reaction completion (e.g., by TLC or LC-MS) reflux->monitor concentrate Concentrate the mixture (remove excess SOCl₂) monitor->concentrate quench Cool to 0°C and quench slowly with cold water concentrate->quench precipitate Stir to allow for complete precipitation of the product quench->precipitate filter Collect the solid precipitate by vacuum filtration precipitate->filter dry Dry the product under vacuum filter->dry end_node End: this compound dry->end_node

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Objective: To convert the hydroxyl group of 5-bromo-2-hydroxy-6-methylnicotinic acid into a chloro group.

Materials:

  • 5-Bromo-2-hydroxy-6-methylnicotinic acid (starting material)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Deionized water

  • Standard laboratory glassware, heating mantle, and stirring apparatus

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, 5-bromo-2-hydroxy-6-methylnicotinic acid, with an excess of thionyl chloride.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

    • Expertise & Experience Insight: DMF acts as a catalyst in this reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain this temperature for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess thionyl chloride.

  • Precipitation: Cool the concentrated residue in an ice bath to 0°C. Slowly and cautiously add cold water to the flask to quench the reaction and precipitate the product.

    • Trustworthiness Note: This step is highly exothermic and should be performed with care to control the reaction rate. The slow addition of water ensures that the desired product precipitates while minimizing the formation of byproducts.

  • Isolation and Purification: Stir the resulting slurry in the cold water for approximately one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.[3]

Applications in Research and Drug Development

Substituted nicotinic acids are prominent scaffolds in medicinal chemistry. The presence of multiple functional groups on this compound allows for diverse chemical modifications, making it a valuable intermediate for building compound libraries for drug screening.

  • Versatile Synthetic Handle: The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The chloro and bromo substituents can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Modulation of Physicochemical Properties: The bromine atom, in particular, can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity.

  • Bioisosteric Replacement: The nicotinic acid core itself is a well-known pharmacophore. Modifications at the 2, 5, and 6 positions can fine-tune the biological activity of derivatives, potentially leading to the discovery of novel therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[6]

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. Its structural features provide a versatile platform for the synthesis of a wide array of more complex molecules. The robust synthetic methodologies available for its preparation, coupled with its potential for diverse chemical transformations, position this compound as a valuable tool for researchers and scientists in the field of drug discovery and materials science.

References

Technical Guide: Physicochemical Characterization of 5-Bromo-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Approach to Melting and Boiling Point Determination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Bromo-2-chloro-6-methylnicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel compound, accurate determination of its fundamental physicochemical properties is a prerequisite for its application, formulation, and quality control. This guide provides a comprehensive framework for the experimental determination of the melting and boiling points of this compound. Due to the absence of established experimental data in peer-reviewed literature, this document emphasizes robust, first-principles analytical procedures. We will explore both classical and modern instrumental techniques, explaining the causality behind procedural choices to ensure data integrity and reproducibility. This guide is structured to empower the research scientist to not only generate accurate data but also to understand the theoretical underpinnings of the chosen methodologies.

Introduction: The Imperative of Physical Property Characterization

The melting point and boiling point are not mere numbers; they are indicators of a compound's purity and provide insights into the strength of its intermolecular forces.[1] For a crystalline solid like this compound, a sharp melting point range is a strong indicator of high purity, while a broad and depressed range suggests the presence of impurities.[1][2] The boiling point, conversely, speaks to the compound's volatility and thermal stability.

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, suggests strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These interactions are expected to result in a relatively high melting point and boiling point. The presence of halogens can significantly alter molecular polarity, which in turn affects properties like solubility and bioavailability, critical parameters in drug development.[3]

Preliminary Data and Analog Analysis
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Data Type
5-Bromo-2-chloronicotinic acid29241-65-4173-176345.1 ± 42.0Experimental (Melting), Predicted (Boiling)[4]
5-Bromo-6-chloronicotinic acid29241-62-1166-168370.0 ± 42.0Experimental (Melting), Predicted (Boiling)[5]
5-Bromonicotinic acid20826-04-4Not specifiedNot specifiedN/A[6]
5-Bromo-6-methylnicotinic acid1190862-72-6Not specifiedNot specifiedN/A[7]
Nicotinic acid (Parent Compound)59-67-6236-239260Experimental[8][9]

Table 1: Physicochemical data of analogous nicotinic acid derivatives.

The data from these analogs suggests that the melting point of this compound is likely to be in the range of 160-180°C. The predicted boiling points are high, indicating low volatility and suggesting that the compound may decompose before boiling at atmospheric pressure. This necessitates a careful evaluation of thermal stability.

Thermal Stability Assessment: A Critical Prerequisite

Before attempting to determine the boiling point, it is imperative to assess the thermal stability of the compound. Thermogravimetric Analysis (TGA) is the primary technique for this purpose. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] This analysis will reveal the onset temperature of decomposition, which is critical for deciding whether the boiling point can be measured at atmospheric pressure or if vacuum distillation is required.[12]

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's protocol.

  • Sample Preparation: Place 5-10 mg of finely ground, dry this compound into a tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Ramp from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Melting Point Determination: Techniques and Protocols

The melting point is a fundamental property for the identification and purity assessment of a crystalline solid.[13] We will detail two robust methods: the classical capillary method using a Thiele tube and the modern, more precise Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This technique relies on visual observation of the phase transition from solid to liquid within a heated capillary tube.[14][15] It can be performed using a Thiele tube with an oil bath or a digital melting point apparatus with a heated metal block.[16]

G cluster_prep Sample Preparation cluster_thiele Thiele Tube Method cluster_digital Digital Apparatus Method prep1 Grind sample to a fine powder prep2 Tap open end of capillary tube into sample prep1->prep2 prep3 Invert and tap to pack 2-3 mm of sample prep2->prep3 thiele1 Attach capillary to thermometer prep3->thiele1 Proceed with Thiele Tube digital1 Insert capillary into heating block prep3->digital1 Proceed with Digital Apparatus thiele2 Immerse in Thiele tube oil bath thiele1->thiele2 thiele3 Heat side arm with a microburner thiele2->thiele3 thiele4 Observe and record melting range thiele3->thiele4 digital2 Set heating rate (slow near expected MP) digital1->digital2 digital3 Observe through magnified viewport digital2->digital3 digital4 Record temperatures for onset and completion of melting digital3->digital4

Caption: Workflow for Melting Point Determination by Capillary Method.

  • Sample Preparation: Finely grind the crystalline sample. Tap the open end of a capillary tube into the powder and then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[1][14]

  • Initial Rapid Determination: Insert the capillary into the apparatus. Heat rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[14] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last crystal melts (completion).[14][15] A pure compound should have a sharp melting range of 0.5-1.5°C.[1]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It provides a more accurate and objective determination of the melting point (Tm), which is observed as an endothermic peak on the DSC thermogram.[19][20][21]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to a temperature approximately 30°C above the expected melting point.

  • Data Analysis: The melting point is typically taken as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.

Boiling Point Determination: Challenges and Solutions

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[22][23] Given the high predicted boiling point and potential for thermal decomposition of this compound, direct measurement at atmospheric pressure may not be feasible.

Method 1: Thiele Tube Method (for Thermally Stable Compounds)

If TGA indicates stability up to the expected boiling temperature, a micro boiling point determination can be performed using a Thiele tube.[24]

  • Sample Preparation: Place a small amount of the liquid sample (if the compound melts below its boiling point) into a small test tube (fusion tube).

  • Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[22]

  • Assembly: Attach the fusion tube to a thermometer and place it in a Thiele tube filled with a high-boiling point oil (e.g., silicone oil).[24]

  • Heating and Observation: Heat the Thiele tube. When a rapid and continuous stream of bubbles emerges from the inverted capillary, the liquid's vapor pressure has overcome the external pressure.

  • Cooling and Measurement: Remove the heat. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[16][24] This indicates the point where the external pressure equals the vapor pressure of the liquid.

Method 2: Boiling Point Determination Under Reduced Pressure

If the compound decomposes before boiling at atmospheric pressure, the boiling point must be determined at a reduced pressure.[25][26] Lowering the external pressure lowers the temperature required for boiling.[23][25]

G cluster_setup Apparatus Setup cluster_measurement Measurement Procedure setup1 Assemble micro-distillation or reflux apparatus setup2 Connect to vacuum pump via a manometer and cold trap setup1->setup2 meas1 Evacuate system to desired pressure setup2->meas1 Begin Experiment meas2 Heat sample gently until boiling begins meas1->meas2 meas3 Record stable temperature on thermometer and the precise pressure from manometer meas2->meas3 meas4 Use nomograph to correct boiling point to atmospheric pressure (optional) meas3->meas4

Caption: Workflow for Boiling Point Determination at Reduced Pressure.

  • The apparatus for this measurement is typically a small-scale distillation setup.

  • It is crucial to record both the temperature and the exact pressure at which boiling occurs.

  • A pressure-temperature nomograph can be used to estimate the boiling point at standard atmospheric pressure (760 mmHg) from the data obtained at reduced pressure.

Conclusion and Best Practices

The accurate determination of the melting and boiling points of this compound requires a systematic and multi-faceted approach, especially given the lack of existing literature data.

Key Recommendations:

  • Purity First: Ensure the highest possible purity of the sample before analysis, preferably through recrystallization, as impurities will depress and broaden the melting range.[1][2]

  • Orthogonal Methods: Whenever possible, use a secondary method to confirm results (e.g., DSC to confirm a capillary melting point).

  • Thermal Stability is Not Optional: Always perform TGA before attempting a boiling point determination on a novel compound with high predicted boiling points.

  • Meticulous Record-Keeping: Document all experimental parameters, including heating rates, atmospheric pressure, and visual observations.

By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize the fundamental thermal properties of this compound, paving the way for its further development and application.

References

A Technical Guide to the Predicted Acidity of 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is not merely academic; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The pKa value profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its solubility, membrane permeability, and binding affinity to its target protein. An accurate prediction of pKa early in the development pipeline allows for the rational design of molecules with optimized properties, saving invaluable time and resources.

This guide provides an in-depth analysis of the predicted pKa of 5-Bromo-2-chloro-6-methylnicotinic acid , a substituted pyridinecarboxylic acid. As no experimental value is readily available for this specific molecule, this document will synthesize principles of physical organic chemistry, computational modeling, and empirical estimation to provide a scientifically-grounded prediction. We will explore the electronic contributions of each substituent, outline a robust computational workflow, present an empirical estimation based on parent compounds, and detail a protocol for experimental validation, thereby offering a comprehensive framework for its characterization.

Structural and Electronic Analysis of this compound

The acidity of the carboxylic acid group in this compound is modulated by the cumulative electronic effects of its substituents and the inherent properties of the pyridine ring. A qualitative analysis of these factors is the first step toward a robust pKa prediction.

The parent molecule, nicotinic acid (pyridine-3-carboxylic acid), has a pKa of approximately 4.85.[1][2] The nitrogen heteroatom in the pyridine ring is electron-withdrawing, making nicotinic acid more acidic than its benzene analog, benzoic acid (pKa ≈ 4.20).[3][4] The substituents on the nicotinic acid scaffold—a chloro group at position 2, a bromo group at position 5, and a methyl group at position 6—will further modify this acidity.

  • 2-Chloro Substituent : Chlorine is a strongly electronegative atom. Its primary influence is a powerful electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (nicotinate anion) by delocalizing the negative charge. This effect significantly increases the acidity (lowers the pKa). The pKa of 2-chloronicotinic acid is approximately 2.54, demonstrating the potent acidifying nature of a chloro group ortho to the pyridine nitrogen.[5]

  • 6-Methyl Substituent : The methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This effect destabilizes the conjugate base by intensifying the negative charge, thereby decreasing the acidity (raising the pKa).

  • 5-Bromo Substituent : Bromine, like chlorine, is an electronegative halogen and exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+R). For halogens, the inductive effect typically dominates, resulting in a net electron-withdrawing character that increases acidity.

Summary of Electronic Effects:

The combined influence of two strong electron-withdrawing halogens (2-chloro and 5-bromo) is expected to overwhelm the single electron-donating methyl group. Therefore, it is predicted that This compound will be a significantly stronger acid (lower pKa) than the parent nicotinic acid (pKa ≈ 4.85) .

SubstituentPositionPrimary Electronic EffectExpected Impact on Acidity
Pyridine Nitrogen1Inductive (-I) & Resonance (-R)Increases Acidity
Chloro2Strong Inductive (-I)Strongly Increases Acidity
Methyl6Inductive (+I)Decreases Acidity
Bromo5Inductive (-I) > Resonance (+R)Increases Acidity

Computational pKa Prediction via Thermodynamic Cycles

For a quantitative prediction where experimental data is lacking, quantum mechanical (QM) methods are indispensable.[6] These first-principles approaches calculate the pKa from the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution. The most common and reliable method involves a thermodynamic cycle, often called a Born-Haber cycle.

This cycle dissects the dissociation process into hypothetical steps that are easier to compute:

  • Gas-Phase Deprotonation: The free energy change for the deprotonation of the acid in the gas phase (ΔG_gas).

  • Solvation Energies: The free energy changes associated with transferring the acidic molecule (ΔG_solv(HA)), its conjugate base (ΔG_solv(A⁻)), and the proton (ΔG_solv(H⁺)) from the gas phase into the aqueous solvent.

The pKa can then be calculated using the relationship: pKa = (ΔG_gas + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)) / (2.303 * RT)

dot digraph "Thermodynamic Cycle for pKa Prediction" { graph [fontname="Arial", splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Fig 1: Thermodynamic cycle for computational pKa prediction.", shape=plaintext];

Generalized Protocol for DFT-Based pKa Prediction

This protocol outlines the essential steps for predicting the pKa of this compound using Density Functional Theory (DFT) with an implicit solvation model.

  • Structure Optimization (Gas Phase):

    • Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻).

    • Perform a full geometry optimization in the gas phase for both species. A common and reliable level of theory is B3LYP with a basis set such as 6-31+G(d,p).

    • Perform a frequency calculation on the optimized structures to obtain thermal corrections to the Gibbs free energy and to confirm that the structures are true energy minima (no imaginary frequencies).

  • Single-Point Energy Calculation (Solution Phase):

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in the presence of a solvent model.

    • The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are standard choices for implicitly modeling water. This calculation yields the solvation free energies (ΔG_solv).

  • Data Assembly and pKa Calculation:

    • Calculate the gas-phase free energy of deprotonation: ΔG_gas = G_gas(A⁻) + G_gas(H⁺) - G_gas(HA). The value for G_gas(H⁺) is a standard constant.

    • Obtain a well-established literature value for the experimental solvation free energy of the proton, ΔG_solv(H⁺).

    • Combine the terms as per the thermodynamic cycle equation to calculate the free energy of dissociation in solution (ΔG_aq).

    • Convert ΔG_aq to a pKa value. Note that direct calculations often have systematic errors, and it is common practice to apply a linear regression correction based on a set of known acids calculated at the same level of theory.

Given the strong electron-withdrawing effects, computational methods are expected to predict a pKa value in the range of 2.0 - 3.0 . The root-mean-square error for such predictions is typically between 0.7 and 1.0 log units.[1]

Empirical pKa Estimation from Parent Compounds

A rapid, chemically intuitive estimate can be derived by adjusting the pKa of a structurally related parent compound based on the known effects of the additional substituents. We can use 2-chloronicotinic acid (pKa ≈ 2.54) as our starting point.[5]

  • Parent Compound: 2-chloronicotinic acid (pKa = 2.54).

  • Substituent Effects to Add:

    • Effect of 6-methyl group: A methyl group is electron-donating and generally increases the pKa. The change (ΔpKa) is typically in the range of +0.1 to +0.3.

    • Effect of 5-bromo group: A bromo group meta to the carboxylic acid is electron-withdrawing and decreases the pKa. The ΔpKa is typically in the range of -0.2 to -0.4.

  • Calculation:

    • Estimated pKa = pKa(parent) + ΔpKa(6-methyl) + ΔpKa(5-bromo)

    • Estimated pKa ≈ 2.54 + (0.2) + (-0.3) = 2.44

This empirical method, while approximate, corroborates the computational prediction that the final pKa will be low and in a similar range to 2-chloronicotinic acid.

Summary of Predicted pKa Values

Prediction MethodBasisPredicted pKa
Qualitative AnalysisSum of electronic effects of substituents.Significantly lower than 4.85.
Computational PredictionDFT with a thermodynamic cycle.2.0 – 3.0
Empirical EstimationAdjustment from pKa of 2-chloronicotinic acid.~2.4

Final Predicted pKa: Based on a synthesis of these methods, the predicted pKa value for this compound is confidently placed in the range of 2.2 to 2.8 . This value indicates a relatively strong organic acid, whose properties in a biological system will be dominated by its anionic (deprotonated) form at physiological pH (7.4).

Protocol for Experimental Validation: Potentiometric Titration

All predictions must be validated by empirical data. Potentiometric titration is a robust and accessible method for determining pKa values.[7]

dot digraph "Potentiometric Titration Workflow" { graph [fontname="Arial", rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", color="#4285F4"];

} caption [label="Fig 2: Workflow for experimental pKa determination.", shape=plaintext];

Step-by-Step Methodology
  • Materials and Reagents:

    • This compound

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

    • Deionized, CO₂-free water

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Class A burette (25 or 50 mL)

  • Preparation:

    • Accurately weigh approximately 0.1 mmol of this compound and dissolve it in ~50 mL of deionized water in a beaker. If solubility is low, a co-solvent like methanol or DMSO may be used, but this will yield an apparent pKa (pKa*) specific to that solvent system.

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the temperature of the experiment.

  • Titration Procedure:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size to accurately capture the steep inflection region around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found precisely by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • Determine the half-equivalence point (V_eq / 2).

    • The pKa is equal to the pH of the solution at the half-equivalence point. This is the point where the concentrations of the acid and its conjugate base are equal, according to the Henderson-Hasselbalch equation.

Conclusion

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2] This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-chloro-6-methylnicotinic acid, a substituted pyridine derivative of interest in pharmaceutical research. Lacking a publicly available, fully assigned experimental spectrum, this document leverages established principles of substituent chemical shift (SCS) effects to predict, interpret, and assign the spectral data.[3] Furthermore, it provides robust, field-proven protocols for sample preparation, spectral acquisition, and advanced 2D NMR analysis to enable researchers to verify these assignments experimentally. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and quality control of complex heterocyclic compounds.

Introduction: The Central Role of NMR in Pharmaceutical R&D

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement. NMR spectroscopy serves as the gold standard for this purpose, offering detailed information about the number, type, connectivity, and spatial arrangement of atoms within a molecule.[1] Its applications extend from the initial identification of novel drug candidates to the validation of synthetic routes and the assessment of purity and stability in final drug products.[4][5]

For complex molecules like this compound, a polysubstituted pyridine, NMR provides a detailed "fingerprint." The pyridine ring, a common scaffold in medicinal chemistry, presents a unique electronic environment. The precise chemical shifts and coupling patterns of its protons and carbons are exquisitely sensitive to the nature and position of attached substituents, making NMR a powerful tool for isomeric differentiation and structural verification.[3]

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this target molecule, explaining the rationale behind the chemical shifts and peak multiplicities based on fundamental principles.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of this compound features a pyridine ring with five substituents: a nitrogen atom (position 1), a chlorine atom (position 2), a carboxylic acid group (position 3), a bromine atom (position 5), and a methyl group (position 6). Only one aromatic proton remains on the ring at position 4.

For the purpose of spectral analysis, the atoms are numbered as follows:

Figure 1: Structure of this compound with atom numbering.

Based on this structure, we anticipate the following signals:

  • ¹H NMR: One aromatic proton (H4), one carboxylic acid proton (-COOH), and one methyl group (-CH₃).

  • ¹³C NMR: Six distinct signals for the pyridine ring carbons (C2, C3, C4, C5, C6), one signal for the carboxylic acid carbon (C7), and one signal for the methyl carbon (C8).

Predicted ¹H NMR Spectrum Analysis

The prediction of ¹H chemical shifts in substituted pyridines is based on the foundational shifts of pyridine itself, adjusted for the electronic effects of each substituent.[6] The pyridine protons resonate at δ 8.6 (α-H), 7.2 (β-H), and 7.6 (γ-H).[7]

Substituent Effects:

  • -Cl (at C2): Electronegative and inductively withdrawing, deshielding nearby protons.

  • -COOH (at C3): An electron-withdrawing group, it deshields ortho and para positions. The acidic proton itself gives a characteristic broad signal at a high chemical shift.

  • -Br (at C5): Electronegative, providing a moderate deshielding effect.

  • -CH₃ (at C6): An electron-donating group, which typically shields ortho and para positions.

Predicted ¹H NMR Data:

ProtonPredicted δ (ppm)MultiplicityRationale for Chemical Shift
H48.0 - 8.4Singlet (s)This sole aromatic proton is flanked by two electron-withdrawing groups (-COOH at meta, -Br at ortho), leading to significant deshielding. It has no adjacent protons, resulting in a singlet.
-CH₃ (H8)2.5 - 2.8Singlet (s)The methyl group is attached to the pyridine ring. Its chemical shift is downfield from typical alkyl protons due to the aromatic ring current. It will appear as a singlet.
-COOH12.0 - 14.0Broad Singlet (br s)The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. It typically appears as a very broad singlet.

Predicted ¹³C NMR Spectrum Analysis

Predicting the ¹³C spectrum involves a similar additive model based on the chemical shifts of pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm).[2] The substituents exert strong influence on the carbon to which they are directly attached (ipso effect) and on the other carbons in the ring.[3]

Substituent Effects:

  • -Cl: Causes a moderate downfield shift at the ipso-carbon (C2).

  • -COOH: The carbonyl carbon itself has a characteristic shift. The attachment to the ring causes a downfield shift at the ipso-carbon (C3).[8]

  • -Br: Causes a significant upfield (shielding) shift at the ipso-carbon (C5), a phenomenon known as the "heavy atom effect."

  • -CH₃: Causes a downfield shift at the ipso-carbon (C6) and minor shielding at ortho and para positions.

Predicted ¹³C NMR Data:

CarbonPredicted δ (ppm)Rationale for Chemical Shift
C2151 - 155The inherent downfield shift of an α-carbon to nitrogen is slightly modified by the attached chlorine.
C3128 - 133This carbon is adjacent to the nitrogen and bears the electron-withdrawing carboxylic acid group, leading to a downfield shift from the baseline pyridine C3.
C4138 - 142Positioned between two substituted carbons, its chemical shift will be influenced by both the -COOH and -Br groups, likely resulting in a net downfield shift.
C5115 - 120The direct attachment of bromine causes a significant upfield shift (shielding) due to the heavy atom effect, overriding its electronegativity.
C6158 - 163This α-carbon is deshielded by the adjacent nitrogen and further deshielded by the attached methyl group.
C7 (-COOH)165 - 170The carboxylic acid carbonyl carbon appears in its characteristic downfield region.[8][9]
C8 (-CH₃)18 - 23The methyl carbon attached to an aromatic ring appears in this typical range.

Experimental Protocols for Spectral Acquisition and Verification

To validate the predicted data, a systematic experimental approach is required. The following protocols represent a self-validating system for the structural elucidation of the target compound.

Standard Protocol for Sample Preparation

Methodological consistency begins with sample preparation. A poorly prepared sample can lead to peak broadening, poor resolution, and misleading results.[10]

  • Analyte Quantity: Weigh 15-25 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for carboxylic acids due to its high polarity and ability to solubilize such compounds. Chloroform-d (CDCl₃) may also be used but solubility might be limited.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., DMSO at δ 2.50) is common practice.[5]

Workflow for 1D and 2D NMR Data Acquisition

The following workflow outlines the logical progression of experiments from simple 1D acquisition to advanced 2D correlations for complete structural assignment.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation (50-100 mg in 0.7 mL DMSO-d6) H1 1. Acquire 1D ¹H Spectrum (Quantitative Setup) Prep->H1 C13 2. Acquire 1D ¹³C Spectrum (Proton Decoupled) H1->C13 DEPT 3. Acquire DEPT-135 (CH/CH3 vs CH2) C13->DEPT COSY 4. Acquire 2D ¹H-¹H COSY (Proton-Proton Correlations) DEPT->COSY HSQC 5. Acquire 2D ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC 6. Acquire 2D ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Assign Final Structure Assignment & Verification HMBC->Assign

Figure 2: Logical workflow for complete NMR-based structure elucidation.
Interpretation of 2D NMR for Structural Verification

While 1D NMR provides the initial data, 2D NMR experiments are crucial for unambiguously connecting the atoms and confirming the structure.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds). For this molecule, the COSY spectrum would be very simple, primarily confirming the absence of coupling for the H4 and -CH₃ protons, as they are isolated spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to.[4] It would provide definitive correlations for:

    • The H4 proton signal to the C4 carbon signal.

    • The -CH₃ proton signal to the C8 carbon signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons.[4][11] Key expected correlations include:

    • From -CH₃ protons (H8): Correlations to C6 and C5. This definitively places the methyl group at position 6.

    • From aromatic proton (H4): Correlations to C2, C3, C5, and C6. These correlations are vital for assigning the carbons around the ring. The correlation to C2 would confirm the position of the chlorine, and the correlation to C3 would confirm the position of the carboxylic acid.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of novel chemical entities like this compound. By applying the principles of substituent-induced chemical shifts, this guide provides a detailed prediction of the expected spectra, offering a robust framework for interpretation. The outlined experimental protocols for 1D and 2D NMR acquisition provide a validated workflow for researchers to confirm these predictions, ensuring the highest degree of scientific integrity and confidence in structural assignment. This integrated approach of prediction and experimental verification is essential for accelerating research and development in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed framework for the analysis of 5-Bromo-2-chloro-6-methylnicotinic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a critical building block in modern drug development, particularly in the synthesis of novel therapeutic agents, robust and precise analytical methods for this compound are paramount.[1][2] This document moves beyond a simple recitation of methods; it delves into the causal reasoning behind strategic analytical choices, from sample preparation and ionization source selection to fragmentation analysis. It is intended for researchers, analytical chemists, and drug development professionals who require a deep, actionable understanding of how to characterize and quantify this halogenated nicotinic acid derivative with high fidelity.

Introduction: Analytical Significance

This compound is a substituted pyridine carboxylic acid. Such nicotinic acid derivatives are foundational in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][3] Their roles can range from influencing lipid metabolism to acting as targeted agents in oncology.[2][3] The dual halogenation (Bromine and Chlorine) and the carboxylic acid moiety present unique characteristics and challenges for mass spectrometric analysis. Accurate quantification is essential for pharmacokinetic studies, process chemistry optimization, and impurity profiling.[4] LC-MS/MS stands as the gold standard for this application due to its unparalleled sensitivity, selectivity, and speed.[5]

Analyte Physicochemical Properties & Implications for MS

A thorough understanding of the analyte's properties is the bedrock of successful method development.[6] These properties dictate every decision, from solvent choice to the ionization mechanism.

PropertyValueImplication for Mass Spectrometry Analysis
Molecular Formula C₇H₅BrClNO₂Defines the exact mass and isotopic pattern.
Molecular Weight ~250.48 g/mol Falls well within the range of standard ESI-MS instruments.[7]
Monoisotopic Mass 248.9246 DaThe primary target for high-resolution mass spectrometry (HRMS).
pKa ~3.25 (Predicted)The acidic proton on the carboxylic acid group is readily lost. This strongly suggests that Electrospray Ionization (ESI) in negative ion mode will be highly efficient, forming a stable [M-H]⁻ ion.[8][9][10]
Polarity PolarSuitable for Reverse-Phase Liquid Chromatography (RPLC) with aqueous-organic mobile phases. The carboxylic acid provides a strong polar handle.

Core Principles: The Signature of a Di-halogenated Compound

The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic signature in the mass spectrum, which is invaluable for identification. This pattern arises from the natural abundance of their stable isotopes:

  • Chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (approx. 3:1 ratio).[11][12][13]

  • Bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (approx. 1:1 ratio).[11][12][13]

For a molecule containing one chlorine and one bromine atom, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion [M-H]⁻. The expected pattern arises from the four possible isotopic combinations:

Isotopic CombinationRelative MassExpected Relative Intensity
³⁵Cl + ⁷⁹BrM75.8% * 50.7% = 38.4%
³⁷Cl + ⁷⁹Br (or) ³⁵Cl + ⁸¹BrM+2(24.2% * 50.7%) + (75.8% * 49.3%) = 12.3% + 37.4% = 49.7%
³⁷Cl + ⁸¹BrM+424.2% * 49.3% = 11.9%

This results in an M, M+2, and M+4 pattern with an approximate intensity ratio of 3:4:1 . Observing this specific cluster is a powerful confirmation of the elemental composition of the analyte.

Detailed Experimental Workflow

This section outlines a robust, self-validating protocol for the analysis of this compound.

Sample Preparation: Protein Precipitation

For samples in a biological matrix (e.g., plasma), a simple and effective protein precipitation is recommended to remove high-molecular-weight interferences.

Protocol:

  • Pipette 100 µL of the sample (e.g., plasma, reaction mixture) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • Analyze blank matrix samples frequently to monitor for contamination and carryover.[14]

Causality: Acetonitrile is a highly efficient precipitating agent. The 3:1 solvent-to-sample ratio ensures complete protein removal while keeping the analyte concentration within a detectable range. Using an internal standard from the beginning corrects for variability in extraction efficiency and potential matrix effects.[15]

Liquid Chromatography (LC) Method

A standard reverse-phase method provides excellent retention and peak shape for this polar, acidic compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column offers robust retention for moderately polar compounds. The short length and small particle size ensure sharp peaks and fast analysis times.[6]
Mobile Phase A Water with 0.1% Formic AcidThe acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the C18 stationary phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common, effective organic solvent for reverse-phase LC.
Gradient 5% B to 95% B over 3 minutesA standard screening gradient that can be optimized to improve separation from any co-eluting interferences.[6]
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Mass Spectrometry (MS) Method

The MS parameters are optimized for maximum sensitivity and specificity in negative ion mode.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeAs established, the acidic proton is easily abstracted, making negative mode highly efficient for forming [M-H]⁻ ions.[8][10]
Capillary Voltage -3.0 kVA typical starting voltage for negative mode ESI; should be optimized for maximum signal.
Source Temp. 150 °CHelps in desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 400 °CEnsures complete evaporation of the LC mobile phase.
Scan Mode Multiple Reaction Monitoring (MRM)For quantification, MRM provides the highest sensitivity and selectivity by monitoring specific parent-to-fragment ion transitions.[5]
MRM Transitions Q1: m/z 248.9 → Q3: See Sec. 5.2The precursor ion is the monoisotopic mass of the [M-H]⁻ ion.
Collision Energy To be optimized (start at -20 eV)The energy required to induce fragmentation must be determined empirically by infusing the analyte and ramping the collision energy.

Data Analysis and Interpretation

Visualization of the Analytical Workflow

The entire process, from sample receipt to data output, can be visualized as a logical flow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC LC Separation (C18 Column) Transfer->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Q1: Isolate Precursor [M-H]⁻ (m/z 248.9) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Detect Product Ions CID->MS2 Integrate Integrate MRM Chromatograms MS2->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: End-to-end workflow for the quantitative analysis of the target analyte.

Fragmentation (MS/MS) Analysis and MRM Selection

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 248.9) is used to generate characteristic product ions for structural confirmation and quantification. The most likely fragmentation pathways involve neutral losses of stable molecules.

Proposed Fragmentation Pathways:

  • Loss of CO₂ (Decarboxylation): The most common fragmentation for deprotonated carboxylic acids. This would result in a product ion from the loss of 44 Da.

    • C₇H₄BrClNO₂⁻ → C₆H₄BrClN⁻ + CO₂

    • Expected Product Ion (m/z): 248.9 - 44.0 = 204.9

  • Loss of HCl: Elimination of hydrogen chloride is another plausible pathway.

    • C₇H₄BrClNO₂⁻ → C₇H₃BrNO₂⁻ + HCl

    • Expected Product Ion (m/z): 248.9 - 36.0 = 212.9

  • Loss of Br radical: While less common in negative mode ESI, radical loss can occur.

    • C₇H₄BrClNO₂⁻ → C₇H₄ClNO₂⁻ + Br•

    • Expected Product Ion (m/z): 248.9 - 78.9 = 170.0

The most intense and stable fragment ion should be chosen for the quantitative MRM transition. The decarboxylation product (m/z 204.9) is often a strong candidate. A secondary, "qualifier" transition (e.g., to m/z 212.9) can be monitored simultaneously to increase confidence in peak identification.

G Parent [M-H]⁻ m/z 248.9 Frag1 [M-H-CO₂]⁻ m/z 204.9 Parent->Frag1 - CO₂ (44 Da) Frag2 [M-H-HCl]⁻ m/z 212.9 Parent->Frag2 - HCl (36 Da) Frag3 [M-H-Br]⁻ m/z 170.0 Parent->Frag3 - Br• (79 Da)

Caption: Proposed CID fragmentation pathways for the [M-H]⁻ ion.

Conclusion

The method detailed in this guide provides a comprehensive and robust strategy for the mass spectrometric analysis of this compound. By leveraging the analyte's physicochemical properties, particularly its acidity and unique isotopic signature, a highly selective and sensitive LC-MS/MS assay can be developed. The principles of negative mode ESI, coupled with targeted fragmentation analysis via MRM, form the cornerstone of this approach. This guide serves as a foundational document for scientists in pharmaceutical development, enabling them to confidently and accurately characterize this important chemical entity.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chloro-6-methylnicotinic acid is a substituted pyridine carboxylic acid with significant potential in pharmaceutical and materials science research. Its multifaceted structure, incorporating a carboxylic acid, a halogenated aromatic ring, and a methyl group, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. This guide offers a comprehensive exploration of the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound, tailored for researchers, scientists, and drug development professionals.

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups, making the resulting spectrum a unique molecular identifier. For a molecule as complex as this compound, a thorough understanding of its IR spectrum is crucial for structural confirmation, purity assessment, and studying intermolecular interactions.

This document will delve into the expected vibrational modes of this compound, provide detailed experimental protocols for acquiring high-quality spectra, and offer a systematic approach to spectral interpretation.

Predicted Infrared Spectrum: A Functional Group Analysis

The infrared spectrum of this compound is best understood by dissecting the molecule into its primary functional groups and predicting their characteristic vibrational frequencies. The interplay of these groups, including electronic and steric effects, will influence the precise location and intensity of the absorption bands.

The Carboxylic Acid Moiety: A Dominant Feature

The carboxylic acid group is responsible for some of the most prominent and easily identifiable bands in the IR spectrum.[1][2][3]

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching vibration of the carboxylic acid appears as a very broad and intense absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹.[1][2][3][4][5] This broadness is a hallmark of carboxylic acids and can often overlap with C-H stretching vibrations.[1][2]

  • C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. For dimeric carboxylic acids, this band is typically observed in the region of 1690-1760 cm⁻¹.[2][4] Conjugation with the aromatic ring in this compound is expected to lower this frequency to the lower end of the range, likely around 1690-1710 cm⁻¹.[4][5]

  • C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching and in-plane O-H bending vibrations. The C-O stretch typically appears as a medium to strong band in the 1210-1320 cm⁻¹ region.[2] The in-plane O-H bend is often found around 1395-1440 cm⁻¹.[2] An out-of-plane O-H bend can also be observed as a broad band around 910-950 cm⁻¹.[2]

The Substituted Pyridine Ring

The aromatic pyridine ring contributes a series of characteristic absorptions to the spectrum.[6][7][8][9]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[6][7][9] These bands are generally of weak to medium intensity.

  • Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.[6][7][8] One would expect to see distinct peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[6][7]

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 675-900 cm⁻¹ region.[8][9] For a highly substituted pyridine ring like in this molecule, a strong absorption band in this region can provide structural confirmation.

The Methyl Group and Halogen Substituents
  • Methyl C-H Stretching and Bending: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.[10] Additionally, characteristic C-H bending (scissoring) vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

  • Carbon-Halogen Stretching: The C-Cl and C-Br stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 550-850 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 515 and 690 cm⁻¹.[11] These bands can sometimes be weak and may overlap with other absorptions in this crowded region.

Summary of Predicted IR Absorption Bands
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid2500-3300Strong, Very Broad
Aromatic C-H StretchPyridine Ring3030-3100Weak to Medium
Aliphatic C-H StretchMethyl Group2850-2960Medium
C=O StretchCarboxylic Acid1690-1710Strong, Sharp
C=C and C=N StretchesPyridine Ring1400-1600Medium, Multiple Sharp Bands
C-H BendMethyl Group~1450 and ~1375Medium
O-H In-Plane BendCarboxylic Acid1395-1440Medium
C-O StretchCarboxylic Acid1210-1320Strong
O-H Out-of-Plane BendCarboxylic Acid910-950Medium, Broad
Aromatic C-H Out-of-Plane BendPyridine Ring675-900Strong
C-Cl StretchChloro-substituent550-850Medium to Weak
C-Br StretchBromo-substituent515-690Medium to Weak

Experimental Protocols for IR Spectrum Acquisition

The quality of an IR spectrum is highly dependent on the sample preparation and the instrumental parameters. As this compound is a solid at room temperature, two primary methods are recommended for analysis: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing the mixture into a thin, transparent pellet.[12][13][14]

Step-by-Step Protocol:
  • Drying: Dry the spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.[14][15] Store the dried KBr in a desiccator.

  • Sample and KBr Measurement: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr powder.[13] The sample concentration should be between 0.5% and 1% by weight.[13]

  • Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained.[13][16]

  • Pellet Pressing: Assemble the pellet die. Transfer the ground mixture into the die and spread it evenly. Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[13] It is often beneficial to apply a vacuum during pressing to remove trapped air and moisture.[15]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.[13] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Causality Behind Experimental Choices:
  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has the property of plastic deformation under pressure, allowing it to form a solid, transparent matrix.[13]

  • Importance of Dryness: Water has strong IR absorption bands, particularly a broad O-H stretching band around 3400 cm⁻¹, which can obscure the O-H and N-H stretching regions of the sample spectrum.[15]

  • Homogeneous Mixture: Thorough grinding and mixing are essential to ensure that the sample is finely dispersed within the KBr matrix. This minimizes light scattering and results in a high-quality spectrum with a flat baseline.[14]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and versatile technique that requires minimal sample preparation.[17][18] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[18][19]

Step-by-Step Protocol:
  • Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. Record a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[20]

  • Applying Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[17][19][20]

  • Spectral Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Causality Behind Experimental Choices:
  • Why ATR? ATR is advantageous for its speed, ease of use, and the minimal amount of sample required. It is also less susceptible to issues with sample thickness and particle size that can affect transmission methods like the KBr pellet technique.[18]

  • Importance of Good Contact: The depth of penetration of the IR beam into the sample is only a few micrometers.[18] Therefore, intimate contact between the sample and the ATR crystal is critical for obtaining a strong and representative spectrum. The pressure clamp ensures this necessary contact.

Workflow for IR Spectrum Acquisition and Analysis

IR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Analysis KBr KBr Pellet Method Background Collect Background Spectrum KBr->Background ATR ATR-FTIR Method ATR->Background Sample Collect Sample Spectrum Background->Sample Process Baseline Correction & Normalization Sample->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret Functional_Groups Molecule 5-Bromo-2-chloro-6- methylnicotinic acid COOH Carboxylic Acid Molecule->COOH Pyridine Substituted Pyridine Molecule->Pyridine Halogens C-X Bonds (Cl, Br) Molecule->Halogens Methyl Methyl Group Molecule->Methyl OH_stretch O-H Stretch (2500-3300 cm⁻¹) COOH->OH_stretch CO_double_stretch C=O Stretch (1690-1710 cm⁻¹) COOH->CO_double_stretch CO_single_stretch C-O Stretch (1210-1320 cm⁻¹) COOH->CO_single_stretch Aromatic_CH_stretch Aromatic C-H Stretch (>3000 cm⁻¹) Pyridine->Aromatic_CH_stretch Ring_stretch Ring C=C, C=N Stretches (1400-1600 cm⁻¹) Pyridine->Ring_stretch CCl_stretch C-Cl Stretch (550-850 cm⁻¹) Halogens->CCl_stretch CBr_stretch C-Br Stretch (515-690 cm⁻¹) Halogens->CBr_stretch Aliphatic_CH_stretch Aliphatic C-H Stretch (<3000 cm⁻¹) Methyl->Aliphatic_CH_stretch

References

The Structural Elucidation of 5-Bromo-2-chloro-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the analytical methodologies required for the comprehensive structural elucidation of 5-Bromo-2-chloro-6-methylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and self-validating workflow, moving from foundational analysis to definitive structural confirmation. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound characterization of this complex heterocyclic compound.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, a methyl group, and two different halogen atoms on the pyridine ring—governs its chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any further research or development. This guide presents a multi-technique approach, demonstrating how data from various analytical methods are synergistically integrated to build an unshakeable structural hypothesis.

Foundational Analysis: Confirming the Building Blocks

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. These initial data points confirm the elemental composition and molecular weight, providing the fundamental constraints for all subsequent structural interpretations.

Molecular Formula and Weight

The primary identity of the compound is established through its molecular formula, C₇H₅BrClNO₂, and a corresponding molecular weight of approximately 250.48 g/mol . This information is the cornerstone of our investigation, setting the expected mass for mass spectrometry analysis.

PropertyValueSource
CAS Number 1256809-64-9ChemicalBook
Molecular Formula C₇H₅BrClNO₂Sigma-Aldrich
Molecular Weight 250.48 g/mol Sigma-Aldrich
Synonyms 5-bromo-2-chloro-6-methylpyridine-3-carboxylic acidMultiple Sources

The Synthetic Context: Clues from Creation

A general approach for the synthesis of related halonicotinic acids often involves the treatment of a hydroxynicotinic acid precursor with a halogenating agent. For instance, 5-bromo-2-hydroxynicotinic acid can be converted to 5-bromo-2-chloronicotinic acid using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Exemplary Synthetic Protocol (Adapted for Halogenated Nicotinic Acids)

This protocol is based on the synthesis of a structurally similar compound and is provided for illustrative purposes.

  • Reaction Setup: To a solution of the appropriate hydroxynicotinic acid precursor in a suitable solvent, add N,N-dimethylformamide (DMF) as a catalyst.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Cool the residue in an ice bath and quench by the slow addition of water, leading to the precipitation of the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

This synthetic context is crucial as it suggests the likely positions of the chloro and bromo substituents and helps in anticipating potential impurities.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

Spectroscopy is the core of structural elucidation, providing detailed information about the connectivity of atoms and the nature of functional groups. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR (Proton NMR) Spectroscopy: The Hydrogen Landscape

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see two distinct signals in the aromatic region and one in the aliphatic region.

  • Expected ¹H NMR Signals:

    • Aromatic Proton (H-4): Due to the deshielding effects of the adjacent carboxylic acid group and the halogen atoms, the single proton on the pyridine ring (at the C-4 position) is expected to appear as a singlet at a significantly downfield chemical shift, likely in the range of 8.0-9.0 ppm.

    • Methyl Protons (-CH₃): The three protons of the methyl group at the C-6 position will be in a unique chemical environment and are expected to appear as a singlet in the aliphatic region, typically around 2.5-3.0 ppm.

    • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of chemical shifts (typically 10-13 ppm), and its presence may be confirmed by D₂O exchange.

¹³C NMR (Carbon NMR) Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. For our target compound, we anticipate seven distinct carbon signals.

  • Expected ¹³C NMR Signals:

    • Carboxylic Carbon (-COOH): This carbon will be the most downfield signal, typically appearing in the 165-175 ppm range.

    • Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts based on their substitution pattern. The carbons bearing the electronegative chloro (C-2) and bromo (C-5) atoms will be significantly affected. We can predict the approximate ranges:

      • C-2 (bearing Cl): ~150-155 ppm

      • C-3 (bearing COOH): ~130-135 ppm

      • C-4: ~140-145 ppm

      • C-5 (bearing Br): ~120-125 ppm

      • C-6 (bearing CH₃): ~155-160 ppm

    • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, typically around 20-25 ppm.

ChemicalBook provides a reference to the availability of ¹³C NMR spectral data for this compound, which can be used for confirmation.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of the compound and crucial information about its fragmentation pattern, which helps in confirming the presence of different structural motifs.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The expected masses will be:

    • For C₇H₅³⁵Cl⁷⁹BrO₂: m/z ≈ 248.9

    • For C₇H₅³⁷Cl⁷⁹BrO₂ and C₇H₅³⁵Cl⁸¹BrO₂: m/z ≈ 250.9

    • For C₇H₅³⁷Cl⁸¹BrO₂: m/z ≈ 252.9 The isotopic pattern of this cluster is a definitive fingerprint for a molecule containing one chlorine and one bromine atom.

  • Key Fragmentation Pathways:

    • Loss of -OH: A peak corresponding to [M-17]⁺ from the loss of the hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH: A peak corresponding to [M-45]⁺ from the loss of the entire carboxyl group as a radical.

    • Loss of Halogens: Fragmentation involving the loss of Br• (m/z -79 or -81) or Cl• (m/z -35 or -37) may also be observed.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like HPLC or GC.

  • Ionization: Utilize a suitable ionization technique. Electrospray Ionization (ESI) is common for polar molecules like carboxylic acids.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) to obtain accurate mass measurements.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one chlorine and one bromine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Expected IR Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

    • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

    • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) will be just below 3000 cm⁻¹.

    • C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region of the spectrum (below 800 cm⁻¹) and can be difficult to assign definitively.

SpectraBase and ChemicalBook are resources that may provide reference IR spectra for similar compounds, such as 6-chloronicotinic acid and 5-bromonicotinic acid, which can aid in the interpretation.[2][3]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Subtraction: A background spectrum (of the empty sample compartment or the pure KBr pellet) must be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Workflow

The logical progression of the structural elucidation process can be visualized as follows:

Elucidation_Workflow cluster_initial Foundational Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation A Synthesis & Purification B Molecular Formula & Weight (C₇H₅BrClNO₂) A->B Provides pure sample C Mass Spectrometry (MS) - Molecular Ion (Isotope Pattern) - Fragmentation A->C Provides context for interpretation D Infrared (IR) Spectroscopy - Functional Group ID (COOH, C=C, C=N, CH₃) A->D Provides context for interpretation E NMR Spectroscopy (¹H, ¹³C) - C/H Framework - Connectivity A->E Provides context for interpretation B->C Sets target mass F Integrated Data Analysis C->F D->F E->F G Final Structure Confirmation F->G H X-ray Crystallography (Optional - Absolute Proof) G->H For absolute 3D structure

Caption: Workflow for the structural elucidation of this compound.

Definitive Structure: The Role of X-ray Crystallography

While the combination of NMR, MS, and IR provides an overwhelming body of evidence for the proposed structure, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide absolute proof of the connectivity and the relative positions of the substituents on the pyridine ring.

Although a crystal structure for the title compound is not publicly available, searches of the Cambridge Structural Database (CSD) can reveal structures of closely related nicotinic acid derivatives.[4][5] This information can be used to predict bond lengths, bond angles, and potential intermolecular interactions (such as hydrogen bonding through the carboxylic acid groups) in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain the final, accurate crystal structure.

Conclusion: A Coherent and Self-Validating Approach

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Foundational data establishes the molecular formula, while a suite of spectroscopic methods—NMR, MS, and IR—probes the molecule's functional groups, connectivity, and isotopic composition. Each technique provides a unique piece of the puzzle, and their collective data should be self-consistent and point to a single, unambiguous structure. While X-ray crystallography offers the ultimate confirmation, a rigorous application of the spectroscopic methods described herein can establish the structure with a very high degree of confidence, enabling further research and development of this promising chemical entity.

References

Methodological & Application

Application Note & Protocol: A Robust Method for the Synthesis of 5-Bromo-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-chloro-6-methylnicotinic acid, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The protocol details a reliable and efficient chlorination of the precursor, 5-bromo-6-hydroxynicotinic acid, utilizing phosphorus oxychloride (POCl₃). We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory procedure, and discuss critical parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering field-proven insights to facilitate successful execution and scale-up.

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative of significant synthetic value. The presence of orthogonal halogen atoms (bromine and chlorine) and a carboxylic acid group allows for a wide array of subsequent chemical modifications, such as cross-coupling reactions and amide bond formations. This makes it a foundational building block for creating complex molecular architectures.[1]

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. The 2-hydroxypyridine tautomer exists in equilibrium with its 2-pyridone form, with the latter often predominating. The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. Therefore, an activation step is required. The protocol described herein employs phosphorus oxychloride (POCl₃), a powerful and cost-effective dehydrating and chlorinating agent, to achieve this transformation.[2] This method is widely applicable for the chlorination of various hydroxy-aza-arenes and has been proven effective for large-scale preparations.[2][3]

Reaction Mechanism

The chlorination reaction proceeds via the activation of the pyridone oxygen by the electrophilic phosphorus atom of POCl₃. This forms a reactive phosphate ester intermediate. The presence of a chloride ion source, in this case from the POCl₃ itself or an optional additive like tetramethylammonium chloride, facilitates a nucleophilic attack at the C2 position of the pyridine ring. This results in the displacement of the dichlorophosphate group and the formation of the desired 2-chloro-substituted product.

Materials and Methods

Reagent and Equipment Summary

The following table summarizes the necessary reagents and equipment for this protocol. All reagents should be of analytical grade or higher and used without further purification.

Reagent / Material CAS No. Molecular Wt. Recommended Grade Supplier Example
5-Bromo-6-hydroxynicotinic acid41668-13-7218.00 g/mol ≥97%Sigma-Aldrich[4]
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol ≥99%Sigma-Aldrich
Tetramethylammonium chloride75-57-0109.60 g/mol ≥98%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04 g/mol GranularVWR
Deionized Water (H₂O)7732-18-518.02 g/mol Type IIIn-house
Round-bottom flask (100 mL)----
Reflux condenser----
Heating mantle with stirrer----
Beaker (1 L)----
Buchner funnel and filter flask----
Rotary evaporator----
Critical Safety Precautions
  • Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water. This entire procedure must be conducted within a certified chemical fume hood.

  • Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.

  • The quenching step, where the reaction mixture is poured onto ice, is highly exothermic and releases corrosive HCl gas. This must be performed slowly and with extreme caution in the fume hood.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of hydroxypyridines.[5][6]

Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven prior to use to remove any residual moisture.

  • Set up the apparatus in a chemical fume hood on a heating mantle with stirring capabilities.

Chlorination Procedure
  • To the dried round-bottom flask, add 5-bromo-6-hydroxynicotinic acid (10.0 g, 45.8 mmol).

  • Add tetramethylammonium chloride (5.4 g, 49.3 mmol, 1.08 eq). The addition of a chloride salt can enhance the reaction rate by increasing the concentration of nucleophilic chloride ions.

  • Carefully add phosphorus oxychloride (20 mL, 215 mmol, ~4.7 eq) to the flask in the fume hood. POCl₃ serves as both the chlorinating reagent and the solvent in this case.

  • With gentle stirring, heat the reaction mixture to reflux (approximately 105-110 °C) using the heating mantle.

  • Maintain the reflux for 3 hours. Monitor the reaction progress if desired using an appropriate technique (e.g., TLC by quenching a small aliquot).

Work-up and Isolation
  • After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Prepare a 1 L beaker containing approximately 400 g of crushed ice.

  • CAUTION: Slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and will generate HCl gas. Perform this step deep within the fume hood.

  • Continue stirring the resulting slurry for 2 hours. A solid precipitate of the crude product will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and acids.

  • The crude product can be further purified at this stage. Dissolve the filtered solid in ethyl acetate (approx. 300 mL), transfer to a separatory funnel, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product.

Characterization

The final product, this compound, should be obtained as a pink or off-white solid.[6] The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Expected Yield: ~97%[6]

  • Appearance: Pink to off-white solid[6]

Data Summary and Visualization

Stoichiometry Table
ReagentMass / VolumeMolesMolar Eq.Role
5-Bromo-6-hydroxynicotinic acid10.0 g45.8 mmol1.0Starting Material
Tetramethylammonium chloride5.4 g49.3 mmol1.08Chloride Source
Phosphorus Oxychloride20 mL~215 mmol~4.7Reagent & Solvent
Visualization of Synthesis and Workflow

The overall synthetic transformation is depicted below.

Caption: Figure 1: Overall reaction scheme.

The following diagram illustrates the step-by-step laboratory workflow.

G Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep Combine Reactants: - 5-bromo-6-hydroxynicotinic acid - (CH₃)₄NCl - POCl₃ react Heat to Reflux (105-110 °C) for 3 hours prep->react cool Cool to RT react->cool quench Quench on Ice (CAUTION!) cool->quench stir Stir Slurry (2 hours) quench->stir filter Vacuum Filter & Wash stir->filter purify Dissolve in EtOAc, Wash & Dry (Na₂SO₄) filter->purify evap Evaporate Solvent purify->evap product Final Product evap->product

Caption: Figure 2: Step-by-step experimental workflow.

References

Synthesis of 5-Bromo-2-chloro-6-methylnicotinic Acid: A Detailed Experimental Protocol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chloro-6-methylnicotinic acid is a key heterocyclic building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. Its trifunctionalized pyridine core, featuring bromo, chloro, and methyl substituents, offers multiple points for chemical modification, making it a versatile intermediate in the development of novel compounds. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, designed for researchers and professionals in drug discovery and development. The protocol is based on established synthetic transformations and principles of organic chemistry, ensuring a reliable and reproducible procedure.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-hydroxy-6-methylnicotinic acid. The first step involves the conversion of the hydroxyl group at the 2-position to a chloro group. Subsequently, the resulting 2-chloro-6-methylnicotinic acid undergoes regioselective bromination at the 5-position to yield the final product.

The regioselectivity of the bromination step is governed by the directing effects of the substituents on the pyridine ring. The chloro group at the 2-position and the methyl group at the 6-position are both ortho, para-directing, while the carboxylic acid group at the 3-position is meta-directing. Consequently, all three substituents cooperatively direct the incoming electrophile (bromine) to the 5-position, ensuring a high yield of the desired isomer.[1][2][3][4][5]

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Start 2-Hydroxy-6-methylnicotinic Acid Intermediate 2-Chloro-6-methylnicotinic Acid Start->Intermediate Step 1: Chlorination Product This compound Intermediate->Product Step 2: Bromination

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chloro-6-methylnicotinic Acid

This procedure outlines the conversion of 2-hydroxy-6-methylnicotinic acid to 2-chloro-6-methylnicotinic acid using phosphorus oxychloride.[6]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-Hydroxy-6-methylnicotinic acid3.6 g (0.02 mol)
Phosphorus oxychloride (POCl₃)10 mL
Round-bottom flask50 mL, with reflux condenser
Heating mantleCapable of reaching 125°C
Ice bathFor quenching the reaction
Buchner funnel and filter paperFor product collection
Glassware for recrystallizationBeakers, Erlenmeyer flasks
Ethanol (aqueous solution)For recrystallization
Magnetic stirrer and stir barFor reaction mixing
Fume hoodEssential for handling POCl₃
Personal Protective EquipmentSafety goggles, lab coat, acid-resistant gloves

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-methylnicotinic acid (3.6 g, 0.02 mol).

  • Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (10 mL) to the flask. Caution: Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Reaction: Heat the reaction mixture to 125°C using a heating mantle and maintain this temperature for 2 hours with continuous stirring.

  • Quenching: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice. This should be done in a fume hood as it will generate HCl gas.

  • Product Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain colorless fine needles of 2-chloro-6-methylnicotinic acid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The expected yield is approximately 72%. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and melting point).

PART 2: Synthesis of this compound

This protocol details the regioselective bromination of 2-chloro-6-methylnicotinic acid.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-Chloro-6-methylnicotinic acid3.4 g (0.02 mol)
Glacial acetic acid50 mL
Bromine (Br₂)1.1 mL (0.022 mol)
Round-bottom flask100 mL, with a dropping funnel and reflux condenser
Water bathFor heating the reaction
Ice bathFor cooling and precipitation
Buchner funnel and filter paperFor product collection
Glassware for washingBeakers, Erlenmeyer flasks
Deionized waterFor washing the product
Magnetic stirrer and stir barFor reaction mixing
Fume hoodEssential for handling bromine
Personal Protective EquipmentSafety goggles, lab coat, acid- and bromine-resistant gloves

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-methylnicotinic acid (3.4 g, 0.02 mol) in glacial acetic acid (50 mL).

  • Addition of Bromine: In a fume hood, slowly add bromine (1.1 mL, 0.022 mol) to the reaction mixture at room temperature with vigorous stirring. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture in a water bath to 60-70°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and unreacted bromine.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the final product, this compound, using NMR, IR, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism Visualization

The electrophilic bromination of 2-chloro-6-methylnicotinic acid proceeds via a standard electrophilic aromatic substitution mechanism.

Bromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization 2-Chloro-6-methylnicotinic Acid 2-Chloro-6-methylnicotinic Acid Sigma Complex Sigma Complex 2-Chloro-6-methylnicotinic Acid->Sigma Complex + Br₂ This compound This compound Sigma Complex->this compound - HBr

Caption: Mechanism of electrophilic bromination of 2-chloro-6-methylnicotinic acid.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate PPE, including bromine-resistant gloves.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-chloro-6-methylnicotinic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-Bromo-2-chloro-6-methylnicotinic acid as a key intermediate in the development of next-generation agrochemicals. The protocols outlined herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Nicotinic Acids in Agrochemicals

Substituted nicotinic acids are a cornerstone in the synthesis of a wide array of bioactive molecules, particularly within the agrochemical industry.[1][2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. This compound (CAS: 1256809-64-9) is a highly functionalized intermediate that offers multiple reactive sites for synthetic diversification. The presence of a bromine atom, a chlorine atom, a methyl group, and a carboxylic acid provides a versatile scaffold for the construction of complex molecules, particularly those targeting vital biological pathways in pests and pathogens. This guide will detail a robust synthetic protocol for this intermediate and its subsequent application in the conceptual design and synthesis of a novel insecticidal agent, leveraging the well-established pharmacophore of neonicotinoid insecticides.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1256809-64-9[3]
Molecular Formula C₇H₅BrClNO₂[3][4]
Molecular Weight 250.48 g/mol [4]
Appearance Off-white to pale yellow solidInferred from similar compounds
Melting Point Not available (predicted >150 °C)N/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred from structure

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this key intermediate can be logically approached via a two-step process starting from the commercially available 2-Chloro-6-methylnicotinic acid. This strategy prioritizes the installation of the bromine atom at a late stage, which is a common and effective method for halogenating pyridine rings.

Synthetic Workflow

synthesis_workflow start 2-Chloro-6-methylnicotinic acid step1 Bromination start->step1 Br₂, Oleum product This compound step1->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol: Bromination of 2-Chloro-6-methylnicotinic Acid

This protocol is adapted from established methods for the bromination of nicotinic acid derivatives.[5][6] The use of oleum (fuming sulfuric acid) as a solvent and reaction medium facilitates the electrophilic aromatic substitution by activating the bromine.

Materials and Equipment:

  • 2-Chloro-6-methylnicotinic acid (CAS: 30529-70-5)

  • Bromine (Br₂)

  • Oleum (20% SO₃)

  • Sodium bisulfite (NaHSO₃)

  • Ice

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, charge a 250 mL three-necked round-bottom flask with 2-Chloro-6-methylnicotinic acid (17.1 g, 0.1 mol).

  • Dissolution: Carefully add oleum (60 mL) to the flask while stirring. The mixture may warm slightly. Stir until all the solid has dissolved.

  • Bromination: Cool the mixture to 10-15 °C using an ice bath. Slowly add bromine (5.6 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent system).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring.

  • Work-up: A precipitate will form. To remove any excess bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water (3 x 50 mL) and then dry it under vacuum. For higher purity, the product can be recrystallized from hot water or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Rationale for Experimental Choices:

  • Oleum: The SO₃ in oleum acts as a powerful activating agent for the electrophilic bromination of the electron-deficient pyridine ring.

  • Temperature Control: The initial cooling during bromine addition prevents runaway reactions, while the subsequent heating is necessary to drive the reaction to completion.

  • Sodium Bisulfite Quench: This step safely neutralizes any unreacted bromine, a necessary precaution before handling and disposal.

Application in Agrochemical Synthesis: A Novel Insecticide

This compound is an ideal precursor for the synthesis of novel neonicotinoid-type insecticides. The 2-chloro-pyridine moiety is a key pharmacophore in many commercial neonicotinoids, where it mimics the natural neurotransmitter acetylcholine and acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[7]

Proposed Synthetic Target and Workflow

We propose the synthesis of a novel N-((6-chloro-5-methylpyridin-3-yl)methyl)ethanamine derivative, a conceptual insecticide.

agrochem_synthesis start 5-Bromo-2-chloro-6- methylnicotinic acid step1 Amide Formation start->step1 step2 Reduction step1->step2 product Novel Insecticide step2->product reagent1 Ethylamine, Coupling Agent (e.g., HATU) reagent1->step1 reagent2 Reducing Agent (e.g., LiAlH₄) reagent2->step2

Caption: Proposed workflow for the synthesis of a novel insecticide.

Step-by-Step Protocol: Synthesis of the Novel Insecticide

Part A: Amide Formation

Materials and Equipment:

  • This compound

  • Ethylamine (2.0 M solution in THF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (2.50 g, 10 mmol).

  • Dissolution: Add anhydrous DMF (50 mL) and stir until the acid dissolves.

  • Activation: Add HATU (4.18 g, 11 mmol) and DIPEA (3.48 mL, 20 mmol) to the solution. Stir for 15 minutes at room temperature.

  • Amidation: Slowly add the ethylamine solution (6 mL, 12 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Amide Reduction

Materials and Equipment:

  • The amide product from Part A

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate solution (saturated)

  • Standard inert atmosphere reaction setup

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, suspend LiAlH₄ (0.76 g, 20 mmol) in anhydrous THF (50 mL).

  • Addition of Amide: Dissolve the amide from Part A (assuming ~8 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.8 mL), 15% NaOH solution (0.8 mL), and then more water (2.4 mL).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.

  • Purification and Characterization: Purify the product by column chromatography and characterize it by NMR and mass spectrometry to confirm its structure.

Analytical Characterization

The structural integrity of this compound should be confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (around 2.5-2.7 ppm) and a singlet for the aromatic proton (around 8.0-8.5 ppm). A broad singlet for the carboxylic acid proton may also be observed.
¹³C NMR Signals corresponding to the methyl carbon, the five pyridine ring carbons (with characteristic shifts due to the halogen substituents), and the carbonyl carbon of the carboxylic acid. A known spectrum is available for reference.[8]
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety and Handling

As a senior scientist, it is imperative to handle all chemicals with the utmost care and to be fully aware of their potential hazards. While a specific safety data sheet for this compound is not widely available, data from structurally related compounds such as 5-bromo-6-chloronicotinic acid and 2-chloro-6-methylnicotinic acid can be used to infer its hazard profile.[9][10]

Potential Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid to avoid dust inhalation.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By following these detailed protocols and adhering to strict safety standards, researchers can effectively synthesize and utilize this compound as a valuable intermediate in the pursuit of novel and effective agrochemical solutions.

References

The Strategic Utility of 5-Bromo-2-chloro-6-methylnicotinic Acid as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of this core structure is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-chloro-6-methylnicotinic acid as a key building block in the synthesis of kinase inhibitors. We will delve into the chemical rationale for its use, provide detailed protocols for its derivatization through common and robust synthetic methodologies, and discuss its role in the generation of clinically relevant inhibitor scaffolds.

Introduction: The Rationale for a Multi-Functionalized Pyridine Core

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

This compound is a trifunctionalized pyridine derivative that offers medicinal chemists a powerful tool for the construction of diverse kinase inhibitor libraries. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Carboxylic Acid: This moiety provides a convenient handle for the formation of amide bonds, a common linkage in kinase inhibitors that often interacts with the hinge region of the kinase ATP-binding pocket.

  • The Bromine Atom: Positioned at the 5-position, the bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, which can be tailored to target specific regions of the kinase active site and enhance inhibitor potency and selectivity.[2][3]

  • The Chlorine Atom: The 2-chloro substituent can also participate in nucleophilic aromatic substitution (SNAr) reactions, providing an additional site for diversification. The relative reactivity of the bromo and chloro substituents can often be controlled by the choice of reaction conditions, allowing for sequential and site-selective modifications.

This multi-faceted reactivity profile makes this compound a highly valuable and versatile starting material for generating novel chemical entities with potential as kinase inhibitors.

Key Synthetic Transformations and Protocols

The derivatization of this compound typically involves two key synthetic transformations: amide bond formation and palladium-catalyzed cross-coupling. The following sections provide detailed, field-proven protocols for these reactions.

Protocol 1: Amide Bond Formation with a Representative Aniline

The formation of an amide bond is a fundamental step in the synthesis of many kinase inhibitors. This protocol details the coupling of this compound with a generic aniline using a standard coupling agent.

Objective: To synthesize N-aryl-5-bromo-2-chloro-6-methylnicotinamide, a key intermediate for further diversification.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound250.481.0250.5 mg
Substituted AnilineVaries1.1Varies
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.2456.3 mg
DIPEA (N,N-Diisopropylethylamine)129.243.00.52 mL
Anhydrous DMF (N,N-Dimethylformamide)--5 mL
Ethyl Acetate--As needed
Saturated Aqueous Sodium Bicarbonate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (250.5 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.

  • Add the substituted aniline (1.1 mmol), followed by HATU (456.3 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-bromo-2-chloro-6-methylnicotinamide.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization for chiral substrates.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid.

  • An inert atmosphere is crucial to prevent the degradation of the coupling agent and other reagents by atmospheric moisture and oxygen.

Self-Validation:

  • The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the appearance of the higher Rf amide product on TLC.

  • The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

G start Dissolve 5-Bromo-2-chloro-6- methylnicotinic acid in DMF add_reagents Add Aniline, HATU, and DIPEA start->add_reagents react Stir at Room Temperature (12-18 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Water, Ethyl Acetate Extraction) monitor->workup Reaction Complete wash Wash Organic Layer (NaHCO3, Brine) workup->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_product N-aryl-5-bromo-2-chloro-6- methylnicotinamide purify->end_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Scaffolds: A Case Study Perspective

While a direct, published synthesis of a specific, named kinase inhibitor from this compound is not readily available in the searched literature, the utility of closely related precursors in the synthesis of clinically relevant drugs provides a strong rationale for its application. For instance, the synthesis of Crizotinib, an ALK and ROS1 inhibitor, involves a bromo-substituted pyridine core that undergoes a Suzuki coupling reaction. [4][5] The general synthetic strategy enabled by this compound allows for the construction of a diverse library of compounds for screening against various kinases. The "R¹" group introduced via amide coupling and the "R²" group introduced via Suzuki coupling can be systematically varied to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific kinase target.

Illustrative Kinase Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound represents a strategically designed and highly versatile precursor for the synthesis of novel kinase inhibitors. Its distinct and orthogonally reactive functional groups—the carboxylic acid, the bromine atom, and the chlorine atom—provide medicinal chemists with multiple avenues for molecular diversification. The robust and well-established protocols for amide bond formation and palladium-catalyzed cross-coupling reactions enable the efficient construction of large and diverse compound libraries. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively utilize this valuable building block to accelerate their discovery programs and develop the next generation of targeted kinase inhibitors.

References

Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of the Suzuki-Miyaura cross-coupling for the selective functionalization of 5-Bromo-2-chloro-6-methylnicotinic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Imperative for Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[2][3] This guide focuses on a particularly challenging yet valuable substrate: this compound. Mastering its selective functionalization opens a direct route to novel, polysubstituted pyridine derivatives, which are critical for expanding chemical space in drug discovery programs.

This document provides not just a protocol, but a strategic framework for approaching this reaction, emphasizing the rationale behind procedural choices to ensure reproducible and high-yielding outcomes.

The Substrate: A Multifaceted Challenge

This compound presents several synthetic challenges that must be addressed for a successful cross-coupling reaction:

  • Chemoselectivity: The presence of two distinct halogen atoms—bromine at the C5 position and chlorine at the C2 position—necessitates precise control to ensure the reaction occurs at the desired site.

  • Electronic Deficiency: The pyridine ring is inherently electron-deficient, which can influence the kinetics of the catalytic cycle.

  • The Carboxylic Acid Group: This functional group can interact with the basic reaction medium, potentially affecting the substrate's solubility and reactivity. It may also coordinate with the palladium catalyst.

Understanding these factors is paramount to designing a robust and selective protocol.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] A foundational understanding of this mechanism is key to troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates this transfer.[6][7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol Design: A Rationale-Driven Approach

A successful protocol hinges on the judicious selection of reagents and conditions tailored to the specific substrate.

The Chemoselectivity Directive: C-Br vs. C-Cl

The critical question for this compound is which halide will react. The rate of oxidative addition, the first and often rate-limiting step, is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for halogens in Suzuki-Miyaura couplings is I > Br > OTf >> Cl.[1][9][10]

For pyridine-based systems, the C-Br bond is significantly more susceptible to oxidative addition by Pd(0) than the C-Cl bond under standard conditions.[11][12] Therefore, we can confidently predict that the Suzuki-Miyaura coupling will occur selectively at the C5 position, leaving the C2 chloro-substituent intact for potential subsequent transformations. This inherent reactivity difference forms the basis of our selective protocol.

Caption: Reactivity hierarchy of the halogen substituents.

Component Selection and Rationale
ComponentRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (for initial screening). For challenging boronic acids, consider precatalysts like XPhos Pd G2/G3.While C-Br bonds are reactive, the overall electron-deficient nature of the substrate benefits from robust catalysts. Pd(dppf)Cl₂ is a reliable choice for many heteroaryl couplings.[11] For more sterically hindered or electron-poor boronic acids, advanced Buchwald-type ligands (like XPhos) are essential as they accelerate both oxidative addition and reductive elimination.[13]
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv.)An excess of the boronic acid is used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[13][14]
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.)An inorganic base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base and can be beneficial for less reactive systems. The base will also deprotonate the carboxylic acid, forming a carboxylate salt, which may improve solubility in the aqueous phase of the solvent mixture.
Solvent System 1,4-Dioxane/H₂O or DMF/H₂O (e.g., 4:1 v/v)A mixture of a polar aprotic solvent and water is standard.[4][15] The organic solvent solubilizes the substrate and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Temperature 80–100 °CThis temperature range typically provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant thermal decomposition of the reactants or catalyst.[15]

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C5 position of this compound.

Workflow start Start reagents 1. Reagent Assembly - Add aryl halide, boronic acid, & base to flask. start->reagents inert 2. Inert Atmosphere - Seal, evacuate, and backfill with Ar/N₂ (3x). reagents->inert solvent_cat 3. Catalyst & Solvent Addition - Add Pd catalyst. - Add degassed solvent via syringe. inert->solvent_cat reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring. solvent_cat->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitor workup 6. Aqueous Workup - Cool, dilute with water, acidify to pH ~4-5, and extract. monitor->workup purify 7. Purification - Dry organic layers. - Purify via column chromatography or recrystallization. workup->purify end End Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Materials and Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.25 mmol, 2.5 equiv.).[15]

  • Inerting the System:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel. Oxygen can deactivate the palladium catalyst.[13]

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%) to the flask.

    • Using a syringe, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O).

  • Reaction Execution:

    • Place the sealed flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 4-16 hours. The reaction progress should be monitored periodically.

  • Monitoring:

    • After a few hours, carefully take a small aliquot from the reaction mixture using a syringe.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

  • Workup Procedure:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the mixture with water (e.g., 20 mL).

    • Carefully acidify the aqueous mixture to a pH of approximately 4-5 with 1M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[15]

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-aryl-2-chloro-6-methylnicotinic acid.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Reaction temperature too low.1. Use a fresh batch of catalyst or a more active precatalyst system (e.g., Buchwald system).[13] 2. Ensure solvents are properly degassed and the inerting procedure is followed meticulously. 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or acid. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents for the organic portion and minimize water content if possible. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16]
Hydrodehalogenation Catalyst promotes reduction of the C-Br bond instead of coupling.This can be a side reaction. Try a different ligand or catalyst system. Sometimes lowering the temperature can disfavor this pathway.
Formation of Homocoupled Biaryl Oxygen contamination leading to oxidative coupling of the boronic acid.Improve the degassing and inerting procedure. Ensure high-purity reagents.[17]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation that provides selective access to C5-arylated pyridine derivatives. By understanding the fundamental principles of the catalytic cycle and the inherent reactivity difference between C-Br and C-Cl bonds, researchers can design and execute robust and reliable protocols. The key to success lies in the careful selection of a suitable palladium catalyst, base, and solvent system, combined with meticulous execution under an inert atmosphere. The procedures and rationale outlined in this guide provide a solid foundation for the synthesis of novel molecular entities crucial for advancing drug discovery and development.

References

Application Note & Protocol: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives from 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in agrochemical and medicinal chemistry.

Introduction and Strategic Rationale

N-(thiophen-2-yl)nicotinamide derivatives constitute a class of heterocyclic compounds with significant therapeutic and agrochemical potential.[1] The core structure, formed by an amide linkage between a nicotinamide moiety (a form of vitamin B3) and a thiophene ring, has been identified as a potent pharmacophore.[1] This strategic combination, often referred to as "active substructure splicing," aims to generate novel chemical entities with enhanced biological efficacy.[2][3]

Recent research has prominently highlighted their application as powerful fungicides, particularly against destructive oomycete diseases like cucumber downy mildew (Pseudoperonospora cubensis).[2][4] Certain derivatives have demonstrated fungicidal activity superior to that of commercial agents, marking them as significant lead compounds for the development of next-generation crop protection agents.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of N-(thiophen-2-yl)nicotinamide derivatives, commencing with the versatile building block, 5-Bromo-2-chloro-6-methylnicotinic acid. The protocol is designed to be robust and reproducible, with detailed explanations of the underlying chemical principles and practical insights for troubleshooting.

Reaction Scheme and Mechanistic Overview

The synthesis is a robust two-step process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride. Second, the acyl chloride is coupled with a substituted thiophen-2-amine to form the desired amide bond in a classic nucleophilic acyl substitution.

Step 1: Acyl Chloride Formation

The hydroxyl group of a carboxylic acid is a poor leaving group, making direct amidation with an amine unfavorable.[5] To overcome this, this compound is treated with thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid's hydroxyl is converted into a chlorosulfite intermediate.[6] This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion to form the highly reactive 5-bromo-2-chloro-6-methylnicotinoyl chloride.[7][8] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the reaction equilibrium towards the product.[9]

Step 2: Amide Bond Formation (Schotten-Baumann Reaction)

The crude acyl chloride is then reacted with a substituted thiophen-2-amine in what is known as the Schotten-Baumann reaction.[10][11] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[12] This reaction is performed in an aprotic solvent in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine. The base is critical as it neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[5][13]

Experimental Workflow Visualization

The overall process from starting materials to the purified final product is outlined below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Work-up & Purification A 5-Bromo-2-chloro- 6-methylnicotinic acid B Add SOCl₂ (Thionyl Chloride) in anhydrous DCM A->B F Substituted thiophen-2-amine + TEA in anhydrous DCM (0°C) C Reflux Reaction Mixture B->C D Remove excess SOCl₂ & solvent in vacuo C->D E Crude 5-bromo-2-chloro- 6-methylnicotinoyl chloride D->E G Add Acyl Chloride solution dropwise E->G Use immediately F->G J Aqueous Wash (H₂O, Brine) H Stir at Room Temperature G->H I Crude Product Mixture H->I I->J K Dry organic layer (Na₂SO₄ or MgSO₄) J->K L Concentrate in vacuo K->L M Purify via Column Chromatography or Recrystallization L->M N Pure N-(thiophen-2-yl) nicotinamide Derivative M->N

Caption: General workflow for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Detailed Experimental Protocols

4.1. Protocol 1: Synthesis of 5-bromo-2-chloro-6-methylnicotinoyl chloride (Acyl Chloride Intermediate)

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 - 5.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with reflux condenser and gas outlet (to scrub HCl and SO₂)

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Reagent Addition: Slowly add thionyl chloride (3.0 - 5.0 eq) to the suspension at room temperature with vigorous stirring. A catalytic amount of DMF can be added to accelerate the reaction, but it is often not necessary with SOCl₂.

    • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl, SO₂) and the dissolution of the starting solid.

    • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Result: The resulting crude 5-bromo-2-chloro-6-methylnicotinoyl chloride is typically an oil or solid and is used immediately in the next step without further purification due to its moisture sensitivity.

  • Expert Insight: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a co-solvent. It is crucial that all glassware is thoroughly dried, as any moisture will hydrolyze both the thionyl chloride and the acyl chloride product back to the starting material.

4.2. Protocol 2: Synthesis of N-(thiophen-2-yl)nicotinamide Derivative (Amide Coupling)

  • Materials:

    • Crude 5-bromo-2-chloro-6-methylnicotinoyl chloride (from Protocol 1, ~1.0 eq)

    • Substituted thiophen-2-amine (e.g., aminothiophene-2-carboxylate) (1.0 eq)

    • Triethylamine (TEA) (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware, including a dropping funnel

    • Magnetic stirrer and ice bath

  • Procedure:

    • Amine Solution: In a separate flask, dissolve the substituted thiophen-2-amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Acyl Chloride Solution: Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.

    • Coupling Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with constant stirring.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Work-up:

      • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude solid by either silica gel column chromatography (using a solvent system like hexane/ethyl acetate) or recrystallization to yield the pure N-(thiophen-2-yl)nicotinamide derivative.[1]

Characterization and Data

The final products must be characterized to confirm their structure and purity. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Example Characterization Data for Synthesized Derivatives

Compound ID Structure (R groups) Yield (%) Physical State Spectroscopic Data Highlights (from analogous systems)[14]
3a-12 R = 3-Bromophenyl 82% Light yellow powder ¹H NMR (DMSO-d₆): δ 10.63 (s, 1H, CONH ), 8.61 (dd, 1H, Py-H ), 2.49 (s, 3H, S-CH₃ ). MS (ESI): m/z 322.98 [M+H]⁺.

| 3a-21 | R = 4-Fluorophenyl | 52% | White powder | ¹H NMR (DMSO-d₆): δ 10.52 (s, 1H, CONH ), 8.60 (dd, 1H, Py-H ), 2.48 (s, 3H, S-CH₃ ). MS (ESI): m/z 262.06 [M+H]⁺. |

Applications in Agrochemical Research

The primary application driving research into this class of compounds is their potent fungicidal activity.[15] Many nicotinamide derivatives act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi—a well-established mode of action for commercial fungicides.[14][16]

Table 2: Comparative Fungicidal Activity Against P. cubensis

Compound/Fungicide EC₅₀ (mg/L) Source
Derivative 4a 4.69 [2]
Derivative 4f 1.96 [2]
Flumorph (Commercial) 7.55 [2]

| Diflumetorim (Commercial) | 21.44 |[2] |

As shown, specific derivatives (e.g., 4f) exhibit significantly higher potency (lower EC₅₀ value) than established commercial fungicides, making them highly promising candidates for further development.[2][3]

References

Application Notes and Protocols: The Strategic Functionalization of 5-Bromo-2-chloro-6-methylnicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

5-Bromo-2-chloro-6-methylnicotinic acid is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its strategic arrangement of reactive sites—a labile chlorine atom at the 2-position, a bromine atom amenable to cross-coupling at the 5-position, and a carboxylic acid for amide linkage—provides a trifecta of opportunities for controlled, regioselective modification. Halogenated pyridines are foundational synthons in the construction of complex molecular scaffolds found in numerous pharmaceuticals, offering unique reactivity profiles that are instrumental in creating novel therapeutic agents.[2]

This guide provides an in-depth exploration of the key reactions of this compound with amines, focusing on the underlying mechanisms and providing detailed, field-proven protocols. We will dissect three primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-position.

  • Palladium-Catalyzed C-N Cross-Coupling at the C5-position.

  • Amide Bond Formation at the carboxylic acid moiety.

Understanding the interplay of these reactions is paramount for researchers aiming to leverage this scaffold for the rapid generation of diverse chemical libraries and the synthesis of high-value target molecules.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack, a characteristic that is significantly enhanced by the presence of the ring nitrogen and electron-withdrawing substituents.[3] In this compound, the chlorine atom at the C2 position is exceptionally labile towards displacement by nucleophiles. This is because the C2 and C6 positions are the most electron-poor carbons in the pyridine ring, and the adjacent nitrogen atom can effectively stabilize the negatively charged intermediate formed during the reaction.[4][5]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] First, the amine nucleophile attacks the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] This step temporarily disrupts the aromaticity of the ring. In the second, rapid step, the chloride ion is expelled as the leaving group, restoring the aromaticity and yielding the 2-amino-substituted nicotinic acid product.[6]

Caption: The SNAr Addition-Elimination Mechanism.
Protocol 1: General Procedure for SNAr with Primary/Secondary Amines

This protocol describes a general method for the displacement of the 2-chloro substituent. The choice of base and solvent is critical; a non-nucleophilic base is used to quench the HCl generated, and a polar aprotic solvent facilitates the reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, aniline, benzylamine) (1.2 - 2.0 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous DMF or DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine (1.2 - 2.0 equiv) to the solution, followed by the dropwise addition of the non-nucleophilic base (DIPEA or TEA, 2.0 - 3.0 equiv).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require higher temperatures.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to pH ~3-4. This will precipitate the product while keeping the excess amine and base in the aqueous layer as their hydrochloride salts.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Amine TypeRelative ReactivityTypical Temperature (°C)Expected Yield
AmmoniaModerate100 - 150 (sealed vessel)Good
Primary AliphaticHigh80 - 100Excellent
Secondary AliphaticHigh80 - 100Excellent
Primary AromaticLow100 - 140Moderate to Good
Secondary AromaticVery Low>140 or requires catalysisPoor to Moderate
Table 1: General conditions for SNAr reactions based on amine type.

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination

While the C2-Cl bond is susceptible to SNAr, the C5-Br bond is significantly less reactive under those conditions. To form a C-N bond at this position, a more powerful method is required, such as the Palladium-catalyzed Buchwald-Hartwig amination.[9] This reaction is one of the most robust methods for forming carbon-heteroatom bonds and works exceptionally well for coupling aryl halides with amines.[10][11]

The Catalytic Cycle

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: A Pd(0) complex, stabilized by a phosphine ligand, inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition ReductElim Ar-NR₂ AmineCoord [Ar-Pd(II)-NHR₂(L)]⁺Br⁻ OxAdd->AmineCoord + R₂NH - L AmineCoord->Pd0 Reductive Elimination AmineCoord->ReductElim BaseH [Base-H]⁺ AmineCoord->BaseH - [Base-H]⁺Br⁻ ArBr Ar-Br Amine R₂NH Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position

Note: The carboxylic acid group can interfere with the basic conditions of the Buchwald-Hartwig reaction. It is often advisable to first protect it as an ester (e.g., methyl or ethyl ester) before performing the C-N coupling.

Materials:

  • This compound ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealable reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the nicotinic acid ester (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOtBu).[9]

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Part 3: Amide Bond Formation at the Carboxylic Acid

The formation of an amide bond from the carboxylic acid moiety is a cornerstone of medicinal chemistry.[12] Direct reaction with an amine is generally unfavorable and requires activation of the carboxyl group to make it a better electrophile.[13] Two primary strategies are employed: conversion to a highly reactive acyl chloride or the use of in-situ coupling reagents.

Amide_Formation_Workflow Start Start: This compound Decision Substrate Sensitivity? Start->Decision AcylChloride Method A: Acyl Chloride Decision->AcylChloride No (Robust Substrate) Coupling Method B: Coupling Reagent Decision->Coupling Yes (Sensitive Functional Groups) StepA1 1. React with SOCl₂ or (COCl)₂ AcylChloride->StepA1 StepA2 2. Add Amine (R-NH₂) + Non-nucleophilic base (e.g., TEA) StepA1->StepA2 Product Product: Nicotinamide Derivative StepA2->Product StepB1 1. Mix Acid, Amine, Coupling Reagent (e.g., EDC, HATU), and Base (e.g., DIPEA) Coupling->StepB1 StepB1->Product

References

Anwendungs- und Protokollhandbuch: Derivatisierung von 5-Brom-2-chlor-6-methylnicotinsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Senior Application Scientist, Gemini Division

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 5-Brom-2-chlor-6-methylnicotinsäure. Diese Verbindung ist ein vielseitiges Grundgerüst für die medizinische Chemie und bietet mehrere reaktive Stellen für die Modifikation, was die Erstellung diverser Molekülbibliotheken für das biologische Screening ermöglicht. Wir erläutern die strategischen Überlegungen hinter den Synthesewegen, stellen validierte, schrittweise Protokolle für Schlüsselreaktionen bereit und diskutieren die Relevanz dieser Derivate in der Wirkstoffforschung.

Einleitung: Die strategische Bedeutung des Nicotinsäure-Grundgerüsts

Nicotinsäure und ihre Derivate sind etablierte "privilegierte Gerüste" in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, analgetische, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2][3][4] Die spezifische Substitutionsmuster von 5-Brom-2-chlor-6-methylnicotinsäure bietet drei orthogonale chemische Angriffspunkte für die Diversifizierung: die Carbonsäuregruppe, das Brom-Atom und das Chlor-Atom. Diese Eigenschaft macht es zu einem idealen Ausgangsmaterial für die kombinatorische Synthese und die Erstellung von fokussierten Bibliotheken zur Identifizierung von Leitstrukturen im High-Throughput Screening (HTS).[5]

Die Logik hinter der Derivatisierung dieses speziellen Gerüsts liegt in der systematischen Untersuchung des chemischen Raums um einen Kern, von dem bekannt ist, dass er mit biologischen Systemen interagiert. Durch die Modifikation an jeder Position können Forscher die Struktur-Wirkungs-Beziehungen (SAR) untersuchen, die Affinität und Selektivität für ein bestimmtes biologisches Ziel optimieren und die pharmakokinetischen Eigenschaften (ADME) der resultierenden Verbindungen verbessern.

Strategien zur Derivatisierung: Ein mehrdimensionaler Ansatz

Die Synthesestrategie lässt sich am besten als ein modularer Ansatz visualisieren, bei dem jede reaktive Stelle nacheinander oder gezielt modifiziert werden kann. Die unterschiedliche Reaktivität der funktionellen Gruppen ermöglicht eine selektive chemische Umwandlung.

G Abbildung 1: Modulare Derivatisierungsstrategie A 5-Brom-2-chlor-6- methylnicotinsäure (Ausgangsmaterial) B Weg 1: Modifikation der Carbonsäure (Amidierung/Veresterung) A->B C Weg 2: C-Br-Funktionalisierung (z.B. Suzuki-Kopplung) A->C D Weg 3: C-Cl-Funktionalisierung (z.B. S_NAr, Buchwald-Hartwig) A->D E Diverse Amid-/Ester-Bibliothek B->E H Kombinierte Derivate (z.B. Amid + Aryl) B->H F 5-Aryl/Heteroaryl- Derivate C->F C->H G 2-Amino/Alkoxy- Derivate D->G I Biologisches Screening (HTS) E->I F->I G->I H->I

Bildunterschrift: Modulare Derivatisierungsstrategie für 5-Brom-2-chlor-6-methylnicotinsäure.

Modifikation an der Carbonsäuregruppe (Position 3)

Die Carbonsäure ist die reaktivste funktionelle Gruppe und wird typischerweise als erster Angriffspunkt für die Derivatisierung genutzt. Die Amidbindung ist eine der häufigsten Bindungen in pharmazeutischen Wirkstoffen, und ihre Bildung ermöglicht die einfache Einführung einer Vielzahl von funktionellen Gruppen.

Kausale Begründung: Die Umwandlung der Carbonsäure in ein reaktiveres Zwischenprodukt, wie ein Säurechlorid, ist oft der effizienteste Weg zur Amidierung.[6][7] Thionylchlorid (SOCl₂) oder Oxalylchlorid werden häufig verwendet, da ihre Nebenprodukte (SO₂, HCl, CO, CO₂) gasförmig sind und leicht aus dem Reaktionsgemisch entfernt werden können.[6] Alternativ können Peptidkupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) unter milderen Bedingungen direkt Amide bilden, was die Notwendigkeit zur Isolierung des instabilen Säurechlorids vermeidet.

Protokoll 1: Synthese von N-substituierten Amiden via Säurechlorid

  • Herstellung des Säurechlorids:

    • In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird 5-Brom-2-chlor-6-methylnicotinsäure (1,0 Äq.) in wasserfreiem Dichlormethan (DCM) oder Toluol suspendiert.

    • Fügen Sie eine katalytische Menge N,N-Dimethylformamid (DMF, 1-2 Tropfen) hinzu.

    • Kühlen Sie die Mischung auf 0 °C in einem Eisbad.

    • Fügen Sie langsam Thionylchlorid (2,0 Äq.) tropfenweise hinzu.[7]

    • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die Gasentwicklung aufhört. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

    • Entfernen Sie das Lösungsmittel und überschüssiges Reagenz im Vakuum am Rotationsverdampfer. Das resultierende 5-Brom-2-chlor-6-methylnicotinoylchlorid wird typischerweise ohne weitere Reinigung direkt im nächsten Schritt verwendet.[6]

  • Amid-Kopplung:

    • Lösen Sie das gewünschte primäre oder sekundäre Amin (1,0 Äq.) und eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2,0 Äq.) in wasserfreiem DCM in einem separaten trockenen Kolben unter Inertgasatmosphäre.

    • Kühlen Sie die Aminlösung auf 0 °C.

    • Lösen Sie das im vorherigen Schritt hergestellte rohe Säurechlorid (1,1 Äq.) in wasserfreiem DCM und fügen Sie es langsam tropfenweise zur gekühlten Aminlösung hinzu.

    • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-16 Stunden).

    • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel im Vakuum ein.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das gewünschte Amid zu erhalten.

Funktionalisierung an den Halogenpositionen (Positionen 2 und 5)

Die Brom- und Chlor-Substituenten am Pyridinring sind ideale Angriffspunkte für Palladium-katalysierte Kreuzkupplungsreaktionen, die die Bildung von C-C-, C-N- und C-O-Bindungen ermöglichen.

Kausale Begründung: Die Suzuki-Miyaura-Kreuzkupplung ist eine robuste und vielseitige Methode zur Bildung von C-C-Bindungen.[8][9] Sie verwendet typischerweise ein Palladium(0)-Katalysator, eine Base und eine Organoborverbindung (Boronsäure oder Boronsäureester).[10] Die Reaktivität von Arylhalogeniden in der oxidativen Addition an Palladium(0) folgt im Allgemeinen dem Trend I > Br > Cl. Dies ermöglicht eine selektive Reaktion am reaktiveren C-Br-Bindung an Position 5, während die C-Cl-Bindung an Position 2 intakt bleibt, sofern die Reaktionsbedingungen sorgfältig kontrolliert werden.

G Abbildung 2: Katalytischer Zyklus der Suzuki-Miyaura-Kopplung Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr ArX OxAdd Oxidative Addition Transmet Trans- metallierung ArPdAr Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr R'B(OH)₂ ArPdAr->Pd0 ArAr' RedElim Reduktive Eliminierung ArX R-Br R_BOH2 R'-B(OH)₂ + Base ArAr R-R'

Bildunterschrift: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

Protokoll 2: Selektive Suzuki-Miyaura-Kopplung an Position 5

  • Reaktionsaufbau:

    • In einem trockenen Schlenk-Kolben oder Mikrowellenreaktionsgefäß werden das 5-Brom-2-chlor-6-methylnicotinsäure-Derivat (z.B. das im vorherigen Schritt hergestellte Amid, 1,0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2-1,5 Äq.) und eine Base wie Kaliumphosphat (K₃PO₄) oder Cäsiumcarbonat (Cs₂CO₃) (2,0-3,0 Äq.) vorgelegt.

    • Verschließen Sie das Gefäß, evakuieren Sie es und füllen Sie es dreimal mit einem Inertgas (Argon).

    • Fügen Sie unter Inertgasatmosphäre den Palladiumkatalysator hinzu, z.B. Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (5 mol%) oder einen moderneren Katalysator wie [1,1'-Bis(diphenylphosphino)ferrocen]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%).[11]

    • Fügen Sie ein entgastes Lösungsmittelgemisch hinzu, typischerweise 1,4-Dioxan/Wasser oder DMF.[8]

  • Reaktionsdurchführung:

    • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C. Die Reaktionszeit kann zwischen 2 und 24 Stunden variieren und sollte mittels DC oder LC-MS überwacht werden.[11]

  • Aufarbeitung und Reinigung:

    • Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat.

    • Filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen.

    • Waschen Sie das Filtrat mit Wasser und Kochsalzlösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel im Vakuum ein.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das 5-arylsubstituierte Derivat zu erhalten.

Datenpräsentation: Vergleichende Synthesemethoden

Die Wahl der Synthesemethode und der Reagenzien kann die Ausbeute und das Nebenproduktprofil erheblich beeinflussen. Die folgende Tabelle fasst typische Bedingungen und erwartete Ergebnisse für die beschriebenen Derivatisierungsstrategien zusammen.

EintragDerivatisierungstypReagenzien & KatalysatorLösungsmittelTemp. (°C)Zeit (h)Typische Ausbeute (%)Referenz
1Amidierung (via Säurechlorid)1. SOCl₂, DMF (kat.)2. R¹R²NH, TEADCM0 bis RT12-1660-90[6][7]
2Suzuki-Kopplung (C-Br)Phenylboronsäure, Pd(PPh₃)₄, K₃PO₄DMF802485[11]
3Suzuki-Kopplung (C-Br)4-Fluorphenylboronsäure, Pd(PPh₃)₄, K₃PO₄DMF802489[11]
4Veresterung (Fischer)Ethanol, H₂SO₄ (kat.)EthanolRückfluss1270-85[12]

Überlegungen zum biologischen Screening

Die synthetisierte Bibliothek von Derivaten ist nun bereit für das High-Throughput Screening (HTS), um potenzielle "Hits" gegen ein bestimmtes biologisches Ziel zu identifizieren.[13]

Workflow für das Screening:

  • Assay-Entwicklung: Entwicklung eines robusten und miniaturisierten Assays (typischerweise im 384- oder 1536-Well-Format) zur Messung der Aktivität der Verbindungen.[14]

  • Pilot-Screening: Ein kleiner Satz von Verbindungen wird getestet, um die Assay-Leistung zu validieren (z.B. Z'-Faktor > 0,5).[14]

  • Primäres HTS: Die gesamte Bibliothek wird bei einer einzigen Konzentration (z.B. 10 µM) gescreent, um aktive Verbindungen zu identifizieren.

  • Hit-Validierung: Die "Hits" aus dem primären Screening werden erneut getestet, oft in Dosis-Wirkungs-Experimenten, um ihre Potenz (z.B. IC₅₀ oder EC₅₀) zu bestimmen und falsch-positive Ergebnisse auszuschließen.

  • SAR-Analyse: Die Daten aus der Hit-Validierung werden verwendet, um erste Struktur-Wirkungs-Beziehungen (SAR) zu erstellen, die die nächste Runde der Synthese und Optimierung leiten.[14]

Fazit

Die 5-Brom-2-chlor-6-methylnicotinsäure ist ein außergewöhnlich nützliches Ausgangsmaterial für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien und Protokolle bieten einen rationalen und effizienten Rahmen für die Erstellung diverser und komplexer Molekülbibliotheken. Durch die systematische Modifikation der Carbonsäure-, Brom- und Chlor-Positionen können Forscher den chemischen Raum effektiv erkunden, um neue Leitstrukturen mit potenzieller therapeutischer Anwendung zu identifizieren.

Referenzen

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. Verfügbar unter: --INVALID-LINK--

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2022). PubMed. Verfügbar unter: --INVALID-LINK--

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. Verfügbar unter: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2011). ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. (2023). Benchchem. Verfügbar unter: --INVALID-LINK--

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990). Google Patents. Verfügbar unter: --INVALID-LINK--

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). Springer. Verfügbar unter: --INVALID-LINK--

  • Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. (2023). Benchchem. Verfügbar unter: --INVALID-LINK--

  • How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?. (n.d.). Guidechem. Verfügbar unter: --INVALID-LINK--

  • 5-Bromo-2-chloro-6-methylnicotinic acid. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Verfügbar unter: --INVALID-LINK--

  • Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. (2023). Benchchem. Verfügbar unter: --INVALID-LINK--

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Verfügbar unter: --INVALID-LINK--

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2019). PubMed Central. Verfügbar unter: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • 5-BroMo-2-chloro-6-Methyl-nicotinic acid(1256809-64-9) 13 C NMR. (n.d.). ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. Verfügbar unter: --INVALID-LINK--

  • High-Throughput Screening: Searching for Higher Productivity. (2004). ResearchGate. Verfügbar unter: --INVALID-LINK--

  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC), UCSF. Verfügbar unter: --INVALID-LINK--

  • Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. (2025). Sciencemadness Discussion Board. Verfügbar unter: --INVALID-LINK--

  • High-Throughput Screening (HTS). (n.d.). BLAVATNIK CENTER for Drug Discovery, Tel Aviv University. Verfügbar unter: --INVALID-LINK--

  • Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate. (2023). Benchchem. Verfügbar unter: --INVALID-LINK--

  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. (2011). Semantic Scholar. Verfügbar unter: --INVALID-LINK--

  • Greener Methods: Catalytic Amide Bond Formation. (n.d.). Merck Millipore. Verfügbar unter: --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Amides using 2,5,6-Trichloronicotinoyl Chloride. (2023). Benchchem. Verfügbar unter: --INVALID-LINK--

References

Application Notes & Protocols: 5-Bromo-2-chloro-6-methylnicotinic Acid as a Versatile Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

5-Bromo-2-chloro-6-methylnicotinic acid is a trifunctional heterocyclic building block poised for significant applications in medicinal chemistry and materials science. Its unique arrangement of reactive sites—a carboxylic acid, an electron-deficient chloro-substituent, and a bromo-substituent amenable to cross-coupling—offers a robust platform for the synthesis of complex molecular architectures. The pyridine core is a privileged scaffold in drug discovery, and this reagent provides three distinct handles for chemical modification, allowing for the systematic exploration of chemical space and the construction of diverse compound libraries.[1]

This guide elucidates the core reactivity of this molecule and provides detailed, field-proven protocols for its application in the synthesis of fused heterocyclic systems, particularly the medicinally relevant pyrido[2,3-d]pyrimidinone scaffold.[2][3]

Core Reactivity and Strategic Application

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. A strategic, stepwise approach allows for the selective modification of each site, paving the way for complex target molecules.

G SM 5-Bromo-2-chloro- 6-methylnicotinic acid AC Acyl Chloride Intermediate SM->AC 1. Acyl Halogenation (e.g., (COCl)₂, SOCl₂) Amide Amide Intermediate (R-NH₂) AC->Amide 2. Amidation Fused Fused Pyrido[2,3-d]pyrimidinone Amide->Fused 3. Intramolecular Cyclization (SNAr) Coupled Cross-Coupled Product (Suzuki, Sonogashira, etc.) Fused->Coupled 4. Pd-Catalyzed Cross-Coupling G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd + Ar-Br Trans Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Trans + Ar'-B(OR)₂ RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 + Ar-Ar'

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to optimize your synthetic route and ensure the integrity of your final product.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds via a two-step sequence:

  • Chlorination: Conversion of 2-hydroxy-6-methylnicotinic acid to 2-chloro-6-methylnicotinic acid.

  • Bromination: Electrophilic bromination of 2-chloro-6-methylnicotinic acid to yield the final product.

While seemingly straightforward, each step presents unique challenges that can lead to the formation of stubborn byproducts, impacting yield and purity. This guide will address these challenges in a question-and-answer format, providing both diagnostic and corrective protocols.

II. Troubleshooting Guide & FAQs

Part 1: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

The conversion of the 2-hydroxy group to a chloro group is a critical first step, commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q1: My chlorination reaction with POCl₃ is sluggish and gives a low yield of 2-chloro-6-methylnicotinic acid. My TLC analysis shows a significant amount of unreacted starting material. What's going on?

A1: Incomplete conversion is a frequent issue in the chlorination of hydroxypyridines. Several factors can contribute to this:

  • Insufficient Reagent or Temperature: Phosphorus oxychloride requires elevated temperatures to effectively chlorinate the electron-deficient pyridine ring.[1] A reaction temperature of 125°C for at least 2 hours is a good starting point.[1] Ensure you are using a sufficient excess of POCl₃.

  • Reaction Quenching and Product Hydrolysis: The workup is a critical stage where the product can revert to the starting material. Pouring the reaction mixture onto ice is a standard procedure, but if the quenching is not rapid or if the product is exposed to aqueous conditions for an extended period, the newly formed 2-chloro group can be hydrolyzed back to the 2-hydroxy group.[2]

Troubleshooting Protocol:

  • Reaction Monitoring: Monitor the reaction progress by TLC. A suitable mobile phase for this separation is a mixture of ethyl acetate and hexane.[3] The starting material, being more polar, will have a lower Rf value than the chlorinated product.

  • Temperature and Time Optimization: If the reaction is incomplete, consider increasing the reaction temperature in small increments (e.g., 10°C) or extending the reaction time.[4]

  • Workup Optimization:

    • Ensure the ice used for quenching is sufficient to keep the temperature low during the addition of the reaction mixture.

    • After quenching, promptly extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Minimize the contact time of the product with the aqueous phase.

Q2: I'm observing a byproduct with a similar Rf to my desired 2-chloro-6-methylnicotinic acid, but my mass spectrometry data suggests an unexpected chlorination. What could this be?

A2: A known, albeit less common, side reaction when using chlorinating agents like thionyl chloride or phosphorus oxychloride at elevated temperatures is the chlorination of activated methyl groups on a heterocyclic ring.[5] In your case, this would lead to the formation of 2-chloro-6-(chloromethyl)nicotinic acid .

Mitigation Strategies:

  • Temperature Control: This side reaction is more prevalent at higher temperatures. Carefully control the reaction temperature and avoid excessive heating.

  • Choice of Chlorinating Agent: While both POCl₃ and SOCl₂ can cause this side reaction, the reactivity can be modulated. Consider performing the reaction at the lowest effective temperature.

  • Purification: If this byproduct forms, careful column chromatography or recrystallization may be necessary for its removal.

Part 2: Bromination of 2-Chloro-6-methylnicotinic Acid

The regioselective introduction of a bromine atom at the 5-position is the final step. This is an electrophilic aromatic substitution, and controlling the regioselectivity and extent of bromination are the primary challenges.

Q3: My bromination reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

A3: The formation of di-bromo species, likely 3,5-dibromo-2-chloro-6-methylnicotinic acid , is a classic example of over-bromination. The pyridine ring, although electron-deficient, is activated by the methyl and chloro substituents, making it susceptible to further bromination.

Strategies to Enhance Mono-bromination:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., Br₂, N-bromosuccinimide). Use of a slight excess should be avoided; start with equimolar amounts and adjust as needed based on reaction monitoring.

  • Reaction Temperature: Electrophilic aromatic substitutions are often temperature-sensitive. Running the reaction at a lower temperature will generally increase selectivity by favoring the kinetically controlled mono-brominated product.

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, add it dropwise over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring the second bromination event.

Q4: I am seeing a loss of my carboxylic acid group and the formation of a brominated pyridine without the acid functionality. What is this byproduct and how can I prevent it?

A4: This is a classic example of decarboxylative bromination , a known side reaction for certain aromatic and heteroaromatic carboxylic acids under halogenating conditions.[6] This reaction is particularly a risk with electron-rich substrates or under harsh reaction conditions. The likely byproduct is 5-bromo-2-chloro-6-methylpyridine .

Minimizing Decarboxylative Bromination:

  • Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times.

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder alternative to bromine and can sometimes suppress this side reaction.

  • pH Control: In some cases, maintaining a specific pH can influence the propensity for decarboxylation.

III. Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting.

Potential Byproduct Identification Method Key Diagnostic Signals
Unreacted 2-Hydroxy-6-methylnicotinic acid TLC, HPLC, ¹H NMRLower Rf on TLC compared to product. Characteristic OH proton signal in ¹H NMR.
2-Chloro-6-(chloromethyl)nicotinic acid Mass Spectrometry, ¹H NMRMass corresponding to the addition of a second chlorine atom. A characteristic singlet for the -CH₂Cl group in the ¹H NMR spectrum.
3,5-Dibromo-2-chloro-6-methylnicotinic acid Mass Spectrometry, ¹H NMRMass corresponding to the addition of a second bromine atom. The aromatic region of the ¹H NMR will show a singlet instead of two doublets.
5-Bromo-2-chloro-6-methylpyridine Mass Spectrometry, ¹H NMRMass corresponding to the loss of the CO₂H group. Absence of the carboxylic acid proton in the ¹H NMR spectrum.

¹H and ¹³C NMR data for known impurities can be referenced from spectral databases and literature to aid in identification. [7][8]

IV. Purification Protocols

Recrystallization of this compound:

For the final product, recrystallization is an effective purification method.

Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent. Good solvent choices to screen include isopropanol, ethanol, or a mixture of ethyl acetate and heptane.[9]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visual Guides: Workflows and Pathways

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for diagnosing and addressing low product yield.

Byproduct Formation Pathways

Byproduct_Formation cluster_chlorination Chlorination Step cluster_bromination Bromination Step SM1 2-Hydroxy-6-methylnicotinic acid P1 2-Chloro-6-methylnicotinic acid SM1->P1 POCl₃ or SOCl₂ BP1 Unreacted Starting Material SM1->BP1 Incomplete Reaction BP2 2-Chloro-6-(chloromethyl)nicotinic acid P1->BP2 Excess Heat/Reagent P2 This compound P1->P2 Br₂ or NBS BP4 5-Bromo-2-chloro-6-methylpyridine P1->BP4 Decarboxylative Bromination BP3 3,5-Dibromo-2-chloro-6-methylnicotinic acid P2->BP3 Over-bromination

Caption: Common byproduct formation pathways in the synthesis.

VI. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. --INVALID-LINK--

  • BenchChem. (2025). 2-Bromo-6-chloronicotinic Acid | CAS 1060815-61-3. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BroMo-2-chloro-6-Methyl-nicotinic acid(1256809-64-9) 13C NMR. --INVALID-LINK--

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. --INVALID-LINK--

  • FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. --INVALID-LINK--

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. --INVALID-LINK--

  • DCU Research Repository. (2013). Synthesis and Characterisation of Novel 2-Substituted Nicotinic Acid Derivatives and their Biological Applications. --INVALID-LINK--

  • BenchChem. (2025). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. --INVALID-LINK--

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Photoredox‐Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts. --INVALID-LINK--

  • Macmillan Group - Princeton University. (2022, May 2). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2022_A-Unified-Approach-to-Decarboxylative-Halogenation-of-Hetero-aryl-Carboxylic-Acids.pdf](--INVALID-LINK-- Macmillan/files/publications/2022_A-Unified-Approach-to-Decarboxylative-Halogenation-of-Hetero-aryl-Carboxylic-Acids.pdf)

  • ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. --INVALID-LINK--

  • ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. --INVALID-LINK--

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. --INVALID-LINK--

  • Google Patents. (n.d.). US4504665A - Process for producing chloronicotinic acid compounds. --INVALID-LINK--

  • ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Nicotinic acid. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. --INVALID-LINK--

  • Pearson+. (n.d.). What are the products of the following reactions? c.. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Decarboxylative bromination and chlorination of carboxylate salts: from discovery (Alexander Borodin, 1861) to development of a synthetic methodology (Cläre and Heinz Hunsdiecker, 1935–1942) and present perspectives of the reaction. --INVALID-LINK--

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2025, April 17). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. --INVALID-LINK--

  • ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • Googleapis.com. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. --INVALID-LINK--

  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. --INVALID-LINK--

  • Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. --INVALID-LINK--

  • Chromatography Online. (2024, November 7). RP-HPLC to Compare Genotoxic Impurities in Extracted and Synthetic Nicotine. --INVALID-LINK--

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-2-chloro-6-methylnicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity crystalline material consistently.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the successful downstream synthesis and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.

This guide will walk you through the theoretical and practical aspects of recrystallizing this compound, with a focus on troubleshooting common issues and providing clear, actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and step-by-step solutions.

Question 1: My compound "oils out" and does not form crystals upon cooling. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, particularly with compounds that have a relatively low melting point or when the solution is supersaturated at a temperature above the compound's melting point.

  • Causality: This phenomenon often occurs when the solution is cooled too rapidly, or if there is a high concentration of impurities that depress the melting point of the mixture. The high concentration of the solute can also lead to its separation as a liquid phase.

  • Step-by-Step Solution:

    • Re-dissolve: Gently reheat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to the solution. This will decrease the saturation point and lower the temperature at which crystallization begins.

    • Slow Cooling: Allow the solution to cool down slowly and without disturbance. You can achieve this by leaving the flask at room temperature, insulated with a cloth or paper towels.

    • Scratching: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 5-Bromo-2-chloro-6-methylnicotini c acid, add it to the cooled solution to act as a "seed" for crystallization.

Question 2: I have a very low yield of recrystallized product. What are the likely causes and how can I improve it?

Answer:

A low recovery of the purified compound is a frequent challenge in recrystallization.

  • Causality: The most common reasons for low yield include using too much solvent, premature crystallization during hot filtration, or incomplete precipitation of the compound upon cooling.

  • Step-by-Step Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Pre-heat Filtration Apparatus: To prevent premature crystallization during the removal of insoluble impurities, pre-heat your filtration funnel and receiving flask with hot solvent.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice-water bath is often recommended for this step.

    • Mother Liquor Analysis: After filtration, you can check for residual product in the mother liquor by evaporating a small sample. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals.

Question 3: The recrystallized product is still colored. How can I remove colored impurities?

Answer:

The persistence of color after recrystallization indicates the presence of colored impurities that have similar solubility characteristics to your target compound.

  • Causality: These impurities co-crystallize with your product.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow for adsorption of the colored impurities. Then, perform a hot gravity filtration to remove the charcoal.

    • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the recrystallization of structurally similar compounds like other halogenated nicotinic acids, promising solvents include ethanol , isopropanol , and solvent mixtures like water/acetonitrile .[1] A preliminary small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific sample. For instance, 2-amino-3-methyl-5-bromopyridine has been successfully recrystallized from ethanol.[2]

Q3: How can I perform a small-scale solvent screening?

A3:

  • Place a small amount of your crude compound (around 10-20 mg) into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, isopropanol, water, acetonitrile) dropwise at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool to room temperature and then in an ice bath.

  • The solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is a suitable choice.

Q4: What is the expected purity of this compound after a single recrystallization?

A4: A single, well-executed recrystallization can significantly improve the purity of the compound, often to >98%. The final purity will depend on the nature and amount of impurities in the starting material. Purity can be assessed by techniques such as melting point determination, HPLC, or NMR spectroscopy.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general yet detailed methodology. The exact solvent and volumes should be optimized based on a preliminary solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a Water/Acetonitrile mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization. Filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Qualitative Solubility and Solvent Selection for Recrystallization

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingRecommendation
EthanolLowHighGoodRecommended for screening
IsopropanolLowHighGoodRecommended for screening
WaterVery LowModerateMay require large volumesUse in a mixed solvent system
AcetonitrileModerateHighPotential for low yieldUse in a mixed solvent system
Water/AcetonitrileLow to ModerateHighGoodPromising mixed solvent system

Note: This table is based on the properties of structurally similar compounds and should be confirmed by small-scale experiments.

Visualizations

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration (if impurities/charcoal) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

Diagram 2: Troubleshooting Logic

TroubleshootingRecrystallization cluster_oiling Oiling Out cluster_yield Low Yield cluster_color Colored Product start Problem Encountered reheat Reheat to Dissolve start->reheat Oiling check_solvent Check Solvent Volume start->check_solvent Low Yield charcoal Use Activated Charcoal start->charcoal Color add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_cooling Ensure Thorough Cooling check_solvent->check_cooling check_filtration Pre-heat Funnel check_cooling->check_filtration hot_filter_charcoal Hot Filter to Remove charcoal->hot_filter_charcoal

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Column Chromatography Methods for 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-chloro-6-methylnicotinic acid. The unique structural characteristics of this molecule—namely its acidic carboxylic group and halogen substituents—present specific challenges in column chromatography. This document provides in-depth, practical solutions to common problems and answers frequently asked questions, ensuring you can develop robust and efficient purification protocols.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section is formatted as a series of question-and-answer scenarios to directly address specific experimental issues.

Question 1: Why am I observing severe peak tailing and poor separation of my target compound from its impurities?

Answer:

Peak tailing is a classic sign of undesirable secondary interactions between an analyte and the stationary phase. For an acidic compound like this compound, the primary cause is the interaction between the deprotonated carboxylate group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to inconsistent retention and a "smearing" effect down the column.

Root Causes & Step-by-Step Solutions:

  • Analyte-Stationary Phase Interactions: The core of the problem lies in the acid-base chemistry occurring on the column.

    • Explanation: Silica gel is an acidic stationary phase. Your target compound is also acidic. This can lead to a range of interactions, including hydrogen bonding and, more problematically, deprotonation, which causes strong ionic binding and results in tailing.[1]

    • Solution: Mobile Phase Modification: The most effective way to combat this is to suppress the ionization of both your compound and the silica surface.

      • Add an Acidic Modifier: Incorporate a small percentage (typically 0.1% to 1%) of a volatile acid, such as acetic acid (AcOH) or trifluoroacetic acid (TFA), into your eluent mixture.[1][2] The acid protonates the carboxylate group of your molecule, rendering it neutral and reducing its strong affinity for the silica surface. This results in more symmetrical (Gaussian) peak shapes and improved resolution.

      • Optimize Modifier Concentration: Start with 0.5% acetic acid in your eluent (e.g., Hexane/Ethyl Acetate/0.5% AcOH) and assess the peak shape via Thin-Layer Chromatography (TLC). If tailing persists, you can increase the concentration slightly, but be aware that excessive acid can alter the properties of the silica gel.

  • Inappropriate Mobile Phase Polarity: If the eluent is too polar, it may move all components (your compound and impurities) too quickly, preventing effective separation. If it's not polar enough, your highly polar acidic compound may not move at all.

    • Solution: Systematic Eluent Selection:

      • TLC Analysis: Use TLC to screen various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate.

      • Target Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf value in TLC often translates well to a preparative column separation.

      • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, an isocratic (single solvent mixture) elution may not be sufficient. Employ a gradient elution, starting with a less polar mobile phase to elute non-polar impurities and gradually increasing the polarity to elute your target compound and then any highly polar impurities.[3]

Troubleshooting Workflow for Peak Tailing and Poor Resolution:

G start Start: Peak Tailing or Poor Resolution check_tlc Analyze TLC Plate start->check_tlc is_tailing Is there significant tailing? check_tlc->is_tailing add_acid Add 0.5% Acetic Acid to Mobile Phase is_tailing->add_acid Yes check_rf Is Rf between 0.25-0.35? is_tailing->check_rf No recheck_tlc Re-run TLC add_acid->recheck_tlc tailing_resolved Tailing Resolved? recheck_tlc->tailing_resolved tailing_resolved->add_acid No, try 1% acid tailing_resolved->check_rf Yes adjust_polarity Adjust Solvent Ratio (e.g., Hexane/EtOAc) check_rf->adjust_polarity No proceed Proceed to Column Chromatography check_rf->proceed Yes adjust_polarity->check_tlc consider_gradient Consider Gradient Elution adjust_polarity->consider_gradient

Caption: Workflow for troubleshooting peak tailing in acidic compounds.

Question 2: My compound seems to have irreversibly stuck to the column, leading to a very low yield. How can I improve recovery?

Answer:

Low recovery of acidic compounds from silica gel columns is a common and frustrating issue. It is almost always due to irreversible adsorption, where the compound binds so strongly to the stationary phase that the mobile phase cannot elute it.

Potential Causes and Solutions:

  • Strong Ionic Interactions: As discussed above, the deprotonated carboxylate can form strong ionic bonds with active sites on the silica gel.

    • Solution: The use of an acidic modifier in the mobile phase is the primary solution here as well. By keeping your compound in its neutral, protonated form, you prevent the ionic interactions that lead to irreversible binding.

  • Active Silica Gel: The activity of silica gel can vary. Highly activated silica can be more aggressive in binding polar compounds.

    • Solution:

      • Use High-Quality Silica: Ensure you are using chromatography-grade silica gel.

      • Consider Deactivation (Advanced): In some rare cases, silica gel can be intentionally "deactivated" by adding a small, controlled amount of water. However, modifying the mobile phase with acid is a much more common and reproducible technique.

  • Alternative Chromatography Modes: If you cannot achieve good recovery from silica gel, even with modifiers, it's time to consider a different separation principle.

    • Solution: Reverse-Phase Chromatography: This is an excellent alternative for polar compounds.[4]

      • Stationary Phase: A non-polar C18-functionalized silica.

      • Mobile Phase: A polar mixture, typically water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like 0.1% TFA or formic acid.

      • Principle: In reverse-phase, the most polar compounds elute first. This can be highly effective for purifying your polar target compound away from less polar impurities.

Data Summary: Stationary Phase Selection Guide

Stationary PhasePolarityMobile Phase TypeElution Order for this compoundBest For
Silica Gel PolarNon-polar (e.g., Hexane/EtOAc)Elutes after non-polar impuritiesStandard, cost-effective purification.
Reverse-Phase (C18) Non-polarPolar (e.g., Water/Acetonitrile)Elutes before non-polar impuritiesDifficult separations, high-polarity compounds, or when silica causes low recovery.[4]
Alumina Polar (Basic)Non-polarSimilar to silica, but can offer different selectivityAlternative to silica; may be useful if compound is unstable on acidic silica.

Frequently Asked Questions (FAQs)

FAQ 1: How much crude material can I load onto my column?

The loading capacity depends on the difficulty of the separation. A more challenging separation (impurities with similar Rf values to your product) requires a lower loading.

  • General Rule of Thumb: For a moderately difficult separation, a sample-to-silica mass ratio of 1:30 to 1:50 is recommended. For example, for 1 gram of crude material, you would use 30-50 grams of silica gel.

  • Easy Separations: If the Rf values of your compound and the impurities are very different, you may be able to increase the loading to a ratio of 1:20.

  • Difficult Separations: For very close spots on a TLC plate, you may need to decrease the loading to 1:100 or even more.

FAQ 2: What is the best way to load my sample onto the column?

Proper sample loading is critical for achieving a good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.

Experimental Protocol: Dry Sample Loading

This method is often superior to liquid loading, as it prevents band broadening caused by using a loading solvent that is too polar.

  • Dissolve the Sample: Dissolve your crude material (e.g., 1 g) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., 5-10 mL of dichloromethane or methanol).

  • Adsorb onto Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of your crude material).

  • Evaporate the Solvent: Thoroughly remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.

  • Load the Column: Carefully add this powder as a uniform layer on top of your packed column bed.

  • Protect the Layer: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

Workflow for Column Preparation and Loading:

G cluster_prep Column Preparation cluster_load Dry Sample Loading pack_column 1. Pack column with silica using slurry method equilibrate 2. Equilibrate with initial low-polarity mobile phase pack_column->equilibrate dissolve 3. Dissolve crude sample in minimal solvent adsorb 4. Add 2-3x mass of silica gel dissolve->adsorb evaporate 5. Evaporate to a free-flowing powder adsorb->evaporate load 6. Add powder to top of column evaporate->load start_elution 7. Begin elution with mobile phase load->start_elution

Caption: Recommended workflow for column preparation and dry sample loading.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-chloro-6-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-6-methylnicotinic acid (BCMNA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and logical synthetic route begins with a commercially available precursor, 6-methylnicotinic acid. The strategy involves a sequential two-step process: first, a regioselective bromination at the 5-position of the pyridine ring, followed by a chlorination reaction that replaces the hydroxyl group (in the tautomeric 2-pyridone form) with a chlorine atom. This approach is favored due to the availability of starting materials and the generally reliable nature of the halogenation reactions on the pyridine scaffold.

Q2: What are the primary safety concerns when performing this synthesis?

A2: The synthesis involves several hazardous reagents that demand strict safety protocols.

  • Brominating Agents (e.g., Bromine, N-Bromosuccinimide): Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. N-Bromosuccinimide (NBS) is a safer alternative but is still a strong irritant. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves.

  • Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Oxychloride): These reagents react violently with water, releasing toxic gases (HCl, SO₂). They are highly corrosive and can cause severe damage to the respiratory tract and skin. Anhydrous (water-free) conditions are critical not only for reaction success but also for safety.[1] Always work in a fume hood and have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Reaction Solvents and Acids: The use of strong acids like sulfuric and nitric acid requires careful handling to prevent burns.[2]

Q3: How can I effectively monitor the progress of the bromination and chlorination steps?

A3: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[3][4]

  • Developing a TLC System: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You will need to experiment to find a ratio that gives good separation (Rf values between 0.2 and 0.8).

  • Monitoring: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield or Incomplete Bromination

Q: My initial bromination of 6-methylnicotinic acid is sluggish or results in a low yield of 5-Bromo-6-methylnicotinic acid. What's going wrong?

A: This is a frequent challenge often linked to the choice of reagents and reaction conditions. The electron-withdrawing nature of the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution.

  • Causality & Solution 1: Insufficient Activation. The pyridine ring requires harsh conditions for electrophilic bromination. The use of oleum (fuming sulfuric acid) or carrying out the reaction in thionyl chloride can enhance the reactivity. For instance, bromination of nicotinic acid can be effectively carried out in the presence of thionyl chloride and a catalytic amount of iron powder.[5]

  • Causality & Solution 2: Suboptimal Temperature. Electrophilic aromatic substitution on deactivated rings often requires elevated temperatures to proceed at a reasonable rate. If you are using a milder brominating agent like NBS, you may need to increase the reaction temperature, but this must be done cautiously to avoid side reactions. Monitor the reaction by TLC to find the optimal balance.

  • Causality & Solution 3: Reagent Purity. Ensure your brominating agent (e.g., NBS) is of high purity and has been stored correctly. NBS can decompose over time, especially if exposed to moisture.

Issue 2: Formation of Di-brominated or Other Side Products

Q: My reaction produces a significant amount of what appears to be a di-brominated product, and purification is difficult.

A: The formation of multiple products points towards issues with stoichiometry and reaction control.

  • Causality & Solution 1: Incorrect Stoichiometry. Using an excess of the brominating agent can lead to further substitution on the ring. It is crucial to maintain a precise molar ratio between the substrate and the brominating agent.

    • Best Practice: Start with a 1:1 molar ratio of 6-methylnicotinic acid to the brominating agent. Add the brominating agent slowly and in portions to the reaction mixture while monitoring via TLC. This allows you to stop the reaction once the starting material is consumed, minimizing over-bromination.

  • Causality & Solution 2: Decarboxylation. Under harsh acidic and high-temperature conditions, the nicotinic acid can decarboxylate (lose CO₂). The resulting substituted pyridine is often more reactive towards halogenation, leading to undesired side products.[6]

    • Best Practice: If decarboxylation is suspected, attempt the reaction at the lowest effective temperature. Protecting the carboxylic acid as an ester prior to bromination can also be a viable, albeit longer, strategy.[7]

Issue 3: Incomplete Chlorination (Conversion of Hydroxyl to Chloro Group)

Q: After the bromination step, the conversion of the 2-hydroxy group to the 2-chloro group is incomplete, and I'm left with a mixture of product and the hydroxy intermediate.

A: This is almost always due to the presence of moisture or insufficient reagent activity.

  • Causality & Solution 1: Presence of Water. Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are rapidly quenched by water. This not only consumes the reagent but also generates acids that can complicate the reaction.

    • Best Practice: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Causality & Solution 2: Insufficient Reagent/Time/Temperature. The conversion can be slow. Using an excess of the chlorinating agent (e.g., using POCl₃ as both the reagent and solvent) and heating the reaction mixture to reflux is a common strategy to drive the reaction to completion.

    • Best Practice: A typical procedure involves heating the brominated intermediate in excess POCl₃ at reflux for several hours.[8] Monitor by TLC until the starting material is fully consumed.[3]

Issue 4: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure sample of this compound from the crude reaction mixture.

A: The workup procedure is critical for obtaining a pure product. The acidic nature of the product and the harsh reagents used necessitate a careful and methodical approach.

  • Causality & Solution 1: Improper Quenching. After chlorination with POCl₃ or SOCl₂, the excess reagent must be quenched safely.

    • Best Practice: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto crushed ice. This exothermic process must be done cautiously in a fume hood. The product will often precipitate as a solid.

  • Causality & Solution 2: pH Control during Workup. The product is a carboxylic acid, meaning its solubility is highly pH-dependent.

    • Best Practice: After quenching, the acidic solution can be carefully neutralized or made basic (e.g., with NaHCO₃ or NaOH solution) to dissolve the product as its carboxylate salt.[7] The solution can then be washed with an organic solvent (like dichloromethane or ethyl acetate) to remove non-acidic impurities. Subsequently, re-acidifying the aqueous layer with a strong acid (e.g., concentrated HCl) will precipitate the pure carboxylic acid product, which can be collected by filtration.[9]

  • Causality & Solution 3: Recrystallization. If the filtered solid is still impure, recrystallization is an effective final purification step.

    • Best Practice: Common solvents for recrystallizing nicotinic acid derivatives include ethanol, isopropanol, or water/alcohol mixtures.[2][9] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Visual Guides and Protocols

Overall Synthesis Workflow

The diagram below outlines the logical flow of the synthesis, highlighting the key transformation stages.

Caption: High-level workflow for the synthesis of BCMNA.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path to diagnose and resolve issues related to poor reaction yields.

Troubleshooting Start Low Product Yield CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Yes Side_Products Multiple Side Products Formed CheckTLC->Side_Products No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Poor_Control Poor Reaction Control Side_Products->Poor_Control Solution1 Increase Reaction Time/Temp Check Reagent Quality Ensure Anhydrous Conditions Incomplete_Rxn->Solution1 Solution2 Check Stoichiometry Slow Reagent Addition Optimize Temperature Poor_Control->Solution2

Caption: Diagnostic workflow for troubleshooting low yield.

Optimized Protocol Parameters

The following table summarizes recommended starting conditions for the key reaction steps. These should be considered as a baseline for further optimization in your specific laboratory setting.

ParameterStep 1: BrominationStep 2: Chlorination
Key Reagent N-Bromosuccinimide (NBS)Phosphorus Oxychloride (POCl₃)
Solvent Fuming Sulfuric Acid (Oleum)None (POCl₃ acts as solvent)
Stoichiometry Substrate:NBS (1:1.05 mol eq.)Substrate:POCl₃ (Large excess)
Temperature 60-80 °CReflux (approx. 105 °C)
Reaction Time 4-8 hours (Monitor by TLC)3-6 hours (Monitor by TLC)
Workup Quench on ice, filter solidQuench on ice, filter, pH adjust

References

Challenges in the scale-up synthesis of 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Sandmeyer Reaction for Conversion of 2-Amino-5-bromo-6-methylpyridine

Q: We are experiencing significantly lower than expected yields during the Sandmeyer reaction to convert 2-amino-5-bromo-6-methylpyridine to 5-Bromo-2-chloro-6-methylnicotinonitrile. What are the likely causes and how can we optimize this step?

A: The Sandmeyer reaction, while powerful for converting aryl amines to halides, can be sensitive to reaction conditions, especially during scale-up.[1][2][3] Here are the primary factors that could be contributing to low yields and the corresponding troubleshooting steps:

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Incomplete Diazotization The formation of the diazonium salt from 2-amino-5-bromo-6-methylpyridine is a critical preceding step.[4][5] Incomplete reaction can be due to improper temperature control or incorrect stoichiometry of nitrous acid.1. Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.[6] Higher temperatures can lead to premature decomposition of the diazonium salt, forming undesired phenolic byproducts.[6] 2. Stoichiometry: Ensure a slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) is used to drive the reaction to completion.[4][6] Monitor the reaction for the disappearance of the starting amine using TLC.
Decomposition of the Diazonium Salt Aryl diazonium salts are notoriously unstable and can decompose, especially in the presence of heat or light.[4][6]1. Use in situ: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer reaction without isolation.[6] 2. Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) throughout the process until it is added to the copper(I) chloride solution.[6]
Inefficient Copper(I) Catalyst The Sandmeyer reaction is catalyzed by copper(I) salts.[1][2] The quality and activity of the CuCl can significantly impact the reaction rate and yield.1. Freshly Prepared Catalyst: Use freshly prepared or commercially available high-purity copper(I) chloride. Cu(I) can oxidize to Cu(II) over time, which is less effective. 2. Catalyst Loading: Ensure an adequate catalytic amount of CuCl is used. While catalytic, a sufficient concentration is necessary for an efficient reaction rate on a larger scale.
Side Reactions Several side reactions can compete with the desired chlorination, including the formation of biaryl compounds or reduction of the diazonium group.[1]1. Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution to maintain a controlled reaction rate and minimize side reactions.[6] 2. Solvent Choice: Ensure the solvent system is appropriate. The reaction is typically carried out in an acidic aqueous medium.
Problem 2: Difficulties in the Hydrolysis of 5-Bromo-2-chloro-6-methylnicotinonitrile

Q: Our attempts to hydrolyze the nitrile group of 5-Bromo-2-chloro-6-methylnicotinonitrile to the corresponding carboxylic acid are resulting in incomplete conversion and the formation of amide intermediates. How can we improve this hydrolysis step?

A: The hydrolysis of nitriles to carboxylic acids, especially on a substituted pyridine ring, can be challenging and often requires forcing conditions. The presence of an amide intermediate is a common issue.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Insufficiently Forcing Conditions The nitrile group on the electron-deficient pyridine ring can be resistant to hydrolysis. Milder conditions may only lead to the formation of the more stable amide intermediate.1. Strong Acid/Base: Employ more vigorous hydrolysis conditions. This can involve using concentrated strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH) at elevated temperatures.[7] 2. Extended Reaction Time: Increase the reaction time to ensure complete conversion of both the nitrile and the intermediate amide to the carboxylic acid. Monitor the reaction progress by HPLC or TLC.
Poor Solubility The starting nitrile or the intermediate amide may have poor solubility in the reaction medium, leading to a heterogeneous mixture and slow reaction rates.1. Co-solvents: Consider the use of a co-solvent that can improve the solubility of the organic substrate in the aqueous acidic or basic medium. Examples include ethanol, dioxane, or ethylene glycol. 2. Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the organic substrate and the aqueous hydroxide.
Product Degradation At very high temperatures and extreme pH, the desired nicotinic acid product itself might be susceptible to degradation or decarboxylation.1. Temperature Optimization: While forcing conditions are needed, avoid excessively high temperatures. Conduct small-scale experiments to find the optimal temperature that promotes complete hydrolysis without significant product degradation. 2. Careful pH Control during Workup: During the workup, carefully acidify the reaction mixture to precipitate the carboxylic acid. Avoid overly acidic conditions if the product is sensitive.
Problem 3: Impurity Profile and Purification Challenges

Q: We are observing several persistent impurities in our final this compound product that are difficult to remove by standard crystallization. What are the likely impurities and what purification strategies can we employ?

A: The impurity profile can be influenced by side reactions in both the Sandmeyer and hydrolysis steps. Understanding the potential byproducts is key to developing an effective purification strategy.

Potential Impurities and Purification Strategies:

Potential Impurity Origin Identification Purification Strategy
5-Bromo-2-hydroxy-6-methylnicotinic acid Reaction of the diazonium salt with water instead of chloride during the Sandmeyer reaction.[6]LC-MS, ¹H NMR1. pH-Based Extraction: The phenolic hydroxy group makes this impurity more acidic than the desired product. A careful, multi-step extraction at different pH values can help separate them. 2. Recrystallization: A carefully chosen solvent system for recrystallization may selectively precipitate the desired product, leaving the more polar hydroxy impurity in the mother liquor.
5-Bromo-6-methylnicotinic acid Reductive dehalogenation during the Sandmeyer reaction or subsequent steps.LC-MS, ¹H NMR1. Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary, although this can be challenging on a large scale. 2. Derivatization: In some cases, converting the carboxylic acid to an ester, purifying the ester by distillation or chromatography, and then hydrolyzing it back to the acid can be an effective strategy.
Unreacted 5-Bromo-2-chloro-6-methylnicotinonitrile Incomplete hydrolysis.TLC, HPLC, IR (presence of nitrile peak)1. Re-subject to Hydrolysis: If a significant amount of starting material remains, it may be necessary to re-subject the crude product to the hydrolysis conditions. 2. Extraction: The nitrile is less polar than the carboxylic acid. An extraction procedure can be designed to separate them based on their differing solubilities in aqueous base and organic solvents.

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: A common synthetic route starts with 2-amino-6-methylpyridine. This is then brominated to give 2-amino-5-bromo-6-methylpyridine.[8][9] This intermediate then undergoes a Sandmeyer reaction to introduce the chloro group and convert the amino group to a nitrile, yielding 5-Bromo-2-chloro-6-methylnicotinonitrile.[10] The final step is the hydrolysis of the nitrile to the carboxylic acid.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Several safety hazards need to be managed:

  • Diazonium Salt Formation: Aryl diazonium salts can be explosive when isolated in a dry state.[4] It is crucial to use them as an in situ solution and maintain low temperatures.

  • Bromine/N-Bromosuccinimide: Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: The hydrolysis step uses concentrated acids or bases, which are highly corrosive. Use appropriate PPE and handle with care.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents, especially during scale-up.[11]

Q3: Can you provide a general workflow for the synthesis?

A3: The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis A 2-Amino-6-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B Br₂ or NBS C 5-Bromo-2-chloro-6-methylnicotinonitrile B->C 1. NaNO₂, HCl 2. CuCl D This compound C->D H⁺ or OH⁻, H₂O, Δ

Caption: Synthetic workflow for this compound.

Q4: What analytical techniques are recommended for monitoring the progress of the reactions and the purity of the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product. It is also excellent for identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products and can help in identifying unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for tracking the conversion of the nitrile group (C≡N stretch) to a carboxylic acid group (C=O and O-H stretches).

III. Experimental Protocols

Protocol 1: Sandmeyer Reaction

This protocol describes the conversion of 2-amino-5-bromo-6-methylpyridine to 5-Bromo-2-chloro-6-methylnicotinonitrile.

  • Diazotization:

    • Suspend 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable aqueous acid (e.g., 6M HCl).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount, e.g., 0.2 eq) in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-chloro-6-methylnicotinonitrile.

Protocol 2: Hydrolysis of the Nitrile

This protocol outlines the hydrolysis of 5-Bromo-2-chloro-6-methylnicotinonitrile to this compound.

  • Reaction Setup:

    • To a round-bottom flask, add the crude 5-Bromo-2-chloro-6-methylnicotinonitrile (1.0 eq).

    • Add a solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M H₂SO₄).

    • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was performed, carefully acidify the cooled reaction mixture with a concentrated acid (e.g., HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.

    • If acidic hydrolysis was performed, carefully basify the mixture to dissolve the product and then re-acidify to precipitate it, which can help in removing some impurities.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

IV. Logical Relationships

The following diagram illustrates the logical troubleshooting process for low yield in the Sandmeyer reaction.

Troubleshooting_Logic start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step start->check_sandmeyer check_temp Is Temperature 0-5°C? check_diazotization->check_temp check_stoich Is NaNO₂ Stoichiometry Correct? check_temp->check_stoich Yes solution_temp Adjust Cooling/Addition Rate check_temp->solution_temp No solution_stoich Verify NaNO₂ Calculation and Purity check_stoich->solution_stoich No check_catalyst Is CuCl Fresh and Active? check_sandmeyer->check_catalyst check_addition Is Diazonium Addition Slow? check_catalyst->check_addition Yes solution_catalyst Use Fresh/High-Purity CuCl check_catalyst->solution_catalyst No solution_addition Control Addition Rate check_addition->solution_addition No

Caption: Troubleshooting flowchart for the Sandmeyer reaction.

References

Hydrolysis of 5-Bromo-2-chloro-6-methylnicotinic acid and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-2-chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and stability of this compound. Our goal is to empower you with the knowledge to anticipate and prevent potential experimental challenges, particularly the hydrolysis of the 2-chloro substituent, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: What is the primary stability concern when working with this compound?

A1: The principal stability issue is the hydrolysis of the 2-chloro group on the pyridine ring to a 2-hydroxy group, forming 5-Bromo-2-hydroxy-6-methylnicotinic acid. This reaction is generally irreversible and can significantly impact the outcome of your experiments by introducing a major impurity with different physicochemical properties.

Q2: What are the typical signs that my sample of this compound has undergone hydrolysis?

A2: The most definitive sign of hydrolysis is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak with a shorter retention time in a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis. You might also observe changes in the solubility of your compound.

Q3: Under what conditions is hydrolysis most likely to occur?

A3: Hydrolysis is significantly accelerated by elevated temperatures and extreme pH conditions. Both strongly acidic and, particularly, strongly basic aqueous environments will promote the conversion of the 2-chloro to the 2-hydroxy analogue.

Q4: How stable is this compound in common laboratory solvents like DMSO?

A4: While anhydrous DMSO is a suitable solvent for short-term storage and for preparing stock solutions, the presence of even trace amounts of water can lead to slow hydrolysis over time, especially if the solution is stored for extended periods at room temperature. It is crucial to use high-purity, anhydrous DMSO and to store stock solutions at -20°C or -80°C to minimize degradation.

Q5: Can the carboxylic acid group participate in any undesirable side reactions?

A5: Yes, the carboxylic acid can undergo typical reactions such as esterification if alcohols are present under acidic conditions, or amide bond formation in the presence of amines and coupling agents. While not a hydrolysis issue, it's a key reactivity consideration in experimental design.

II. Understanding the Hydrolysis of this compound

The hydrolysis of the 2-chloro substituent on the pyridine ring is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the carbon atom at the 2-position susceptible to attack by nucleophiles, in this case, water or hydroxide ions.

The reaction is catalyzed by both acid and base. Under basic conditions, the more nucleophilic hydroxide ion directly attacks the C2 carbon. Under acidic conditions, protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack by water.

Hydrolysis_Mechanism reactant This compound intermediate Meisenheimer-like Intermediate reactant->intermediate Nucleophilic Attack product 5-Bromo-2-hydroxy-6-methylnicotinic acid intermediate->product Loss of Cl⁻ HCl HCl intermediate->HCl H2O H₂O / OH⁻ H2O->intermediate

Caption: Hydrolysis of this compound.

III. Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experiments with this compound, with a focus on hydrolysis.

Observed Problem Potential Cause Recommended Solution
Appearance of a new, more polar impurity in TLC/HPLC analysis of the starting material. Hydrolysis of the 2-chloro group.1. Verify Storage Conditions: Ensure the solid compound is stored in a tightly sealed container in a cool, dry place. For solutions (e.g., in DMSO), store at -20°C or -80°C and use anhydrous solvents. 2. pH Control: If working in aqueous solutions, maintain a neutral pH (6-8) to minimize acid or base-catalyzed hydrolysis. 3. Temperature Management: Avoid heating aqueous solutions of the compound for extended periods. If heating is necessary, perform it for the shortest possible time.
Inconsistent results in biological assays. The presence of the hydrolysis product, which may have different biological activity or solubility.1. Purity Check: Regularly check the purity of your stock solutions and solid material by HPLC. 2. Fresh Preparations: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. 3. Solubility Assessment: Ensure complete dissolution of your compound in the assay buffer. The hydrolysis product may have different solubility characteristics.
Low yield in a reaction where the 2-chloro group is expected to remain intact. Unintended hydrolysis of the starting material or product during the reaction or work-up.1. Anhydrous Reaction Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Use buffered solutions to control the pH. 3. Purification: If hydrolysis occurs during the reaction, consider a purification method that can efficiently separate the desired product from its hydrolyzed counterpart, such as preparative HPLC.
Difficulty in purifying the compound by silica gel chromatography. The carboxylic acid group can interact strongly with silica gel, leading to peak tailing and poor separation. The presence of the hydrolysis product further complicates purification.1. Esterification: Consider protecting the carboxylic acid as a methyl or ethyl ester prior to chromatography. This will reduce its polarity and improve its chromatographic behavior. The ester can be subsequently hydrolyzed under controlled conditions if the free acid is required. 2. Alternative Chromatography: Explore other purification techniques such as preparative RP-HPLC, which is often more suitable for polar, acidic compounds.

IV. Prevention of Hydrolysis: Best Practices and Protocols

Proactive measures are crucial to prevent the hydrolysis of this compound.

A. General Handling and Storage
  • Solid Compound: Store in a desiccator at room temperature or in a refrigerator. Ensure the container is tightly sealed to prevent moisture absorption.

  • Solutions:

    • For long-term storage, prepare stock solutions in high-purity, anhydrous DMSO or DMF and store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

    • For aqueous experiments, prepare solutions fresh and use them promptly. If temporary storage is necessary, keep the solution on ice.

B. pH and Temperature Control

The rate of hydrolysis is highly dependent on pH and temperature. The following table provides a general guide to the stability of 2-chloropyridine derivatives under different conditions.

Condition pH Range Temperature Relative Hydrolysis Rate Recommendation
Acidic < 4Ambient to ElevatedModerate to HighAvoid prolonged exposure. If necessary, keep the temperature as low as possible.
Neutral 6 - 8AmbientLowOptimal for handling in aqueous solutions.
Basic > 8Ambient to ElevatedHigh to Very HighAvoid basic conditions, especially with heating.
C. Use of Protecting Groups

In multi-step syntheses where the 2-chloro substituent needs to be preserved through various reaction conditions, protection of the carboxylic acid group can be beneficial. Esterification is a common strategy.

Protocol for Methyl Esterification:

  • Suspend this compound (1 equivalent) in methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • The resulting methyl ester can be purified by silica gel chromatography.

The methyl ester is generally more stable towards hydrolysis of the 2-chloro group under neutral and mildly acidic conditions. The ester can be deprotected to the carboxylic acid using standard saponification procedures (e.g., with LiOH in a THF/water mixture), but care must be taken as these basic conditions can also promote hydrolysis of the 2-chloro group.

Esterification_Workflow start This compound step1 Suspend in Methanol Cool to 0°C start->step1 step2 Add Thionyl Chloride step1->step2 step3 Stir at Room Temperature step2->step3 step4 Solvent Removal step3->step4 product Methyl 5-Bromo-2-chloro-6-methylnicotinate step4->product

Caption: Workflow for Methyl Esterification.

V. Analytical Methods for Monitoring Hydrolysis

A robust analytical method is essential for assessing the purity of this compound and for detecting the formation of its hydrolysis product.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid (e.g., 1%) to suppress the ionization of the carboxylic acid and reduce tailing.

  • Visualization: UV light (254 nm).

  • Expected Result: The hydrolysis product, 5-Bromo-2-hydroxy-6-methylnicotinic acid, will have a lower Rf value (be more polar) than the parent compound.

B. High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is the gold standard for separating and quantifying the parent compound and its hydrolysis product.

Recommended Starting Conditions for Method Development:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water

  • Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: The more polar hydrolysis product will elute before the parent 2-chloro compound.

VI. References

  • General principles of hydrolysis and its prevention.[1]

  • Use of protecting groups in organic synthesis.[2][3][4]

  • Protecting groups for carboxylic acids.[4]

  • Hydrolysis of chloropyridines under supercritical water conditions.[1]

  • Hydrolysis of α-chloro-substituted pyridones.[2]

  • Development of stability-indicating HPLC methods.[5][6][7][8][9]

  • Synthesis of 2-chloronicotinic acid derivatives.[10]

  • Pyridine catalysis of anhydride hydrolysis.[11]

  • Synthesis of polysubstituted pyridines.[12][13]

  • Suzuki–Miyaura coupling of heteroaromatics.[14]

  • Synthesis of cobalt hydroxychloride and its catalytic application.[15]

  • Stability of 2-chloropyridine-3-carboxylic acid.[3]

  • Protecting groups for various functional groups.[16][17][18][19]

  • Hydrolysis kinetics of cyanopyridines.[20]

  • Properties of 6-chloropyridine-3-carboxylic acid.[10]

  • Properties of 2-chloropyridine-4-carboxylic acid.

  • Properties of 2,6-dichloropyridine-3-carboxylic acid.

  • Properties of 2-chloropyridine-3-carboxylic acid.[21]

References

Technical Support Center: Monitoring 5-Bromo-2-chloro-6-methylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 5-Bromo-2-chloro-6-methylnicotinic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of numerous pharmaceutical compounds, ensuring the clean and complete conversion of this molecule is paramount.[1] TLC offers a rapid, cost-effective, and powerful method for real-time reaction monitoring, enabling you to make informed decisions at the bench.[2][3]

This document moves beyond a simple protocol, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in the physicochemical properties of halogenated nicotinic acids.

Core Principles: The "Why" Behind the TLC Method

This compound is a moderately polar compound, characterized by its aromatic pyridine ring, two halogen substituents, and a carboxylic acid functional group. The carboxylic acid is the primary driver of its polarity and its behavior on a standard silica gel TLC plate.

  • Stationary Phase Interaction: Standard silica gel plates are acidic due to the presence of silanol groups (Si-OH). The carboxylic acid of your compound can engage in strong hydrogen bonding with these groups, which can sometimes lead to spot streaking.[4]

  • Mobile Phase Polarity: The choice of eluent (mobile phase) is critical. A solvent system must be polar enough to move the acidic starting material off the baseline but not so polar that it moves all components, including less polar products, to the solvent front.[5]

  • Visualizing the Invisible: The conjugated pyridine ring system makes the molecule inherently UV-active, allowing for non-destructive visualization under a UV lamp (254 nm).[4][6]

Experimental Workflow: A Validating Protocol

This protocol is designed as a self-validating system, using a co-spot lane to unambiguously track the consumption of starting material against the formation of product.[3]

Step 1: Plate Preparation & Spotting
  • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil (never a pen, as ink will run[7]), gently draw a light origin line about 1 cm from the bottom edge.

  • Prepare three separate capillary spotters.

  • Spot Lane 1 (Starting Material - SM): Dilute a small sample of your pure this compound in a suitable solvent (e.g., methanol, ethyl acetate). Touch the spotter to the origin line to create a small, concentrated spot.

  • Spot Lane 2 (Co-spot - Co): On the same spot as Lane 1, carefully spot an aliquot of your current reaction mixture. This lane will definitively show if the spot in the reaction mixture is identical to your starting material.[3][8]

  • Spot Lane 3 (Reaction Mixture - Rxn): Using a fresh spotter, apply a sample of your reaction mixture to the origin line.

  • Verify Spotting: View the plate under a UV lamp to ensure all spots are visible and correctly applied before development.[3]

Step 2: Chamber Development
  • Prepare the Developing Chamber: Pour your chosen mobile phase (see table below) into a TLC chamber to a depth of ~0.5 cm (ensure it is below the origin line).

  • Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and wait 5-10 minutes for the atmosphere to become saturated with solvent vapors. This prevents uneven solvent migration up the plate.[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to ascend the plate via capillary action.

  • Mark the Front: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

Step 3: Visualization & Analysis
  • Dry the Plate: Allow the solvent to fully evaporate from the plate in a fume hood.

  • Primary Visualization (UV Light): Place the dried plate under a UV lamp (254 nm). The aromatic compounds will appear as dark spots against the green fluorescent background. Circle the spots lightly with a pencil.

  • Secondary Visualization (Staining - Optional): If spots are faint or non-UV active products are expected, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized.[9]

  • Interpret the Results:

    • Reaction Start (T=0): The 'Rxn' lane should show a prominent spot with the same retention factor (Rf) as the 'SM' lane.

    • Reaction Progressing: The 'Rxn' lane will show the 'SM' spot diminishing in intensity while a new spot (the product) appears, typically at a different Rf value.

    • Reaction Completion: The 'SM' spot will be completely absent from the 'Rxn' lane.[10]

Visualizing the Process

The following diagrams illustrate the experimental workflow and a typical reaction.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep 1. Prepare Plate (Draw Origin Line) Spotting 2. Spot Lanes (SM, Co, Rxn) Prep->Spotting Develop 3. Develop Plate in Chamber Spotting->Develop Visualize 4. Visualize (UV Light) Develop->Visualize Interpret 5. Interpret Results (Assess Conversion) Visualize->Interpret

Caption: A generalized workflow for monitoring a chemical reaction using TLC.

Caption: TLC separation for a Suzuki coupling reaction, a common transformation.

Recommended Mobile Phase (Eluent) Systems

Choosing the correct solvent system is often a process of optimization. Start with a 1:1 mixture and adjust the ratio based on the results. The goal is to achieve an Rf value for your starting material or product between 0.2 and 0.4 for optimal separation.

Solvent System (v/v)Target Reaction TypeRationale & Comments
3:1 Hexanes / Ethyl Acetate + 1% Acetic Acid General Purpose / EsterificationA standard starting point. The acetic acid suppresses the deprotonation of the carboxylic acid, preventing streaking.[4][11] The less polar ester product will have a higher Rf than the starting acid.
9:1 Dichloromethane / Methanol + 1% Acetic Acid For Polar Products / Amide CouplingUsed when compounds are not moving sufficiently in less polar systems.[11] Amide products are often polar, and this system provides the necessary eluting strength.
1:1 Toluene / Dioxane + 1% Acetic Acid Suzuki Coupling ReactionsToluene and dioxane are common solvents for Suzuki reactions.[12] Using a similar system for TLC can provide good separation between the bromo-starting material and the more extended aromatic system of the product.
9:1 Chloroform / Methanol General ScreeningA versatile system for separating various nicotinic acid derivatives.[13] Good for initial screening to determine the polarity of reactants and products.

Troubleshooting Guide

Problem: My spots are streaking down the plate. [4][7]

  • Cause A: Sample Overload. You have applied too much sample to the plate.

    • Solution: Dilute your sample solution and re-spot. The ideal spot on the origin should be small and concentrated, about 1-2 mm in diameter.[14]

  • Cause B: Strong Analyte-Silica Interaction. The carboxylic acid is strongly interacting with the acidic silica gel.

    • Solution: Add 0.5-2% acetic or formic acid to your mobile phase.[4][14] This ensures the carboxylic acid remains protonated, reducing its affinity for the stationary phase and resulting in sharper, more defined spots.

  • Cause C: Compound Insolubility. The spotted compound is not fully soluble in the mobile phase as it moves up the plate.

    • Solution: Try a different mobile phase system where your compounds are more soluble.

Problem: All my spots are stuck on the baseline (Rf ≈ 0). [15]

  • Cause: Your mobile phase is not polar enough to move the compounds off the origin.

    • Solution: Increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.[5]

Problem: All my spots ran to the top with the solvent front (Rf ≈ 1).

  • Cause: Your mobile phase is too polar.

    • Solution: Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, increase the proportion of hexanes. For a dichloromethane/methanol system, decrease the amount of methanol.[5]

Problem: I can't see any spots after development. [7]

  • Cause A: Sample is too dilute. The concentration is below the limit of detection.

    • Solution: Prepare a more concentrated sample solution for spotting. Alternatively, apply the sample multiple times to the same spot on the origin, allowing the solvent to dry completely between applications.[4][7]

  • Cause B: Compound is not UV-active. While unlikely for this core structure, some products or impurities may not be.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain is a good general-purpose choice for visualizing a wide range of functional groups.[6]

  • Cause C: Solvent Level Too High. The origin line was below the solvent level in the chamber, causing the sample to dissolve into the solvent pool instead of eluting up the plate.[7]

    • Solution: Ensure the solvent level is always a few millimeters below the origin line when placing the plate in the chamber.

Problem: My starting material and product spots are too close together (poor separation). [15]

  • Cause: The polarity of the reactant and product are very similar.

    • Solution 1: Change the mobile phase composition. Try solvents with different properties (e.g., replace ethyl acetate with acetone). Sometimes small changes can significantly impact selectivity.

    • Solution 2: Try a different stationary phase. If the problem persists, consider using a reversed-phase (C18) TLC plate, where the separation mechanism is based on non-polar interactions.[4] On a C18 plate, less polar compounds will move more slowly (lower Rf).

Frequently Asked Questions (FAQs)

Q1: How do I handle reaction aliquots from high-boiling solvents like DMF or DMSO? High-boiling solvents can cause severe streaking. After spotting the plate, place it under high vacuum for 5-10 minutes to remove the residual solvent before developing the plate.[15] Alternatively, perform a mini-workup on the aliquot: dilute with ethyl acetate, wash with water, and then spot the organic layer.[16]

Q2: My compound might be unstable on the acidic silica gel. How can I check this? You can run a 2D TLC. Spot the compound in one corner of a square plate and run it in one solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[15][16]

Q3: Can I use TLC to get quantitative information about my reaction? While standard TLC is primarily a qualitative tool, it can provide semi-quantitative estimates based on spot size and intensity. For accurate quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with a densitometer is required.[13][17]

Q4: What is the best general stain to use for nicotinic acid derivatives? For general screening, UV light is the best first choice as it is non-destructive. If a stain is needed, potassium permanganate (KMnO₄) is very effective for a wide variety of functional groups. p-Anisaldehyde is also an excellent multi-purpose stain that often gives different colors for different compound classes.[6]

References

Removal of unreacted starting materials from 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-6-methylnicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the removal of unreacted starting materials.

The synthesis of this compound can result in a crude product contaminated with various starting materials and byproducts. The efficiency of the purification process is paramount to obtaining a final product of high purity, which is critical for subsequent applications. This guide provides a scientifically grounded framework for tackling these purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product is contaminated with an unreacted amine starting material. How can I effectively remove it?

A1: The presence of a residual amine is a common issue. The most effective method for its removal is an acid-base extraction. This technique leverages the different solubility properties of the acidic product and the basic amine impurity in aqueous and organic solvents at varying pH levels.[1]

  • The Principle: Your target compound, this compound, is a carboxylic acid and will be deprotonated by a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form a water-soluble salt.[1][2] The unreacted amine, being basic, will remain in its neutral, organic-soluble form under basic conditions. However, it can be protonated by an acid to form a water-soluble salt.

  • Troubleshooting Steps:

    • Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the unreacted amine, making it soluble in the aqueous layer.

    • Separate the aqueous layer. The organic layer now contains your desired product, free from the basic impurity.

    • Proceed with washing the organic layer with brine and drying it over an anhydrous salt (like Na₂SO₄ or MgSO₄) before solvent evaporation.

Q2: I am struggling with the recrystallization of this compound. What is the best solvent system to use?

A2: Recrystallization is a powerful technique for purifying solid compounds.[3] The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Selection: For nicotinic acid derivatives, alcohols like ethanol or isopropanol are often good starting points.[4] You may also explore solvent mixtures. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should then redissolve the solid, and upon slow cooling, crystals should form.

  • Troubleshooting Poor Crystal Formation:

    • Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution.

    • No Crystals Form: If no crystals form upon cooling, it could be due to the solution being too dilute or the cooling process being too rapid. Try scratching the inside of the flask with a glass rod to induce nucleation or placing the solution in an ice bath. You can also try to evaporate some of the solvent to increase the concentration.

Q3: After my reaction, I have a complex mixture of the product, starting materials, and byproducts. What is a general purification strategy?

A3: For complex mixtures, a multi-step purification approach is often necessary. A combination of extraction and recrystallization or column chromatography is typically effective.

  • Acid-Base Extraction: As detailed in Q1, this is an excellent first step to separate acidic, basic, and neutral components.[1]

  • Recrystallization: After the initial separation via extraction, recrystallization can be used to further purify the isolated crude product.[3]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a powerful alternative.[5] The choice of eluent (solvent system) is critical and can be determined by thin-layer chromatography (TLC) analysis. A typical eluent system for a compound like this might be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

Detailed Experimental Protocols

Here are step-by-step methodologies for the key purification techniques.

Protocol 1: Acid-Base Extraction for Removal of Amine Impurities

This protocol is designed to separate the acidic product from basic (amine) and neutral impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Method:

  • Dissolve the crude product in a suitable volume of ethyl acetate in a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The top layer is typically the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer into a flask.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid and remove any acidic impurities.

  • Separate the layers and then wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying the product by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Method:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Once crystal formation is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizing the Purification Workflow

The following diagrams illustrate the logic behind the purification strategies.

G cluster_0 Initial State cluster_1 Acid-Base Extraction cluster_2 Final Purification Crude Crude Product (this compound + Amine Impurity + Neutral Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Acid Wash with Aqueous Acid (e.g., HCl) Dissolve->Wash_Acid Separate_1 Separate Layers Wash_Acid->Separate_1 Organic_1 Organic Layer (Product + Neutral Impurities) Separate_1->Organic_1 Contains Product Aqueous_1 Aqueous Layer (Protonated Amine) Separate_1->Aqueous_1 Contains Amine Impurity Wash_Base Wash with Aqueous Base (e.g., NaHCO3) Organic_1->Wash_Base Separate_2 Separate Layers Wash_Base->Separate_2 Organic_2 Organic Layer (Neutral Impurities) Separate_2->Organic_2 Aqueous_2 Aqueous Layer (Deprotonated Product) Separate_2->Aqueous_2 Contains Product Salt Acidify Acidify Aqueous Layer Aqueous_2->Acidify Precipitate Precipitate Purified Product Acidify->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize Pure_Product Pure Crystalline Product Recrystallize->Pure_Product

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-Bromo-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of quality, safety, and efficacy. 5-Bromo-2-chloro-6-methylnicotinic acid, a key building block in the synthesis of novel active pharmaceutical ingredients (APIs), demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth, objective comparison of the primary analytical techniques for the comprehensive characterization of this halogenated pyridine derivative. As Senior Application Scientists, we move beyond mere procedural descriptions to elucidate the causality behind methodological choices, grounding our recommendations in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound (MW: 250.48 g/mol , Formula: C₇H₅BrClNO₂) presents a unique analytical challenge due to its combination of functional groups: a carboxylic acid, a pyridine ring, and two different halogen substituents.[1] This complexity necessitates a suite of orthogonal analytical methods to build a complete profile of the material. The choice of technique is dictated by the specific question being addressed, from routine purity checks to in-depth structural elucidation of unknown impurities. This guide will explore the relative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific information required.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FT-IR) Spectroscopy Elemental Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass analysis.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Absorption of infrared radiation, causing molecular vibrations.Combustion of the sample to convert elements into simple gases for detection.
Primary Application Purity determination, quantification of impurities, stability testing.Identification and quantification of volatile and semi-volatile impurities.Unambiguous structural elucidation, identification of isomers, quantification (qNMR).Identification of functional groups, confirmation of molecular structure.Determination of the elemental composition and empirical formula.
Strengths Versatile for non-volatile and thermally labile compounds, high precision and accuracy for quantification.[2]High sensitivity and specificity for volatile compounds, provides structural information from mass spectra.[3]Provides detailed structural information, non-destructive, can analyze complex mixtures.[4][5]Fast, non-destructive, provides a unique molecular fingerprint.Provides fundamental compositional data.[6]
Limitations Limited structural information from UV detection alone.Not suitable for non-volatile or thermally unstable compounds; may require derivatization.[7]Lower sensitivity compared to chromatographic methods, higher equipment cost.[8]Provides limited information on molecular connectivity and stereochemistry.Does not provide information on molecular structure or isomerism.
Typical LOD/LOQ Low ng/mL to µg/mL range, depending on the detector and chromophore.[9][10]pg to low ng range for targeted analysis.[3]µg to mg range for standard experiments.Generally not used for trace quantification.Typically requires mg quantities of sample.

In-Depth Methodologies and Experimental Protocols

The following protocols are representative methods for the characterization of this compound. As with any analytical method, validation is paramount to ensure the reliability and accuracy of the results.[11][12] These protocols are designed to be self-validating by incorporating system suitability tests and referencing established validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[13][14]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its robustness and applicability to a wide range of compounds.[2] For this compound, a reversed-phase HPLC method with UV detection is the logical choice.

Causality of Experimental Choices:

  • Reversed-Phase (C18 column): The non-polar stationary phase is well-suited for retaining the moderately polar analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.

  • UV Detection: The pyridine ring and its substituents provide a chromophore that allows for sensitive detection in the UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in diluent (e.g., Acetonitrile/Water) A->B D System Suitability Test (Inject standard) B->D C Prepare mobile phase (e.g., Buffered Acetonitrile/Water) C->D E Inject Sample D->E F Data Acquisition E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Quantify Impurities (against a reference standard) G->I

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (to be determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution of this compound multiple times (typically 5 or 6 injections). The relative standard deviation (RSD) of the peak area should be less than 2.0%.[12]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For impurity quantification, a reference standard for each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which is a non-volatile solid, derivatization is necessary to increase its volatility for GC analysis.

Causality of Experimental Choices:

  • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) is a common strategy to increase volatility.

  • MS Detection: Provides definitive identification of impurities based on their mass spectra and fragmentation patterns.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Accurately weigh sample B Derivatize (e.g., Esterification) A->B C Extract into organic solvent B->C D Inject Sample C->D E Separation and Mass Analysis D->E F Data Acquisition E->F G Identify Peaks (Library Search & Fragmentation) F->G H Quantify Impurities (Internal Standard Method) G->H Analytical_Logic A This compound B Elemental Analysis (Confirms Empirical Formula) A->B C FT-IR Spectroscopy (Identifies Functional Groups) A->C D NMR Spectroscopy (Confirms Structure) A->D E HPLC (Determines Purity & Quantifies Impurities) A->E F GC-MS (Identifies Volatile Impurities) A->F D->E Informs on potential impurities D->F Informs on potential impurities

References

A Comparative Guide to the Analysis of 5-Bromo-2-chloro-6-methylnicotinic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-2-chloro-6-methylnicotinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations for selecting the optimal analytical technique, supported by detailed experimental protocols and performance data.

Introduction: The Analytical Challenge

This compound is a halogenated pyridine derivative whose accurate quantification is critical in various stages of pharmaceutical development and chemical synthesis. Its structure, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, presents a unique set of analytical challenges. The molecule's polarity, conferred by the carboxylic acid and nitrogen atom, contrasts with the nonpolar character of the bromine and chlorine substituents. This amphiphilic nature, combined with its potential for thermal lability, necessitates a careful and considered approach to analytical method selection. This guide will explore the nuances of applying both HPLC and GC-MS to this analyte, providing a clear rationale for methodological choices.

Physicochemical Properties and Their Analytical Implications

A molecule's inherent properties dictate its behavior in a chromatographic system. For this compound, the key characteristics are:

  • Polarity: The presence of the carboxylic acid group (-COOH) makes the molecule polar and acidic. This polarity is the primary determinant for its retention in reversed-phase HPLC.

  • Volatility & Thermal Stability: Carboxylic acids tend to have low volatility due to strong intermolecular hydrogen bonding. Direct injection into a hot GC inlet can lead to thermal decomposition, making it a significant challenge for GC-based methods without chemical modification.[1][2]

  • Ionization: The acidic proton on the carboxylic group can be easily lost, forming a carboxylate anion. This property is central to controlling retention in HPLC by adjusting the mobile phase pH.[3][4]

These properties form the basis of our analytical strategy. HPLC can analyze the compound in its native form by leveraging its polarity, while GC-MS will require a chemical derivatization step to overcome its low volatility and high polarity.[5][6][7]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally well-suited for analyzing polar and non-volatile compounds, making it a primary candidate for the direct analysis of this compound.[8]

Principle of Separation: Reversed-Phase Chromatography

The most effective HPLC approach for this analyte is reversed-phase (RP) chromatography.[8] In this mode, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar.

  • Causality of Method Choice: The analyte, being polar, has a limited affinity for the nonpolar C18 stationary phase and would elute quickly with a highly polar mobile phase. To achieve adequate retention and separation from other components, the mobile phase polarity must be carefully managed. The key to success is suppressing the ionization of the carboxylic acid group. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form (-COOH).[3] This neutral form is less polar than its ionized counterpart (-COO⁻), increasing its interaction with the stationary phase and leading to better retention and improved peak shape.[3][4]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a validated reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data Acquisition and Processing Software.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Note: For MS compatibility, replace with 0.1% Formic Acid).[9]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL.

Anticipated Performance Data
ParameterExpected ResultJustification
Retention Time (tR) ~ 7.5 minAchieved by controlling mobile phase pH and gradient to ensure sufficient interaction with the C18 column.
Tailing Factor (Tf) ≤ 1.5Acidified mobile phase prevents ionization, minimizing peak tailing associated with silanol interactions.[4]
Resolution (Rs) > 2.0 (from nearest impurity)Gradient elution effectively separates compounds with different polarities.
Limit of Detection (LOD) ~ 0.05 µg/mLBased on typical sensitivity for chromophoric compounds with UV detection.
Limit of Quantitation (LOQ) ~ 0.15 µg/mLSufficient for accurate measurement in most quality control applications.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in ACN/Water (50:50) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Workflow for HPLC analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity due to mass detection. However, its application to polar, non-volatile compounds like carboxylic acids is not straightforward and requires a critical preparatory step: derivatization.[5][6][10]

Principle of Separation & The Necessity of Derivatization

Direct GC analysis of this compound is impractical. The high temperatures of the GC inlet would likely cause decarboxylation or other forms of thermal degradation, and its polarity would result in poor peak shape and strong adsorption to the column.[1][11]

  • Causality of Derivatization: To make the analyte suitable for GC, we must convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group.[2][5] This is achieved through derivatization. The most common methods for carboxylic acids are silylation or alkylation (esterification).[1][5] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group. This transformation dramatically increases volatility and thermal stability, allowing the molecule to traverse the GC system intact.[5]

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify this compound following silylation derivatization.

Instrumentation:

  • GC System with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Data Acquisition and Processing Software.

Derivatization Protocol:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Method Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.

Anticipated Performance Data
ParameterExpected ResultJustification
Retention Time (tR) ~ 12-15 minDependent on the temperature program, for the TMS-ester derivative.
Key Mass Fragments (m/z) Molecular ion [M]⁺ and characteristic fragments (e.g., loss of CH₃, Br, Cl).EI fragmentation provides a structural fingerprint for confident identification.
Peak Shape Symmetrical (Tf ≈ 1.0-1.2)Derivatization eliminates polar interactions, leading to excellent chromatography.
Limit of Detection (LOD) ~ 0.01 ng on-column (SIM mode)Mass spectrometry, especially in SIM mode, offers exceptional sensitivity.
Limit of Quantitation (LOQ) ~ 0.03 ng on-column (SIM mode)Significantly lower than HPLC-UV, suitable for trace analysis.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Pyridine Sample->Dissolve Deriv Add BSTFA Heat at 70°C Dissolve->Deriv GC_Inlet GC Inlet (Vaporization) Deriv->GC_Inlet GC_Column DB-5ms Column (Separation) GC_Inlet->GC_Column MS_Detect Mass Spec (Detection) GC_Column->MS_Detect TIC Generate Total Ion Chromatogram MS_Detect->TIC Spectrum Analyze Mass Spectrum TIC->Spectrum Quantify Quantify using SIM mode TIC->Quantify

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSRationale & Expert Insight
Sample Preparation Simple (dissolve and inject)Complex (requires derivatization)Winner: HPLC. The multi-step derivatization for GC-MS adds time, cost, and potential for error.[7][12]
Selectivity/Specificity GoodExcellentWinner: GC-MS. Mass spectral data provides a structural fingerprint, offering much higher confidence in peak identity compared to UV retention time alone.
Sensitivity Moderate (µg/mL range)High (pg-ng range)Winner: GC-MS. Especially in SIM mode, GC-MS sensitivity is orders of magnitude greater, making it ideal for trace-level analysis.
Throughput HighLowerWinner: HPLC. The absence of a derivatization step and typically shorter run times allow for higher sample throughput.
Robustness HighModerateWinner: HPLC. Direct injection is less prone to issues. GC-MS methods can be affected by incomplete derivatization or degradation of derivatives.
Cost (Instrument/Consumables) LowerHigherWinner: HPLC. GC-MS systems and the required derivatization reagents represent a higher capital and operational expense.[12]

Conclusion and Recommendations

The choice between HPLC and GC-MS for the analysis of this compound is driven entirely by the analytical objective.

  • Choose HPLC for: Routine quality control, purity assessments, and assays where analyte concentrations are relatively high. Its simplicity, robustness, and high throughput make it the workhorse method for standard quantification.

  • Choose GC-MS for: Trace-level impurity identification, metabolite studies, or any application requiring definitive structural confirmation and the highest sensitivity. While the sample preparation is more involved, the specificity and low detection limits of GC-MS are unparalleled and justify the additional effort when required.

By understanding the fundamental principles and practical requirements of each technique, researchers can confidently select and implement the most appropriate method to achieve their analytical goals.

References

A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) vs. Alternative Methods for 5-Bromo-2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as 5-Bromo-2-chloro-6-methylnicotinic acid, a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of bioactive compounds, an accurate purity profile is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternative methods for purity assessment. As a primary analytical method, qNMR offers a direct and absolute measure of purity, a significant advantage over relative chromatographic techniques.[1][2] This analysis is grounded in experimental data and field-proven insights to empower you in selecting the most appropriate analytical strategy for your specific needs.

The Principle of Purity: Why It Matters

The purity of a chemical entity directly impacts its physical, chemical, and biological properties. In drug development, impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] For researchers, the presence of unknown impurities can lead to erroneous experimental results and a lack of reproducibility. Therefore, the choice of analytical technique for purity determination is a critical decision that reverberates throughout the research and development lifecycle.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) stands as a powerful and robust method for determining the purity of organic molecules.[4] Unlike chromatographic methods that provide a relative purity based on the response of a detector, qNMR is a primary ratio method.[5] The fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known purity, an absolute purity value (w/w %) can be calculated without the need for a reference standard of the analyte itself.[2][3]

The Causality Behind the qNMR Advantage:

The strength of qNMR lies in its near-universal detection principle for nuclei with a magnetic moment, such as ¹H. This makes it a highly versatile tool for a wide range of organic molecules.[6] Furthermore, the non-destructive nature of the technique allows for the recovery of valuable samples.[7]

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 5-Bromo-2-chloro-6- methylnicotinic acid dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_standard Accurately weigh certified internal standard (e.g., Maleic Anhydride) weigh_standard->dissolve nmr_setup Optimize NMR parameters (pulse angle, relaxation delay, number of scans) dissolve->nmr_setup acquire_spectrum Acquire 1H NMR spectrum nmr_setup->acquire_spectrum process_spectrum Phase and baseline correct the spectrum acquire_spectrum->process_spectrum integrate_signals Integrate characteristic, well-resolved signals of analyte and standard process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Determination.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other common techniques is crucial for informed decision-making. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration are frequently employed for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity assessment in the pharmaceutical industry, valued for its high throughput and sensitivity.[3] It separates components of a mixture based on their differential interactions with a stationary and mobile phase.

Key Differences from qNMR:

  • Relative vs. Absolute: HPLC is a relative method. Purity is typically determined by area percent, assuming all components have the same response factor at the detection wavelength. For accurate quantification, a certified reference standard of the analyte is required.[8]

  • Chromophore Requirement: UV detection in HPLC requires that the analyte and its impurities possess a chromophore. Non-chromophoric impurities will not be detected.

  • Method Development: Developing a robust and selective HPLC method can be time-consuming, requiring optimization of the column, mobile phase, and gradient.[9]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It separates components based on their boiling points and interactions with a stationary phase.

Key Differences from qNMR:

  • Volatility Requirement: GC is only suitable for analytes that are volatile or can be derivatized to become volatile. For a compound like this compound, derivatization would be necessary.

  • Sensitivity: GC, particularly with a Flame Ionization Detector (FID), offers excellent sensitivity for detecting volatile organic impurities.[5]

  • Reference Standard: Similar to HPLC, accurate quantification by GC-FID requires a certified reference standard of the analyte.[10]

Titration

Titration is a classic analytical technique that can provide a highly accurate measure of the amount of a specific functional group, in this case, the carboxylic acid of the analyte.

Key Differences from qNMR:

  • Specificity: Acid-base titration is specific to the acidic functionality and will not provide information on other organic impurities that are not acidic or basic.

  • Interference: Any acidic or basic impurities will interfere with the titration, leading to an inaccurate purity value.

  • Scope: Titration provides a measure of the assay of the acidic component, not a comprehensive purity profile.

Comparative Data Summary

The following table summarizes the expected performance of each technique for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) (with derivatization) Acid-Base Titration
Principle Signal intensity proportional to the number of nuclei.[4]Separation based on polarity, detection by UV absorbance.[8]Separation based on volatility, detection by flame ionization.[5]Neutralization of the carboxylic acid functional group.
Quantification Type Absolute (Primary Method).[1]Relative (requires analyte-specific reference standard for absolute).[11]Relative (requires analyte-specific reference standard for absolute).[10]Absolute assay of the acidic component.
Reference Standard Requires a certified internal standard (can be structurally unrelated).[12]Requires a certified reference standard of the analyte for accurate quantification.[3]Requires a certified reference standard of the analyte for accurate quantification.[10]Requires a standardized titrant.
Selectivity High, based on unique chemical shifts. Signal overlap can be a challenge.[5]High, based on chromatographic separation. Co-elution can be an issue.[5]High, based on chromatographic separation. Co-elution can be an issue.Specific to acidic functional groups.
Sensitivity Moderate.[3]High.[3]Very High.[1]High.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[5]Detects impurities with a UV chromophore.Detects volatile organic impurities.Does not detect non-acidic/basic impurities.
Sample Throughput Moderate.[3]High.[3]High.[3]Moderate.

Experimental Protocols

To ensure scientific integrity, detailed, self-validating protocols are essential.

¹H-qNMR Protocol for this compound

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.[13]
  • Accurately weigh approximately 5-10 mg of a suitable certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same vial. The chosen standard should have signals that do not overlap with the analyte signals and should be stable and non-reactive with the analyte and solvent.[4]
  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Ensure the spectrometer is properly tuned and shimmed.
  • Set the pulse angle to 90°.[14]
  • Use a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A D1 of 30 seconds is generally sufficient.
  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[15]
  • Set the spectral width to encompass all signals of interest.[11]

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, and manually phase and baseline correct the spectrum.[7]
  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons or the aromatic proton) and a well-resolved signal of the internal standard.
  • Calculate the purity using the following equation[4]:

Logical Relationship for qNMR Calculation

qNMR_Calculation cluster_inputs Experimental Inputs cluster_calculation Calculation I_analyte Integral of Analyte Signal (I_analyte) Purity Purity (% w/w) I_analyte->Purity I_std Integral of Standard Signal (I_std) I_std->Purity N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->Purity N_std Number of Protons (Standard) (N_std) N_std->Purity M_analyte Molar Mass (Analyte) (M_analyte) M_analyte->Purity M_std Molar Mass (Standard) (M_std) M_std->Purity m_analyte Mass of Analyte (m_analyte) m_analyte->Purity m_std Mass of Standard (m_std) m_std->Purity P_std Purity of Standard (P_std) P_std->Purity

Caption: Inputs for the qNMR Purity Calculation.

Conclusion and Recommendations

For the definitive purity assessment of this compound, Quantitative NMR (qNMR) is the method of choice when an absolute, SI-traceable purity value is required without a specific reference standard of the analyte. [16][17] Its ability to provide both structural confirmation and direct quantification in a single, non-destructive experiment makes it an exceptionally powerful tool, particularly in research and early-phase drug development.[1][2]

However, a multi-faceted, orthogonal approach often provides the most comprehensive purity profile.[11]

  • For routine quality control and high-throughput screening , a validated HPLC method is highly effective, offering excellent sensitivity and speed.[3]

  • To investigate the presence of volatile impurities , GC is an invaluable complementary technique.[1]

  • Acid-base titration can serve as a rapid and accurate assay method for the carboxylic acid content, providing a useful cross-validation point.

Ultimately, the selection of the most appropriate analytical technique depends on the specific requirements of the analysis, including the stage of development, the need for absolute versus relative purity, the nature of potential impurities, and available instrumentation. By understanding the fundamental principles, advantages, and limitations of each method, researchers, scientists, and drug development professionals can ensure the highest confidence in the quality and integrity of their materials.

References

A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-6-methylnicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Substituted nicotinic acids, in particular, form the backbone of numerous pharmacologically active compounds. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-chloro-6-methylnicotinic acid and two of its key derivatives: methyl 5-bromo-2-chloro-6-methylnicotinate and 5-bromo-2-chloro-6-methylnicotinamide. Understanding the nuanced differences in their spectroscopic signatures is crucial for synthesis confirmation, structural elucidation, and quality control in the drug discovery pipeline.

This document will delve into the analysis of these compounds using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By presenting and interpreting the experimental data, this guide aims to equip researchers with the foundational knowledge to confidently identify and differentiate these closely related molecules.

Molecular Structures at a Glance

To contextualize the forthcoming spectroscopic data, it is essential to visualize the molecular architecture of the parent acid and its ester and amide derivatives. The core structure is a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 6-position. The point of variation lies at the 3-position with the carboxylic acid, methyl ester, or primary amide functionality.

Caption: Molecular structures of the compared compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency, providing a detailed structural map.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are expected to show a singlet for the methyl protons and a singlet for the aromatic proton on the pyridine ring. The chemical shift of the aromatic proton is influenced by the nature of the substituent at the 3-position.

Comparative ¹H NMR Data (Predicted)

CompoundAromatic-H (ppm)Methyl-H (ppm)-COOH / -OCH₃ / -NH₂ (ppm)
Acid ~8.3-8.5~2.6-2.8~13-14 (broad s)
Ester ~8.2-8.4~2.6-2.8~3.9 (s)
Amide ~8.1-8.3~2.5-2.7~7.5-8.0 (broad s, 2H)

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

The acidic proton of the carboxylic acid is expected to appear significantly downfield as a broad singlet. The methyl ester protons will present as a sharp singlet, typically around 3.9 ppm. The amide protons will appear as two broad singlets in the aromatic region, due to restricted rotation around the C-N bond and exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The chemical shift of the carbonyl carbon is particularly diagnostic of the functional group at the 3-position.

Comparative ¹³C NMR Data

Carbon PositionThis compound (ppm)[1][2]Methyl 5-bromo-2-chloro-6-methylnicotinate (Predicted, ppm)5-Bromo-2-chloro-6-methylnicotinamide (Predicted, ppm)
C=O~165~164~166
C2~153~152~154
C3~130~131~132
C4~145~144~146
C5~120~121~119
C6~158~157~159
-CH₃~24~24~24
-OCH₃-~53-

Note: Predicted values are based on established substituent effects.[3][4][5]

The carbonyl carbon of the amide is expected to be the most deshielded, followed by the carboxylic acid and then the ester. The electronic effects of these groups also subtly influence the chemical shifts of the pyridine ring carbons.

G cluster_synthesis Synthesis Pathway cluster_analysis Spectroscopic Analysis Acid 5-Bromo-2-chloro-6- methylnicotinic acid Ester Methyl 5-bromo-2-chloro-6- methylnicotinate Acid->Ester Esterification (e.g., SOCl₂, MeOH) Amide 5-Bromo-2-chloro-6- methylnicotinamide Acid->Amide Amidation (e.g., SOCl₂, NH₄OH) NMR NMR (¹H, ¹³C) Ester->NMR IR FT-IR Ester->IR MS Mass Spec. Ester->MS UV UV-Vis Ester->UV Amide->NMR Amide->IR Amide->MS Amide->UV

Caption: General synthetic and analytical workflow.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. This technique is particularly useful for identifying functional groups.

Comparative FT-IR Data (cm⁻¹)

Functional GroupThis compoundMethyl 5-bromo-2-chloro-6-methylnicotinate5-Bromo-2-chloro-6-methylnicotinamide
O-H stretch (acid) 2500-3300 (broad)--
N-H stretch (amide) --3100-3500 (two bands)
C-H stretch (aromatic & alkyl) 2850-31002850-31002850-3100
C=O stretch ~1700-1725~1720-1740~1660-1680
C=C, C=N stretch (pyridine) 1400-16001400-16001400-1600
C-O stretch (acid/ester) ~1200-1300~1250-1300-
C-Cl stretch ~600-800~600-800~600-800
C-Br stretch ~500-600~500-600~500-600

The most telling differences are observed in the high-frequency region of the spectra. The carboxylic acid will exhibit a very broad O-H stretch, a hallmark of the hydrogen-bonded dimer. The amide will show two distinct N-H stretching bands. The position of the carbonyl (C=O) stretch is also highly informative: the ester carbonyl absorbs at a higher wavenumber than the acid, which in turn is at a higher wavenumber than the amide, reflecting the differing degrees of resonance delocalization.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

Key Mass Spectrometric Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
Acid C₇H₅BrClNO₂250.48Loss of •OH, loss of •COOH, loss of Br•, loss of Cl•
Ester C₈H₇BrClNO₂264.50Loss of •OCH₃, loss of •COOCH₃, loss of Br•, loss of Cl•
Amide C₇H₆BrClN₂O249.49Loss of •NH₂, loss of •CONH₂, loss of Br•, loss of Cl•

A key feature in the mass spectra of these compounds will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion and any fragment containing these halogens.

Common fragmentation pathways will involve the loss of small, stable neutral molecules or radicals from the substituent at the 3-position. For example, the ester may lose a methoxy radical (•OCH₃), while the acid can lose a hydroxyl radical (•OH).

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position of the absorption maximum (λ_max) can be influenced by the nature of the substituents on the pyridine ring.

Comparative UV-Vis Data (in Ethanol)

Compoundλ_max 1 (nm)λ_max 2 (nm)
Acid ~210-220~270-280
Ester ~210-220~270-280
Amide ~210-220~275-285

The UV-Vis spectra of these three compounds are expected to be quite similar, as the core chromophore, the substituted pyridine ring, remains the same. The electronic transitions are primarily π → π* and n → π* in nature.[6] Subtle shifts in the λ_max may be observed due to the electronic influence of the carboxylic acid, ester, and amide groups, but these differences are generally less pronounced than those seen in NMR and IR spectroscopy.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of these compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm. A baseline spectrum of the solvent in the cuvette should be recorded and subtracted.

Conclusion

The spectroscopic techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis provide a powerful and complementary suite of tools for the characterization of this compound and its derivatives. While UV-Vis spectroscopy offers a general confirmation of the aromatic system, it is the fine details within the NMR, IR, and MS data that allow for unambiguous differentiation. The distinct chemical shifts of the functional group protons and carbons in NMR, the characteristic vibrational frequencies in FT-IR, and the unique fragmentation patterns in mass spectrometry serve as reliable fingerprints for each of these important synthetic building blocks. Mastery of the interpretation of these spectra is a critical skill for any researcher in the field of drug discovery and development.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2-chloro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have consistently yielded compounds with a wide spectrum of biological activities. This guide focuses on a particularly promising, yet underexplored, subclass: derivatives of 5-Bromo-2-chloro-6-methylnicotinic acid. The strategic placement of bromo, chloro, and methyl groups on the pyridine ring offers a unique starting point for the synthesis of novel chemical entities with potentially enhanced therapeutic properties.

This document provides a comparative analysis of the potential biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. While extensive research on this specific scaffold is emerging, we will draw upon established methodologies and data from structurally related nicotinic acid analogs to provide a comprehensive and predictive overview. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and offer a framework for interpreting the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Rationale: Why this compound?

The selection of this compound as a foundational molecule is predicated on established principles of medicinal chemistry. The presence of a bromine atom at the 5-position and a chlorine atom at the 2-position significantly influences the electronic and lipophilic character of the molecule. Halogenation is a well-known strategy to enhance the binding affinity of a ligand to its biological target and can improve pharmacokinetic properties such as membrane permeability and metabolic stability. The methyl group at the 6-position can provide steric hindrance that may influence selectivity and can also be a site for further chemical modification. This unique combination of substituents makes its derivatives prime candidates for screening against a variety of biological targets. Indeed, 5-Bromo-2-chloronicotinic acid is recognized as a versatile intermediate in the synthesis of compounds targeting cancer and inflammatory conditions[1].

Synthetic Strategy: From Acid to Bioactive Derivatives

The primary route to explore the biological potential of this compound is through the synthesis of its amide derivatives. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the introduction of a wide range of chemical diversity. A general and robust method for the synthesis of these amides involves a two-step N-acylation process[2].

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-6-methylnicotinamide Derivatives

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester intermediate. The choice of coupling agent is critical; HATU is often preferred for its efficiency and the formation of soluble byproducts.

Step 2: Amide Bond Formation

  • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 equivalents).

  • Continue stirring the reaction at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

  • Purification is achieved through column chromatography on silica gel or by recrystallization to afford the pure 5-Bromo-2-chloro-6-methylnicotinamide derivative.

Synthesis_Workflow Start This compound ActivatedEster Activated Ester Intermediate Start->ActivatedEster Step 1: Activation Coupling Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Coupling->ActivatedEster AmideProduct 5-Bromo-2-chloro-6-methylnicotinamide Derivative ActivatedEster->AmideProduct Step 2: Amidation Amine Primary or Secondary Amine (R1R2NH) Amine->AmideProduct Purification Purification (Column Chromatography / Recrystallization) AmideProduct->Purification

Caption: General workflow for the synthesis of 5-Bromo-2-chloro-6-methylnicotinamide derivatives.

Comparative Biological Evaluation

To ascertain the therapeutic potential of the newly synthesized derivatives, a panel of in vitro biological assays is essential. Below are standardized protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents[3].

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[2].

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. The anti-inflammatory potential of the synthesized derivatives can be assessed by their ability to inhibit COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the test compounds at various concentrations with the respective COX enzymes for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: The product of the reaction, prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value for each enzyme is then determined.

Comparative Performance Data

While specific data for derivatives of this compound is not yet widely published, the following table presents representative data from studies on structurally related nicotinamide and 2-chloronicotinic acid derivatives to illustrate the expected range of activities.

Table 1: Representative Biological Activities of Substituted Nicotinic Acid Derivatives

Compound IDModificationBiological ActivityPotency (IC50 / MIC)Reference CompoundPotency (IC50 / MIC)Source
Hypothetical Derivative A Amide with 4-fluoroanilineAnticancer (HCT-116)Illustrative: 15 µMDoxorubicin0.8 µMBased on[3]
Hypothetical Derivative B Amide with 2-aminothiazoleAntimicrobial (S. aureus)Illustrative: 32 µg/mLCiprofloxacin2 µg/mLBased on[4]
Isonixine 2',6'-dimethylanilide of 2-pyridone-3-carboxylic acidAnti-inflammatory---[5]
Clonixin 2-(2'-methyl-3'-chloroanilino)nicotinic acidAnti-inflammatory/Analgesic---[6]

Disclaimer: The data for "Hypothetical Derivative A" and "Hypothetical Derivative B" are illustrative and based on findings for other nicotinamide derivatives to demonstrate the type of comparative data generated in such studies. Isonixine and Clonixin are derivatives of 2-chloronicotinic acid, a structurally related scaffold.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activity of these derivatives is intrinsically linked to their chemical structure. For anticancer activity, many nicotinamide derivatives have been shown to target key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway[3]. Inhibition of this receptor tyrosine kinase can disrupt angiogenesis, a critical process for tumor growth.

VEGFR2_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activation Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Derivative 5-Bromo-2-chloro-6- methylnicotinic acid Derivative Derivative->VEGFR2 Inhibition

Caption: Putative mechanism of action for anticancer derivatives targeting the VEGFR-2 signaling pathway.

For antimicrobial activity, the mechanism can vary. Some derivatives may disrupt the bacterial cell membrane, while others could inhibit essential enzymes within the pathogen[7]. The lipophilicity and electronic properties conferred by the bromo and chloro substituents are expected to play a crucial role in these interactions.

The anti-inflammatory effects of 2-chloronicotinic acid derivatives like isonixine and clonixin suggest that this scaffold can interact with targets in the inflammatory cascade, potentially COX enzymes or other inflammatory mediators[5][6].

Key SAR observations from related series suggest:

  • Amide Substituent: The nature of the amine used for derivatization is critical. Aromatic and heteroaromatic amines often lead to potent anticancer and antimicrobial activity. The electronic properties (electron-donating or electron-withdrawing groups) on these rings can fine-tune the activity[4].

  • Halogenation: The presence of bromine and chlorine is anticipated to enhance activity compared to non-halogenated analogs, likely through improved target binding and pharmacokinetic properties.

  • Methyl Group: The 6-methyl group may influence the conformation of the molecule and its selectivity for different biological targets.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for significant biological activity across multiple therapeutic areas. The synthetic accessibility and the tunability of the scaffold make it an attractive starting point for the development of new drug candidates. This guide provides a foundational framework for the synthesis and comparative evaluation of these derivatives. Further research, including extensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this intriguing class of molecules. The systematic exploration of the chemical space around this scaffold could lead to the discovery of novel and potent agents for the treatment of cancer, infectious diseases, and inflammatory conditions.

References

A Comparative Guide to Halogenated Nicotinic Acids in Catalysis: From Electronic Tuning to Supramolecular Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern catalysis, the pyridine scaffold of nicotinic acid and its derivatives has long been recognized for its versatile role as a ligand and organocatalyst. The introduction of halogen substituents onto this framework opens up a new dimension of catalytic design, offering fine-tuable electronic and steric properties. This guide provides a comparative analysis of halogenated nicotinic acids in catalysis, delving into the fundamental principles that govern their performance and offering experimental insights for researchers, scientists, and drug development professionals. We will explore how the choice of halogen—from fluorine to iodine—can profoundly influence catalytic activity, selectivity, and reaction mechanisms.

The Halogen Effect: More Than Just an Electronic Withdrawer

The substitution of a hydrogen atom with a halogen on the nicotinic acid ring imparts significant changes to its electronic and steric character. These changes are the primary drivers of their differential catalytic behavior.

Electronic Effects: The high electronegativity of halogens leads to a general electron-withdrawing inductive effect, which can modulate the electron density of the pyridine nitrogen and the carboxylate group. This, in turn, influences the coordination properties of the nicotinic acid when used as a ligand for a transition metal, or its Brønsted/Lewis acidity/basicity in organocatalytic applications. The order of electronegativity (F > Cl > Br > I) suggests a graded electronic perturbation.

Steric Effects: The size of the halogen atom (I > Br > Cl > F) introduces varying degrees of steric hindrance around the catalytic center. This can play a crucial role in controlling substrate approach, influencing stereoselectivity, and stabilizing catalyst structures.

Halogen Bonding: A more nuanced interaction that has gained significant attention is halogen bonding. This is a non-covalent interaction where the halogen atom acts as a Lewis acidic "halogen bond donor" to interact with a Lewis basic site.[1][2] The strength of this interaction follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen.[3] In catalysis, halogen bonding can play a critical role in substrate activation, transition state stabilization, and directing stereoselectivity.[4][5]

Halogenated Nicotinic Acids as Ligands in Transition Metal Catalysis

Halogenated nicotinic acids can serve as ligands for various transition metals, such as palladium and nickel, in cross-coupling reactions. The halogen substituent can influence the catalytic cycle at multiple stages.

Impact on Oxidative Addition and Reductive Elimination

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination.[6][7] For instance, in a hypothetical scenario where a halogenated nicotinic acid is part of a ligand scaffold, the electron-withdrawing nature of the halogen would make the metal center more electrophilic, potentially accelerating the oxidative addition step. Conversely, it might retard the reductive elimination step.

The reactivity of aryl halides in these couplings generally follows the order of C-X bond strength: C-I < C-Br < C-Cl.[8] This intrinsic reactivity of the substrate should be considered alongside the electronic tuning provided by the halogenated nicotinic acid ligand.

Comparative Performance Insights

While direct comparative studies on a homologous series of halogenated nicotinic acid ligands are not extensively documented, we can extrapolate from the known principles of ligand design in transition metal catalysis.

Table 1: Predicted Influence of Halogen Substitution on Nicotinic Acid Ligands in Cross-Coupling Reactions

Halogen (X)Relative ElectronegativityRelative Steric BulkPredicted Effect on Metal CenterPotential Impact on Catalysis
F HighestLowestStrong electron withdrawalMay enhance oxidative addition but slow down reductive elimination. Minimal steric influence.
Cl HighLowSignificant electron withdrawalA balance of electronic and steric effects. 2-Chloronicotinic acid is a common building block in medicinal chemistry.[9][10]
Br ModerateModerateModerate electron withdrawalIncreased steric hindrance can influence selectivity. Potential for weak halogen bonding interactions.
I LowestHighestWeakest inductive withdrawalDominant steric effects. Strongest potential for halogen bonding to stabilize transition states.

Halogenated Nicotinic Acids in Organocatalysis

The field of organocatalysis has seen a surge in the use of non-covalent interactions to control reactivity and selectivity.[11][12] Halogenated nicotinic acids are promising candidates for organocatalysts, primarily through the modulation of their acidity/basicity and their ability to act as halogen bond donors.

Brønsted/Lewis Acid-Base Catalysis

The electron-withdrawing effect of halogens increases the Brønsted acidity of the carboxylic acid group. This can be beneficial in acid-catalyzed reactions. For instance, proline and its derivatives are well-known organocatalysts, and modifications to their acidity have been shown to improve catalytic performance.[13] A similar principle would apply to halogenated nicotinic acids.

Halogen Bonding Catalysis

The ability of iodo- and bromo-substituted nicotinic acids to act as effective halogen bond donors is perhaps their most exciting application in organocatalysis.[1] This interaction can be used to activate electrophiles, stabilize anionic intermediates, and control the stereochemical outcome of reactions.

Experimental Protocols

To facilitate further research in this area, we provide a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the performance of different halogenated nicotinic acid-based ligands.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the catalytic efficiency of a palladium catalyst with different halogenated nicotinic acid-derived ligands in the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Halogenated nicotinic acid-derived ligand (e.g., a phosphine ligand functionalized with 2-chloro-, 2-bromo-, or 2-iodonicotinic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

  • Internal standard for GC/HPLC analysis

Procedure:

  • To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.01 mmol) and the halogenated nicotinic acid-derived ligand (0.02 mmol) in the solvent.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Calculate the yield of the biaryl product relative to the internal standard.

  • Repeat the experiment with each of the different halogenated ligands under identical conditions to compare their performance.

Visualizing Catalytic Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: The Halogen Effect in Catalysis

Halogen_Effect cluster_effects Primary Effects cluster_applications Catalytic Implications Halogenated_Nicotinic_Acid Halogenated Nicotinic Acid Electronic Electronic Effects (Inductive, Resonance) Halogenated_Nicotinic_Acid->Electronic Steric Steric Effects (Bulk) Halogenated_Nicotinic_Acid->Steric Halogen_Bonding Halogen Bonding (Supramolecular) Halogenated_Nicotinic_Acid->Halogen_Bonding Reactivity Reactivity (Rate Acceleration/Deceleration) Electronic->Reactivity Selectivity Selectivity (Regio-, Stereo-, Chemo-) Electronic->Selectivity Steric->Selectivity Stability Catalyst Stability Steric->Stability Halogen_Bonding->Reactivity Halogen_Bonding->Selectivity

Caption: The multifaceted influence of halogenation on nicotinic acid catalysts.

Diagram 2: Hypothetical Halogen Bonding in Organocatalysis

Caption: Activation of a carbonyl group via halogen bonding with an iodo-nicotinic acid derivative.

Conclusion and Future Outlook

The introduction of halogens to the nicotinic acid scaffold provides a powerful strategy for the rational design of catalysts. By understanding the interplay of electronic, steric, and halogen bonding effects, researchers can fine-tune the performance of both transition metal and organocatalytic systems. While direct comparative studies of halogenated nicotinic acids in catalysis are still emerging, the foundational principles outlined in this guide provide a solid framework for future investigations. The exploration of these compounds, particularly in the context of asymmetric catalysis and halogen bond-mediated transformations, promises to unlock new and efficient synthetic methodologies for the pharmaceutical and agrochemical industries.

References

A Senior Application Scientist's Guide to Differentiating Isomers of Bromochloromethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. A seemingly minor change in substituent position on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. The isomers of bromochloromethylnicotinic acid, a substituted pyridine derivative, present a classic and compelling challenge in structural elucidation. The presence of four different substituents (carboxyl, bromo, chloro, and methyl) on the pyridine ring leads to a multitude of constitutional isomers, each with a unique chemical environment.

This guide provides an in-depth comparison of the primary analytical techniques used to differentiate these challenging isomers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Isomeric Challenge: Defining the Scope

Nicotinic acid, or pyridine-3-carboxylic acid, has four available positions for substitution on its pyridine ring: 2, 4, 5, and 6. When substituted with a bromine atom, a chlorine atom, and a methyl group, a large number of constitutional isomers (regioisomers) are possible. This guide will focus on the analytical strategies required to distinguish between such isomers. We will use a representative set of hypothetical isomers to illustrate the differentiation principles.

Caption: Potential constitutional isomers of bromochloromethylnicotinic acid.

Comparative Analysis of Analytical Techniques

The differentiation of these isomers relies on exploiting the subtle differences in their physical and chemical properties. No single technique is sufficient; a multi-faceted approach combining separation and spectroscopy is essential.

Technique Principle of Differentiation Strengths Limitations Primary Role
NMR Spectroscopy Unique electronic environment for each nucleus (¹H, ¹³C) results in distinct chemical shifts and coupling constants.[1][2]Provides unambiguous structural elucidation; gold standard for isomer identification.[1]Requires pure, isolated samples; lower sensitivity compared to MS.Definitive Identification
LC-MS Differential partitioning of isomers between stationary and mobile phases (LC) combined with mass-to-charge ratio detection (MS).Excellent for both separation and detection; high sensitivity and throughput.Fragmentation patterns of isomers can be very similar, making MS alone insufficient for identification.[3]Separation & Quantification
GC-MS Separation based on volatility and interaction with a stationary phase (GC), followed by mass analysis.[4][5]High chromatographic resolution for volatile compounds.Requires derivatization of the carboxylic acid to increase volatility; potential for thermal degradation.Separation (with derivatization)
IR Spectroscopy Vibrational frequencies of functional groups.Confirms presence of key functional groups (e.g., C=O, O-H).Fingerprint region may show subtle differences, but generally insufficient for definitive isomer differentiation.Functional Group Analysis
The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of constitutional isomers.[6][7] The precise position of the bromo, chloro, and methyl groups creates a unique magnetic environment for the remaining proton on the pyridine ring and the protons of the methyl group.

Causality of NMR Differentiation

The differentiation arises from two key principles:

  • Chemical Shift (δ): The position of a signal is determined by the electron density around the nucleus. Electron-withdrawing groups (like Br, Cl, and COOH) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). The magnitude of this effect is position-dependent, allowing for differentiation. For example, a proton at position 6 will be significantly deshielded by the adjacent nitrogen atom, while a proton at position 4 will be more influenced by substituents at the 2, 3, 5, and 6 positions.

  • Spin-Spin Coupling (J): Protons on adjacent carbons "split" each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), depends on the number of bonds and the dihedral angle between the protons. In our case, with only one proton remaining on the ring, it will appear as a singlet. However, the chemical shift of this singlet is the primary diagnostic tool. Advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide definitive proof by showing long-range correlations (2-3 bonds) between the ring proton and the carbons of the methyl group, the carboxyl group, and the halogen-substituted carbons.[1]

Hypothetical ¹H NMR Data Comparison
Isomer StructureRing Proton PositionExpected Chemical Shift (δ) of Ring ProtonRationale
2-Bromo-4-chloro-6-methylnicotinic acid5~8.0 - 8.5 ppmDeshielded by adjacent chloro (C4) and methyl (C6) groups.
2-Bromo-5-chloro-4-methylnicotinic acid6~8.8 - 9.2 ppmStrongly deshielded by adjacent ring nitrogen and nearby bromo group (C2).
4-Bromo-6-chloro-2-methylnicotinic acid5~8.2 - 8.7 ppmDeshielded by adjacent bromo (C4) and chloro (C6) groups.

Note: These are estimated values. Actual shifts depend on the solvent and precise electronic effects.

The Workhorse: Chromatographic Separation Coupled with Mass Spectrometry

While NMR provides the definitive answer, it requires a pure sample. Therefore, a robust separation technique is the critical first step. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the ideal choice for both separating and quantifying the isomers in a mixture.

workflow cluster_prep Sample Preparation cluster_separation Separation & Detection cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample Isomer Mixture Dissolved Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolved HPLC HPLC System (Reversed-Phase C18 Column) Dissolved->HPLC Injection MS Mass Spectrometer (ESI Source) HPLC->MS Eluent Chromatogram Chromatogram (Separated Peaks) MS->Chromatogram MassSpec Mass Spectra (Confirm MW for each peak) MS->MassSpec PrepHPLC Preparative HPLC (Isolate each isomer) Chromatogram->PrepHPLC Fraction Collection NMR NMR Analysis (¹H, ¹³C, 2D) PrepHPLC->NMR Definitive Structure Final Identified Isomers NMR->Final Definitive Structure

Caption: A comprehensive workflow for isomer separation and identification.

Experimental Protocol: HPLC-MS Method for Isomer Separation

This protocol outlines a starting point for developing a reversed-phase HPLC method. The polarity of the isomers will differ slightly based on the position of the polar (Br, Cl) and non-polar (CH₃) groups, allowing for separation.

Objective: To separate constitutional isomers of bromochloromethylnicotinic acid and confirm their molecular weight.

Materials:

  • HPLC system with UV and Mass Spectrometric detectors (ESI source).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Isomer sample mixture dissolved in 50:50 Acetonitrile/Water.

Methodology:

  • System Setup:

    • Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 30°C to ensure reproducible retention times.

    • Set the UV detector to monitor at a wavelength where the pyridine ring absorbs (e.g., 265 nm).

    • Set the MS detector to scan a mass range that includes the expected molecular weight of the isomers (e.g., m/z 100-350) in both positive and negative ion modes. The expected exact mass will be identical for all isomers.

  • Gradient Elution:

    • Inject 5 µL of the sample mixture.

    • Begin the elution gradient:

      • 0-2 min: Hold at 5% B.

      • 2-15 min: Linearly increase from 5% B to 70% B. This is the primary separation step; isomers will elute at different percentages of the organic solvent based on their polarity.

      • 15-17 min: Increase to 95% B to wash the column.

      • 17-18 min: Return to 5% B.

      • 18-22 min: Hold at 5% B to re-equilibrate.

  • Data Analysis:

    • Analyze the UV chromatogram to identify the retention time of each separated peak.

    • For each peak, extract the mass spectrum. Confirm that the major ion corresponds to the expected molecular weight ([M+H]⁺ or [M-H]⁻) of bromochloromethylnicotinic acid.

    • The combination of a unique retention time and the correct mass confirms the presence of a distinct isomer.

Trustworthiness Check: The protocol is self-validating. Running a blank (injection of solvent only) ensures no system contamination. Injecting a standard of a known, related compound (like nicotinic acid) verifies system performance and retention time stability. The MS detector provides orthogonal data, confirming the molecular weight of each eluting peak, ensuring that separated peaks are indeed isomers and not impurities.

Conclusion: A Strategy for Certainty

Differentiating the constitutional isomers of bromochloromethylnicotinic acid requires a logical, multi-step approach. An optimized HPLC-MS method serves as the cornerstone, providing the initial separation, quantification, and molecular weight confirmation for each component in a mixture. However, for unambiguous structural assignment, there is no substitute for Nuclear Magnetic Resonance spectroscopy. By isolating each isomer via preparative chromatography and subjecting it to ¹H, ¹³C, and 2D NMR analysis, researchers can confidently elucidate the precise substitution pattern. This rigorous analytical strategy ensures the scientific integrity required for advancing drug discovery and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. 5-Bromo-2-chloro-6-methylnicotinic acid, a halogenated heterocyclic compound, requires a specific and informed disposal protocol. This guide provides a direct, procedural framework grounded in established safety principles to ensure the protection of personnel and the environment.

The causality behind these procedures is rooted in the compound's chemical nature. As a brominated and chlorinated organic acid, its disposal pathway is dictated by regulations governing halogenated hazardous waste. Improper segregation can lead to dangerous chemical reactions, compromise waste streams, and result in significant regulatory and financial penalties. This protocol is designed as a self-validating system to prevent such outcomes.

Part 1: Hazard Profile and Immediate Safety

Understanding the hazard profile is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not always available, its classification can be expertly inferred from structurally similar compounds, such as 5-Bromo-6-chloronicotinic acid. The primary hazards are consistent with this chemical class.[1]

Key Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times, from initial handling to final waste disposal.

Hazard ClassificationCategoryDescriptionAuthoritative Source
Skin Corrosion/Irritation2Causes skin irritation2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Serious Eye Damage/Irritation2Causes serious eye irritation2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Specific Target Organ Toxicity3May cause respiratory irritation2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with standard hazardous waste regulations. The core principle is the strict segregation of halogenated organic waste.[2][3][4]

Step 1: Personal Protective Equipment (PPE) Verification

Before handling the compound or its waste, ensure the following PPE is correctly worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash risk.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]

  • Skin and Body Protection: A lab coat must be worn and kept buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.[6]

Step 2: Waste Characterization and Segregation

This is the most critical step. This compound is a halogenated organic solid .

  • Action: Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste."[2][4] This container must be separate from non-halogenated organic solvents, aqueous waste, acids, bases, and heavy metals.[2][7]

  • Causality: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the hydrochloric acid (HCl) and hydrobromic acid (HBr) gases produced during combustion.[3][8] Mixing with non-halogenated waste contaminates the entire stream, dramatically increasing disposal costs and complexity.[7]

Step 3: Waste Collection
  • For Solid Waste:

    • Carefully sweep or scoop the solid this compound into a suitable, clearly labeled container.[1][9]

    • Avoid generating dust.[5][10] If the material is a fine powder, consider using a damp cloth or paper towel to wipe the area, disposing of the towel as solid halogenated waste.

  • For Solutions:

    • If the compound is dissolved in a solvent, the entire solution is classified based on the most hazardous component.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the solution belongs in the "Halogenated Organic Waste" container.[2][7]

    • If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), the mixture must still be treated as halogenated waste due to the presence of the brominated and chlorinated solute.[7]

  • For Contaminated Labware:

    • Disposable items (gloves, weigh boats, pipette tips) that are grossly contaminated must be placed in the solid halogenated waste container.

    • For non-disposable glassware, the first rinse with a suitable solvent should be collected and disposed of as hazardous halogenated waste.[11] Subsequent rinses of trace amounts may be permissible for standard disposal, pending local institutional policies.[11]

Step 4: Container Management and Labeling
  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and spills.[4]

  • Labeling: Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[3][4]

  • Required Information on Label:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.[4]

    • List all constituents and their approximate percentages.[2][7]

    • Identify the relevant hazards (e.g., Irritant, Toxic).[3]

  • Storage: Keep the waste container closed at all times except when actively adding waste.[3][4] Store it in a designated Satellite Accumulation Area (SAA), within secondary containment, and away from incompatible materials.[3]

Part 3: Emergency Procedures for Spills

Accidents require swift and correct action.

  • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department or emergency number.[3][4]

  • Control and Contain: Prevent the spill from spreading or entering drains.[10]

  • Cleanup (for minor spills):

    • Wear the appropriate PPE as described in Part 2.

    • Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][4]

    • Sweep up the material without creating dust and place it in the designated halogenated hazardous waste container.[1][5]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Decontamination: Remove and dispose of contaminated clothing and gloves in the hazardous waste container. Wash hands and any exposed skin thoroughly.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Assessment cluster_action Segregation & Collection cluster_final Final Disposition start Waste Generation: This compound (Solid, Solution, or Contaminated Material) hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Halogenated Organic Acid start->hazards ppe Don Correct PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hazards->ppe container Select 'HALOGENATED ORGANIC WASTE' Container ppe->container labeling Affix Hazardous Waste Label (Complete all fields: full name, %, hazards) container->labeling collection Add Waste to Container (Keep closed when not in use) labeling->collection storage Store in Satellite Accumulation Area (SAA) with Secondary Containment collection->storage pickup Request Pickup by Institutional EHS or Approved Waste Contractor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Disposal workflow for this compound.

References

Senior Application Scientist's Guide to Handling 5-Bromo-2-chloro-6-methylnicotinic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, field-proven procedures for handling 5-Bromo-2-chloro-6-methylnicotinic acid, a compound that, like many halogenated nicotinic acid derivatives, requires meticulous handling. The framework presented here moves beyond a simple checklist, instilling a deep understanding of the "why" behind each safety measure to build a self-validating system of laboratory safety.

Hazard Assessment & Risk Mitigation: Understanding the Compound

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining data from structurally analogous compounds. Chemicals with similar functional groups—halogenated pyridine carboxylic acids—are consistently classified as irritants.[1][2] This substance should be treated as hazardous, capable of causing irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard Profile Summary

Hazard ClassificationCategoryPrimary EffectAuthoritative Source
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]OSHA HCS (29 CFR 1910.1200)
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3][4]OSHA HCS (29 CFR 1910.1200)
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]OSHA HCS (29 CFR 1910.1200)

This profile dictates that all handling procedures must be designed to prevent direct contact and aerosolization.

The Core Safety Protocol: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered defense is critical. We begin with engineering controls to isolate the hazard, followed by an exacting PPE protocol to protect the individual.

Pillar 1: Engineering Controls (The First Line of Defense)

Engineering controls are non-negotiable and represent the most effective means of exposure prevention.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must occur within a certified chemical fume hood. This is to contain any dust or aerosols generated, preventing inhalation.[3][4]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][2]

  • Emergency Stations: An eyewash station and safety shower must be located in immediate proximity to the workstation.[1][2][3] Their functionality must be verified regularly.

Pillar 2: Personal Protective Equipment (The Essential Barrier)

PPE is the final barrier between you and the chemical. Its selection is not arbitrary but is directly dictated by the compound's hazard profile.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • Causality: Given its classification as a serious eye irritant (Category 2A), direct contact from a splash or airborne particle could cause significant injury.[1][4] For procedures with a higher risk of splashing, such as transferring large quantities or working with solutions, a full face shield should be worn in conjunction with safety goggles.[4][5][6]

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile or neoprene gloves.[6]

    • Causality: As a Category 2 skin irritant, the compound can cause inflammation and dermatitis upon contact.[1] Gloves must be inspected for tears or pinholes before each use. It is critical to employ proper glove removal technique to avoid contaminating your skin.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

  • Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.

    • Causality: This prevents incidental contact with skin on the arms and body and protects personal clothing from contamination.

  • Respiratory Protection:

    • Requirement: Generally not required when handling small quantities within a certified chemical fume hood.

    • Causality: The fume hood provides primary respiratory protection. However, if engineering controls fail, or if a large-scale spill generates significant dust outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) would be necessary for emergency response personnel.[5][7]

Operational Workflow: From Receipt to Disposal

This procedural workflow ensures safety is integrated into every step of the handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Prep Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh Weigh Compound on Tared Weigh Paper Don_PPE->Weigh Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Surfaces & Equipment Transfer->Decon Doff_PPE Properly Remove & Dispose of Contaminated PPE Decon->Doff_PPE Waste Collect Waste in Labeled, Sealed Hazardous Waste Container Doff_PPE->Waste Store Store Waste Container in Designated Satellite Area Waste->Store

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol
  • Pre-Handling & Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the path to the eyewash station and safety shower is clear.

    • Don all required PPE: lab coat, safety glasses/goggles, and chemical-resistant gloves.[1]

  • Weighing and Handling (Inside Fume Hood):

    • Perform all manipulations of the solid compound deep within the fume hood to ensure containment.

    • Use a micro-spatula to carefully transfer the desired amount of the compound onto tared weigh paper or into a weigh boat.

    • Avoid any actions that could generate dust, such as dropping the material from a height.[7]

    • Carefully transfer the weighed compound into the destination vessel.

  • Post-Handling & Decontamination:

    • Wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have been contaminated, using a solvent-moistened towel (e.g., ethanol or isopropanol).

    • Dispose of the cleaning materials and any contaminated disposable items (like weigh paper) into a designated solid hazardous waste container.[1]

    • Remove PPE carefully, starting with gloves, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.[1]

  • Waste Disposal:

    • All waste contaminated with this compound is considered hazardous.

    • Collect all solid waste in a clearly labeled, sealed container.[7]

    • Dispose of the contents and the container at an approved waste disposal plant, following all local, regional, and national regulations.[1][7]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a calm and procedural response is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation occurs or persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell or has difficulty breathing, seek immediate medical attention.

  • Minor Spill (Inside Fume Hood):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][7]

    • Decontaminate the area with an appropriate solvent.

By adhering to this comprehensive safety framework, you establish a laboratory environment where the risks associated with handling this compound are systematically controlled, ensuring both personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.